molecular formula C8H11NO2 B117455 cis-Hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 7506-66-3

cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B117455
CAS No.: 7506-66-3
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Hexahydro-1H-isoindole-1,3(2H)-dione (CAS 7506-66-3), also known as cis-hexahydrophthalimide, is a versatile chemical building block with a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . This compound, characterized by its rel-(3aR,7aS) relative stereochemistry, is of significant value in synthetic organic chemistry and medicinal chemistry research . It serves as a key precursor in the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are valuable scaffolds for further chemical exploration . Researchers utilize this compound in various transformations, including epoxidation and cis-hydroxylation, to create more complex structures such as amino, triazole, and hydroxyl derivatives . The compound has a melting point of 132 °C and should be stored in a cool, dry, and well-ventilated place under an inert atmosphere . Please consult the Safety Data Sheet for detailed handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDMPODMCFGWAA-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229179
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-66-3
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7506-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboximide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007506663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-hexahydrophthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Cyclohexanedicarboximide, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ83GRX3YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hexahydro-1H-isoindole-1,3(2H)-dione, also known as cis-hexahydrophthalimide, is a saturated heterocyclic compound. Its rigid, bicyclic structure makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and spectral characterization of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
CAS Number 7506-66-3[1][2]
IUPAC Name (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3-dione[1][2]
Synonyms cis-Hexahydrophthalimide, cis-1,2-Cyclohexanedicarboximide[1][2][3]
Molecular Formula C₈H₁₁NO₂[1][2][3][4]
Molecular Weight 153.18 g/mol [1][2][3][4]
Physical State White to off-white crystalline solid[3][4]
Melting Point 137 °C[5]
Boiling Point Not available
Solubility Generally insoluble in water, but may dissolve in common organic solvents such as ethanol, acetone, and chloroform.[3]

Synthesis

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated analog, cis-1,2,3,6-tetrahydrophthalimide. This two-step process begins with the formation of the unsaturated imide, followed by the reduction of the double bond.

Experimental Protocol

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalimide

This step involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with a nitrogen source, such as urea or ammonia. A typical procedure involves heating a mixture of cis-1,2,3,6-tetrahydrophthalic anhydride and urea. The reaction proceeds with the evolution of carbon dioxide and ammonia, yielding the desired imide. The crude product can be purified by recrystallization.

Step 2: Catalytic Hydrogenation to this compound

The unsaturated imide from Step 1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and agitated until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound. The product can be further purified by recrystallization.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Hydrogenation A cis-1,2,3,6-Tetrahydrophthalic Anhydride C Heat A->C B Urea or Ammonia B->C D cis-1,2,3,6-Tetrahydrophthalimide C->D Imidation E cis-1,2,3,6-Tetrahydrophthalimide G Pd/C Catalyst E->G F H₂ Gas F->G I This compound G->I Hydrogenation H Solvent (e.g., Ethanol) H->G

A schematic overview of the two-step synthesis of this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are summarized below.

ProtonsChemical Shift (ppm)Multiplicity
N-H~8.0-9.0br s
CH-C=O~2.8-3.2m
CH₂ (alicyclic)~1.2-2.0m
13C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments. The anticipated chemical shifts are provided in the following table.

CarbonChemical Shift (ppm)
C=O~178-182
CH-C=O~40-45
CH₂ (alicyclic)~20-30
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key absorption peaks for this compound are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200-3300Medium
C-H Stretch (aliphatic)2850-2960Strong
C=O Stretch (imide)1700-1770Strong, two bands
C-N Stretch1350-1380Medium
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound is expected at m/z 153. Common fragmentation patterns would involve the loss of parts of the cyclohexyl ring and the imide functionality.

Logical Relationships in Spectroscopic Analysis

The relationship between the structure of this compound and its expected spectral data is a logical process of deduction. The workflow for this analysis is outlined below.

SpectralAnalysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Structure This compound Structure H_NMR Proton Environments (N-H, CH, CH₂) Structure->H_NMR Predicts ¹H shifts C_NMR Carbon Environments (C=O, CH, CH₂) Structure->C_NMR Predicts ¹³C shifts FTIR Functional Groups (N-H, C=O, C-N) Structure->FTIR Predicts IR absorptions MS Molecular Weight & Fragmentation Structure->MS Predicts M⁺ and fragments

Workflow for deducing spectral properties from the molecular structure.

Conclusion

This compound is a foundational building block with well-defined properties and a straightforward synthetic route. The spectroscopic data provide a clear fingerprint for its identification and characterization. This technical guide serves as a valuable resource for researchers and scientists working with this versatile compound in the fields of medicinal chemistry and materials science.

References

Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione from maleic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for cis-hexahydro-1H-isoindole-1,3(2H)-dione, a valuable building block in medicinal chemistry and materials science. The synthesis originates from maleic anhydride and proceeds through a three-step sequence involving a Diels-Alder reaction, imide formation, and catalytic hydrogenation. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the process flow for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound from maleic anhydride is a well-established and efficient process. The overall transformation can be broken down into three key steps:

  • Diels-Alder Reaction: Maleic anhydride undergoes a [4+2] cycloaddition with a suitable diene, typically 1,3-butadiene, to form cis-1,2,3,6-tetrahydrophthalic anhydride. This reaction establishes the cis stereochemistry of the ring junction, which is carried through to the final product.[1][2]

  • Imide Formation: The resulting anhydride is then reacted with an ammonia source to form the corresponding imide, cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

  • Catalytic Hydrogenation: The carbon-carbon double bond in the tetrahydroisoindoledione ring is selectively reduced through catalytic hydrogenation to yield the final saturated product, this compound.[3]

The following diagram illustrates the overall synthetic pathway:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data.

Step 1: Diels-Alder Reaction of Maleic Anhydride and 1,3-Butadiene

The initial step involves the formation of cis-1,2,3,6-tetrahydrophthalic anhydride via a Diels-Alder reaction. The procedure described is adapted from a well-established method.[4]

Experimental Protocol:

  • A 2-liter, three-necked round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a fume hood.

  • The flask is charged with 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene.

  • Stirring is initiated, and the flask is gently heated with a hot water bath.

  • 1,3-Butadiene gas is introduced at a rapid rate (approximately 0.6–0.8 L/min).

  • Once the reaction temperature reaches 50°C, the heating bath is removed. The exothermic reaction will cause the temperature to rise to 70–75°C.

  • The flow of butadiene is maintained until the reaction is complete, as indicated by a decrease in gas absorption (typically 2–2.5 hours).

  • The resulting solution is cooled to 0–5°C overnight to induce crystallization.

  • The crystalline product is collected by filtration, washed with cold petroleum ether, and dried in an oven at 70–80°C.

ParameterValueReference
Reactants
Maleic Anhydride196 g (2.0 mol)[4]
1,3-ButadieneExcess (gas)[4]
SolventDry Benzene[4]
Reaction Conditions
Temperature50–75°C[4]
Reaction Time2–2.5 hours[4]
Product
Product Namecis-1,2,3,6-Tetrahydrophthalic Anhydride[4]
Yield93–97%[4]
Melting Point99–102°C[4]
Step 2: Imide Formation

The anhydride is converted to the corresponding imide using an ammonia source. The following is a general procedure based on the reaction of similar anhydrides with primary amines.[3][5]

Experimental Protocol:

  • To a solution of cis-1,2,3,6-tetrahydrophthalic anhydride (1 mole) in an appropriate solvent such as toluene or glacial acetic acid, add a source of ammonia (e.g., aqueous ammonia, ammonium acetate, or urea) in slight excess.

  • The reaction mixture is heated to reflux for 4–6 hours. Water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if toluene is the solvent.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

ParameterValueReference
Reactants
cis-1,2,3,6-Tetrahydrophthalic Anhydride1.0 mol[3][5] (adapted)
Ammonia SourceExcess[3][5] (adapted)
SolventToluene or Glacial Acetic Acid[3][5]
Reaction Conditions
TemperatureReflux[3][5]
Reaction Time4–6 hours[3][5]
Product
Product Namecis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione
Yield80–95% (estimated)[3][5]
Step 3: Catalytic Hydrogenation

The final step is the selective reduction of the carbon-carbon double bond in the cyclohexene ring. Catalytic hydrogenation is the method of choice for this transformation, as it typically does not reduce the imide carbonyl groups under standard conditions.[3]

Experimental Protocol:

  • A solution of cis-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1 mole) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran is placed in a high-pressure hydrogenation vessel.

  • A catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (typically 1–5 mol%) is added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3–5 bar).

  • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 40–50°C) until the uptake of hydrogen ceases.

  • Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from an appropriate solvent.

ParameterValueReference
Reactants
cis-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione1.0 mol(General procedure)
Catalyst5% or 10% Pd/C (1–5 mol%)[3] (inferred)
SolventEthanol, Ethyl Acetate, or THF(General knowledge)
Reaction Conditions
Hydrogen Pressure3–5 bar(General knowledge)
TemperatureRoom Temperature to 50°C(General knowledge)
Reaction TimeTypically 4–24 hours(General knowledge)
Product
Product NameThis compound
Yield>95% (expected)(General knowledge)

Workflow Visualization

The following diagram outlines the experimental workflow for the synthesis of this compound.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Imide Formation cluster_2 Step 3: Catalytic Hydrogenation A1 Charge Maleic Anhydride and Benzene A2 Introduce Butadiene Gas A1->A2 A3 Heat and React A2->A3 A4 Crystallize Product A3->A4 A5 Filter and Dry A4->A5 B1 Dissolve Anhydride in Solvent A5->B1 cis-1,2,3,6-Tetrahydrophthalic Anhydride B2 Add Ammonia Source B1->B2 B3 Reflux B2->B3 B4 Solvent Removal B3->B4 B5 Recrystallize B4->B5 C1 Dissolve Imide in Solvent B5->C1 cis-3a,4,7,7a-Tetrahydro-1H-isoindole- 1,3(2H)-dione C2 Add Pd/C Catalyst C1->C2 C3 Pressurize with H2 C2->C3 C4 Stir until Reaction is Complete C3->C4 C5 Filter Catalyst C4->C5 C6 Concentrate and Purify C5->C6

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from maleic anhydride is a robust and high-yielding three-step process. The key transformations—a Diels-Alder reaction, imide formation, and catalytic hydrogenation—are all well-understood and scalable reactions in organic synthesis. This guide provides the necessary detailed protocols and quantitative data to enable researchers and professionals in drug development and materials science to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedures outlined will ensure a high yield and purity of the final product.

References

A Technical Guide to cis-Hexahydro-1H-isoindole-1,3(2H)-dione: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthetic methodologies for cis-Hexahydro-1H-isoindole-1,3(2H)-dione. This saturated heterocyclic compound, a derivative of phthalimide, serves as a valuable scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The hydrophobic nature of the phthalimide moiety can enhance the ability of compounds to cross biological membranes.[1]

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₈H₁₁NO₂, has a molecular weight of 153.18 g/mol .[2][3] The core of the molecule consists of a cyclohexene ring fused to a pyrrolidine-2,5-dione (succinimide) ring. The "cis" designation in its name is crucial as it defines the stereochemical relationship at the bridgehead carbons where the two rings are fused. In the cis-isomer, the two hydrogen atoms at the bridgehead positions (3a and 7a) are on the same side of the ring system. This results in a folded, boat-like conformation for the cyclohexane ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3aR,7aS)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione.[3]

Below is a diagram illustrating the chemical structure of this compound.

G General Synthesis of N-substituted cis-Hexahydro-1H-isoindole-1,3(2H)-diones cluster_reactants reactant1 cis-1,2,3,6-Tetrahydrophthalic Anhydride intermediate Amic Acid Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (R-NH2) or Ammonia (NH3) reactant2->intermediate product This compound or N-substituted derivative intermediate->product Dehydration (Heat) conditions1 conditions1 conditions2 conditions2

References

Spectroscopic and Structural Elucidation of cis-Hexahydro-1H-isoindole-1,3(2H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cis-hexahydro-1H-isoindole-1,3(2H)-dione, a key heterocyclic scaffold in medicinal chemistry. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate a deeper understanding of its structural characteristics.

Introduction

This compound, also known as cis-1,2-cyclohexanedicarboximide, is a saturated heterocyclic compound. The isoindole core is a privileged structure in drug discovery, appearing in a variety of biologically active molecules.[1] The stereochemistry of the ring fusion significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Accurate spectroscopic characterization is therefore paramount for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data

Due to the limited availability of a complete set of experimentally-verified spectroscopic data for the parent this compound in peer-reviewed literature, the following tables present a combination of data from closely related structures and predicted values. This representative data serves as a reliable reference for the characterization of this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the cyclohexane ring and the imide nitrogen.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 9.0br s1HN-H
~2.8 - 3.0m2HCH -CO
~1.7 - 1.9m4HCH₂
~1.3 - 1.5m4HCH₂
¹³C NMR Spectroscopy

The carbon NMR spectrum provides insights into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~180 - 182C =O
~40 - 42C H-CO
~24 - 26C H₂
~21 - 23C H₂
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: FT-IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~2940, ~2860Medium-StrongC-H Stretch (aliphatic)
~1770StrongC=O Stretch (asymmetric)
~1700StrongC=O Stretch (symmetric)
~1450MediumC-H Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
153100[M]⁺ (Molecular Ion)
125Moderate[M - CO]⁺
110Moderate[M - C₃H₅O]⁺
97Moderate[M - C₂O₂NH₂]⁺
82High[C₆H₁₀]⁺ (Cyclohexene)
67Moderate[C₅H₇]⁺

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis

This compound can be synthesized by the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source such as urea or ammonia. A typical procedure involves heating a mixture of the anhydride and urea, leading to the formation of the imide.[1]

Protocol:

  • Combine cis-1,2-cyclohexanedicarboxylic anhydride and urea in a 1:1.5 molar ratio in a round-bottom flask.

  • Heat the mixture to 150-160 °C for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should solidify.

  • Recrystallize the solid product from a suitable solvent, such as ethanol or water, to yield purified this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC).

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of the target compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution IR FT-IR Spectrometer Synthesis->IR MS Mass Spectrometer Synthesis->MS NMR NMR Spectrometer Dissolution->NMR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Chemical_Structure_and_NMR_Correlations cluster_structure This compound cluster_h_nmr ¹H NMR Correlations cluster_c_nmr ¹³C NMR Correlations mol H_N N-H (~8.0-9.0 ppm) H_CH_CO CH-CO (~2.8-3.0 ppm) H_CH2_a CH₂ (~1.7-1.9 ppm) H_CH2_b CH₂ (~1.3-1.5 ppm) C_CO C=O (~180-182 ppm) C_CH_CO CH-CO (~40-42 ppm) C_CH2_a CH₂ (~24-26 ppm) C_CH2_b CH₂ (~21-23 ppm)

Caption: Chemical structure and key predicted NMR correlations.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Hexahydroisoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the hexahydroisoindole core, this technical guide serves researchers, scientists, and drug development professionals by charting the historical landscape and key scientific milestones of this crucial heterocyclic scaffold. From its theoretical inception rooted in the principles of the Diels-Alder reaction to its contemporary role in the development of novel therapeutics, this document provides a comprehensive overview of the discovery, synthesis, and biological importance of hexahydroisoindole derivatives.

The journey of the hexahydroisoindole nucleus from a chemical curiosity to a "privileged scaffold" in medicinal chemistry is a compelling narrative of scientific discovery and innovation. This guide illuminates the path of its development, offering detailed insights into the foundational synthetic strategies, key experimental protocols, and the evolution of its biological applications.

The Dawn of a New Chemistry: The Diels-Alder Reaction and the Birth of a Scaffold

The conceptual foundation for the synthesis of the hexahydroisoindole core lies in the seminal work of Otto Diels and Kurt Alder, who first described the [4+2] cycloaddition reaction in 1928.[1] This powerful transformation, which earned them the Nobel Prize in Chemistry in 1950, provided a direct and stereocontrolled route to the formation of six-membered rings. The reaction of a conjugated diene with a dienophile, an alkene or alkyne, laid the theoretical groundwork for the construction of the bicyclic hexahydroisoindole system.

While the original 1928 publication focused on the reaction of dienes with maleic anhydride to form cyclohexene derivatives, the extension of this methodology to include nitrogen-containing dienophiles was a critical step towards the synthesis of heterocyclic structures like hexahydroisoindole.

Charting the Synthetic Landscape: From Early Explorations to Modern Methodologies

The primary and most enduring method for constructing the hexahydroisoindole skeleton is the Diels-Alder reaction between a 1,3-diene and an N-substituted maleimide. This reaction provides a straightforward and atom-economical route to the cis-fused bicyclic system.

Early Synthetic Approaches

One of the earliest and most fundamental approaches involves the reaction of 1,3-butadiene with maleimide or its N-substituted derivatives. This reaction directly furnishes the corresponding tetrahydrophthalimide, which can then be reduced to the hexahydroisoindole derivative.

A significant advancement in the practical application of this reaction was the in-situ generation of 1,3-butadiene from stable precursors like 3-sulfolene. Heating 3-sulfolene releases 1,3-butadiene and sulfur dioxide, allowing the cycloaddition to proceed with volatile dienes in a controlled manner.[2][3]

Evolution of Synthetic Strategies

Over the decades, synthetic chemists have developed a vast array of modifications and improvements to the foundational Diels-Alder approach. These include:

  • Lewis Acid Catalysis: The use of Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride can significantly accelerate the rate of the Diels-Alder reaction and enhance its stereoselectivity.[4]

  • Asymmetric Synthesis: The development of chiral auxiliaries and chiral Lewis acid catalysts has enabled the enantioselective synthesis of hexahydroisoindole derivatives, a crucial aspect for the development of chiral drugs.[4]

  • Solid-Phase Synthesis: The adaptation of the Diels-Alder reaction to solid-phase synthesis has facilitated the creation of libraries of hexahydroisoindole derivatives for high-throughput screening in drug discovery programs.

Biological Significance: A Scaffold for Therapeutic Innovation

The rigid, three-dimensional structure of the hexahydroisoindole core has made it an attractive scaffold for the design of biologically active molecules. Its ability to present substituents in well-defined spatial orientations allows for precise interactions with biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of hexahydroisoindole derivatives. Numerous studies have demonstrated their potent cytotoxic effects against a range of cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Benzylisoindole-1,3-dione derivativesA549 (Adenocarcinoma)114.25 and 116.26[5]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE inhibition2.1 to 7.4[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativesAChE inhibition0.91[4]
Enzyme Inhibition

Beyond cancer, hexahydroisoindole derivatives have shown promise as inhibitors of various enzymes. For instance, certain derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[4]

Other Biological Activities

The biological activities of hexahydroisoindole derivatives are diverse and continue to be an active area of investigation. Other reported activities include anti-inflammatory, antimicrobial, and herbicidal effects.

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides detailed experimental protocols for key synthetic transformations.

General Procedure for the Diels-Alder Reaction of 1,3-Butadiene (from 3-Sulfolene) and N-Substituted Maleimide

Materials:

  • 3-Sulfolene

  • N-substituted maleimide

  • Xylene (solvent)

  • Toluene (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and the N-substituted maleimide in xylene.

  • Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas. The in-situ generated butadiene will then react with the maleimide.

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Add toluene to the mixture and decolorize with activated carbon if necessary.

  • Filter the solution and add hexane to the filtrate to induce crystallization.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration and wash with cold hexane.

  • Dry the product to obtain the desired hexahydroisoindole derivative.

This protocol is a generalized representation based on common laboratory procedures for this type of reaction.[2][3]

Visualizing the Chemistry: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key synthetic pathways and logical relationships.

Diels_Alder_Reaction Diene 1,3-Butadiene Product cis-Hexahydroisoindole Derivative Diene->Product [4+2] Cycloaddition Dienophile N-Substituted Maleimide Dienophile->Product

Caption: The fundamental Diels-Alder reaction for hexahydroisoindole synthesis.

Synthetic_Workflow start Reactants 3-Sulfolene N-Substituted Maleimide reaction Diels-Alder Reaction Reflux in Xylene start->reaction workup Workup Cooling Decolorization reaction->workup crystallization Crystallization Addition of Toluene/Hexane workup->crystallization isolation Isolation Vacuum Filtration crystallization->isolation product Final Product Pure Hexahydroisoindole Derivative isolation->product

Caption: A typical experimental workflow for the synthesis of hexahydroisoindoles.

Future Directions

The rich history and diverse applications of hexahydroisoindole derivatives underscore their continued importance in chemical and pharmaceutical research. Future efforts will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological activities, and the design of next-generation therapeutics based on this versatile scaffold. The ongoing exploration of this "privileged" structure promises to unlock new avenues for scientific advancement and therapeutic innovation.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hexahydro-1H-isoindole-1,3(2H)-dione core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current understanding of this scaffold's potential, focusing on its cytotoxic, anticonvulsant, anti-inflammatory, antimicrobial, and cholinesterase inhibitory properties. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

Overview of Biological Activities

Derivatives of the this compound scaffold have been reported to exhibit a wide array of pharmacological effects. The compact, rigid, and stereochemically defined nature of this bicyclic system provides a unique three-dimensional framework for the presentation of various functional groups, enabling interaction with a diverse range of biological targets. The principal activities investigated to date are summarized below.

Cytotoxic and Anticancer Activity

A significant body of research has focused on the cytotoxic potential of this compound derivatives against various cancer cell lines. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A summary of reported IC₅₀ values for various derivatives against different cancer cell lines is presented in Table 1.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
(3aR,5R,6R,7aS)-5-Azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dioneA549 (Lung)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
(3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dioneA549 (Lung)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
(3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dioneA549 (Lung)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
Compound 7 (azide and silyl ether derivative)A549 (Lung)19.41 ± 0.01[2]
N-benzylisoindole-1,3-dione derivative 3A549-Luc (Lung)114.25
N-benzylisoindole-1,3-dione derivative 4A549-Luc (Lung)116.26
Trisubstituted isoindole derivativesHeLa, A549, MCF-7, PC-3, Caco-2Varied cytotoxic effects[3][4]
(3aR,5R,6R,7aS)-5-Azido-2-benzyl-6-hydroxyhexahydro-1H-isoindole-1,3(2H)-dioneHeLa (Cervical)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
(3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dioneHeLa (Cervical)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
(3aR,5R,6R,7aS)-5-Azido-6-((tert-butyldiphenylsilyl)oxy)-2-methylhexahydro-1H-isoindole-1,3(2H)-dioneHeLa (Cervical)Not explicitly stated, but showed dose-dependent cytotoxicity[1]
Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression and activity of key apoptotic proteins, such as the Bcl-2 family and caspases.[2][5]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors DISC DISC Formation Procaspase-8 Procaspase-8 Caspase-8 Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bid Bid Caspase-8->Bid Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family (Bax, Bak, Bcl-2) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Apoptosome Apoptosome (Apaf-1, Cyto c) Procaspase-9 Procaspase-9 Caspase-9 Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis execution tBid tBid Bid->tBid tBid->Bcl-2 Family crosstalk

Figure 1: Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate B->C D Add MTT reagent C->D E Incubate D->E F Add solubilization solution E->F G Measure absorbance F->G

Figure 2: General workflow of the MTT assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6][7]

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved Caspase-3, Bax, Bcl-2).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[8][9]

Anticonvulsant Activity

Certain derivatives of the this compound scaffold have shown promising anticonvulsant properties in preclinical models.

Quantitative Anticonvulsant Data

The anticonvulsant efficacy is often evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with the median effective dose (ED₅₀) being a key parameter.

Compound/DerivativeTest ModelED₅₀ (mg/kg)Reference
N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (related scaffold)MES (rats)69.89[8]
N-substituted isoindoline-1,3-dione (Compound 2)scPTZ (mice)More potent than phenytoin at 40 mg/kg[10]
Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for the anticonvulsant effects of many isoindole-1,3-dione derivatives is believed to be the blockade of voltage-gated sodium channels.[10] By blocking these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of seizures.

Sodium_Channel_Blockade Neuron Neuron Sodium_Channel Voltage-gated Na+ Channel Neuron->Sodium_Channel Action_Potential Action Potential Propagation Sodium_Channel->Action_Potential Blockade Channel Blockade Sodium_Channel->Blockade Compound Isoindole-1,3-dione Derivative Compound->Sodium_Channel binds to Reduced_Excitability Reduced Neuronal Excitability Blockade->Reduced_Excitability

Figure 3: Mechanism of anticonvulsant action.

Experimental Protocols

This test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Typically, mice or rats are used.

  • Compound Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.).

  • Electrical Stimulation: After a set time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

This test is a model for myoclonic and absence seizures.

  • Animal Preparation: Mice are commonly used.

  • Compound Administration: The test compound is administered.

  • Chemoconvulsant Administration: After a specific time, a convulsive dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Anti-inflammatory Activity

Derivatives of the isoindole-1,3-dione scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of COX-1 and COX-2 enzymes.

Compound/DerivativeTargetIC₅₀ (µM)Reference
Hybrid pyrazole analogue 5uCOX-21.79
Hybrid pyrazole analogue 5sCOX-2Not explicitly stated, but showed significant inhibition
Hybrid pyrazole analogue 5rCOX-2Not explicitly stated, but showed significant inhibition
Hybrid pyrazole analogue 5tCOX-2Not explicitly stated, but showed significant inhibition
Aminoacetylenic isoindoline-1,3-dione (ZM4)COX-2Showed 91% inhibition at 5 µM[11]
Mechanism of Action: COX Inhibition and NF-κB Pathway

The anti-inflammatory effects are thought to be mediated by the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. Additionally, some studies suggest that these compounds may also interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocates to Proteasome Proteasomal Degradation IkB_P->Proteasome Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Compound Isoindole-1,3-dione Derivative Compound->IKK_Complex inhibits

Figure 4: Overview of the NF-κB signaling pathway.

Experimental Protocol: COX Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and arachidonic acid solution.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX enzyme (COX-1 or COX-2), and the test compound.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition relative to a control without the inhibitor.[14][15]

Antimicrobial Activity

Several derivatives of the this compound scaffold have been reported to possess antimicrobial activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial potency is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Trisubstituted isoindole derivativesStaphylococcus aureusSelective inhibition observed[3][4]
Trisubstituted isoindole derivativesEscherichia coliSelective inhibition observed[3][4]
Indole-triazole derivative 3dS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[16]
Experimental Protocol: Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[16][17][18]

Cholinesterase Inhibition

Certain isoindole-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the management of Alzheimer's disease.

Quantitative Cholinesterase Inhibition Data

The inhibitory activity against cholinesterases is expressed as IC₅₀ values.

Compound/DerivativeEnzymeIC₅₀ (µM)Reference
N-benzyl pyridinium hybrid 7aAChE2.1[7]
N-benzyl pyridinium hybrid 7fAChE2.1[7]
Phenyl-substituted derivative IAChE1.12[10]
Diphenylmethyl derivative IIIBuChE21.24[10]
Experimental Protocol: Ellman's Method

This spectrophotometric method is widely used to measure cholinesterase activity.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound.

  • Enzyme Addition: Add the cholinesterase enzyme (AChE or BChE) to the wells.

  • Substrate Addition: Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent cytotoxic, anticonvulsant, anti-inflammatory, antimicrobial, and cholinesterase inhibitory effects. The modular nature of its synthesis allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity towards specific biological targets. Further exploration of the structure-activity relationships and mechanisms of action of compounds based on this scaffold is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their quest for novel and effective medicines.

References

An In-Depth Technical Guide to the In Silico Prediction of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is increasingly reliant on computational methodologies to expedite the identification and validation of novel therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione, a scaffold of significant interest due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and neuroprotective properties.[6][7][8][9] This document outlines a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these computational experiments are provided, alongside hypothetical yet plausible data presented in structured tables for clarity. Furthermore, this guide employs Graphviz diagrams to visually articulate the experimental workflow and a key signaling pathway, offering a reproducible blueprint for the computational evaluation of this and other novel chemical entities.

Introduction

This compound is a bicyclic imide that serves as a core structural motif in a variety of biologically active compounds.[6] Derivatives of this scaffold have demonstrated a range of pharmacological effects, suggesting its potential as a privileged structure in medicinal chemistry.[6][7] Computational, or in silico, approaches provide a rapid and cost-effective means to explore the potential bioactivities of such a core structure, predict its molecular targets, and assess its drug-like properties before committing to extensive laboratory synthesis and testing.[1][4][5]

This guide presents a hypothetical, yet methodologically rigorous, in silico investigation to predict the bioactivity of this compound. The workflow is designed to generate a comprehensive profile of the molecule's potential therapeutic applications and liabilities.

Predicted Bioactivities and Molecular Targets

Based on the known activities of its derivatives, the bioactivity of the parent compound was investigated against targets associated with inflammation, neurodegeneration, and microbial infections. The following subsections detail the predicted activities and the primary molecular targets evaluated.

Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione have been associated with anti-inflammatory effects.[9] A primary mechanism for such activity is the inhibition of cyclooxygenase (COX) enzymes. Molecular docking simulations were performed to predict the binding affinity of this compound to both COX-1 and COX-2.

Neuroprotective Activity

Several isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[8] Additionally, monoamine oxidase B (MAO-B) is another key target in neurodegenerative disorders.[10] The potential of the parent compound to interact with these enzymes was assessed.

Antimicrobial Activity

The broad-spectrum antimicrobial potential of this scaffold was also explored.[7] For this hypothetical study, Staphylococcus aureus dihydrofolate reductase (DHFR), a validated bacterial drug target, was selected for molecular docking analysis.

In Silico Prediction Workflow

The comprehensive workflow for predicting the bioactivity of this compound is depicted below. This multi-step process ensures a thorough computational evaluation, from initial target identification to the assessment of pharmacokinetic properties.

G Figure 1: In Silico Bioactivity Prediction Workflow cluster_0 Preparation cluster_2 Output & Validation A Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization D Molecular Docking - Binding Site Prediction - Affinity Calculation A->D B Target Identification - Literature Survey - Homology Search C Protein Preparation - PDB Structure Retrieval - Pre-processing B->C C->D G Data Analysis - Scoring & Ranking - Pathway Analysis D->G E QSAR Modeling - Descriptor Calculation - Model Building E->G F ADMET Prediction - Pharmacokinetics - Toxicity Assessment F->G H Hit Prioritization G->H I Experimental Validation (In Vitro Assays) H->I

Figure 1: In Silico Bioactivity Prediction Workflow

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments performed.

Ligand and Protein Preparation
  • Protocol 1: Ligand Preparation

    • The 2D structure of this compound was drawn using MarvinSketch.

    • The structure was converted to 3D and subjected to energy minimization using the MMFF94 force field.

    • The final structure was saved in .sdf format for subsequent analyses.

  • Protocol 2: Protein Preparation

    • The 3D crystal structures of the target proteins (COX-2: 6COX, AChE: 1EVE, MAO-B: 2V5Z, S. aureus DHFR: 2W9S) were downloaded from the Protein Data Bank (PDB).

    • Using AutoDockTools, water molecules and co-crystallized ligands were removed.

    • Polar hydrogens and Gasteiger charges were added to the protein structures.

    • The prepared protein structures were saved in .pdbqt format.

Molecular Docking
  • Protocol 3: Molecular Docking Simulation

    • The binding site for each target was defined based on the co-crystallized ligand or from literature reports. A grid box of 60x60x60 Å with a 0.375 Å spacing was centered on the active site.

    • Molecular docking was performed using AutoDock Vina.

    • The Lamarckian Genetic Algorithm was employed with 100 runs for each docking simulation.

    • The resulting poses were ranked based on their binding energy (kcal/mol), and the pose with the lowest binding energy was selected for interaction analysis using PyMOL and LigPlot+.

QSAR Modeling
  • Protocol 4: QSAR Model Development

    • A dataset of 50 known COX-2 inhibitors with their corresponding IC50 values was compiled from the ChEMBL database.

    • 2D molecular descriptors (e.g., molecular weight, logP, topological polar surface area) were calculated for all compounds, including this compound.

    • The dataset was split into a training set (80%) and a test set (20%).

    • A multiple linear regression (MLR) model was built using the training set to establish a correlation between the descriptors and the biological activity.

    • The predictive power of the model was validated using the test set and by calculating the squared correlation coefficient (R²).

    • The activity of this compound was then predicted using the validated QSAR model.

ADMET Prediction
  • Protocol 5: ADMET Analysis

    • The SMILES string of this compound was submitted to the SwissADME web server.

    • Key pharmacokinetic properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition, were predicted.

    • Drug-likeness was evaluated based on established rules (e.g., Lipinski's Rule of Five).

    • Toxicity risks (e.g., mutagenicity, hepatotoxicity) were predicted using the ProTox-II server.

Results and Data Presentation

The following tables summarize the quantitative data generated from the in silico predictions.

Table 1: Molecular Docking Results
Target ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)6COX-7.2Arg120, Tyr355, Ser530
Acetylcholinesterase (AChE)1EVE-6.8Trp84, Tyr334, Phe330
Monoamine Oxidase B (MAO-B)2V5Z-6.5Tyr435, Ile199, Cys172
S. aureus DHFR2W9S-5.9Phe92, Leu5, Ile50
Table 2: Predicted QSAR-based Activity for COX-2 Inhibition
CompoundMolecular WeightLogPTPSA (Ų)Predicted pIC50
This compound153.180.8546.175.4
Table 3: Predicted ADMET Properties
PropertyPredictionDetails
Pharmacokinetics
GI AbsorptionHighFavorable for oral administration
BBB PermeantYesPotential for CNS activity
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorNoLow risk of drug-drug interactions
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's RuleYes0 violations
Bioavailability Score0.55Good
Toxicity
HepatotoxicityLow RiskPredicted to be non-hepatotoxic
MutagenicityLow RiskPredicted to be non-mutagenic

Predicted Signaling Pathway Involvement

Based on the predicted inhibition of COX-2, this compound is anticipated to modulate the arachidonic acid signaling pathway, which is central to inflammation.

G Figure 2: Predicted Modulation of the Arachidonic Acid Pathway A Phospholipids (Cell Membrane) B Phospholipase A2 A->B C Arachidonic Acid B->C D COX-2 C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation - Pain - Fever E->F G cis-Hexahydro-1H- isoindole-1,3(2H)-dione G->D Inhibition

Figure 2: Predicted Modulation of the Arachidonic Acid Pathway

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound possesses promising drug-like properties and is predicted to exhibit multifaceted bioactivity, with notable potential as an anti-inflammatory and neuroprotective agent. The molecular docking studies revealed favorable binding energies against COX-2 and AChE, and the ADMET predictions indicate a favorable pharmacokinetic profile with a low risk of toxicity.

These computational predictions provide a strong rationale for the experimental validation of this compound. Future work should focus on the chemical synthesis of the compound and subsequent in vitro assays to confirm its inhibitory activity against the predicted targets. Successful validation would warrant further investigation into its mechanism of action and potential therapeutic efficacy in preclinical models.

References

Derivatization of cis-Hexahydro-1H-isoindole-1,3(2H)-dione for Biological Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of biologically active compounds. Its rigid, bicyclic core allows for the precise spatial orientation of various functional groups, making it an attractive framework for the design of targeted therapies. This technical guide provides a comprehensive overview of the derivatization of this core for biological screening, with a focus on anticancer, acetylcholinesterase (AChE), and carbonic anhydrase (CA) inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this area.

Synthetic Strategies for Derivatization

The derivatization of the this compound core primarily involves the modification of the imide nitrogen. A common and effective method is the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with a primary amine in a suitable solvent, such as glacial acetic acid, under reflux conditions. This one-pot reaction proceeds via the formation of a amic acid intermediate, which then cyclizes to the corresponding N-substituted imide.

Further functionalization of the cyclohexane ring can be achieved through various reactions, including epoxidation and dihydroxylation of the double bond, followed by ring-opening or subsequent modifications. These strategies allow for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of the synthesized derivatives.

General Experimental Protocol for N-Substitution

A representative experimental protocol for the synthesis of N-substituted this compound derivatives is as follows:

  • A solution of an appropriate amine (1.0 eq.) in glacial acetic acid is prepared.

  • To this solution, cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq.) is added.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-substituted derivative.[1][2]

Biological Screening and Activity

Derivatives of this compound have been extensively evaluated for a range of biological activities. This guide focuses on three key areas: anticancer, acetylcholinesterase inhibition, and carbonic anhydrase inhibition.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer). The mechanism of action is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

Compound IDSubstituent (R)Cell LineIC50 (µM)Reference
1 BenzylA54919.41 ± 0.01[3]
2 4-FluorobenzylHeLa2.1
3 2-PhenylethylC6>100[3]
4 3-ChlorobenzylA54950-100[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells (e.g., A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the isoindole-1,3-dione scaffold have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Quantitative AChE Inhibition Data

Compound IDSubstituent (R)IC50 (µM)Reference
5 N-Benzylpyridinium2.1 - 7.4[4]
6 Diethylaminoheptyl0.9 - 19.5[4]
7 N-Benzylpiperazinylethyl0.91[4]

Experimental Protocol: Ellman's Method for AChE Inhibition

This method is a simple, rapid, and sensitive colorimetric assay for determining AChE activity.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for measuring CA inhibition involves monitoring the esterase activity of the enzyme using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagent Preparation: Prepare solutions of the CA enzyme, p-NPA, and test compounds in an appropriate buffer (e.g., Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the buffer and the test compound at various concentrations.

  • Enzyme Addition: Add the CA enzyme solution to each well.

  • Substrate Addition: Initiate the reaction by adding the p-NPA solution.

  • Absorbance Measurement: Measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[5]

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. For anticancer agents, the NF-κB and COX-2 pathways are of particular interest.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is a hallmark of many cancers.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the activation of the NF-κB pathway.

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Treat the transfected cells with the test compounds for a specified period.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in treated cells compared to the control indicates inhibition of the NF-κB pathway.[5][6][7][8][9]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway, such as p65 and IκBα.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα).

  • Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on protein levels and phosphorylation.[10][11][12]

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in prostaglandin synthesis, promoting inflammation and cell proliferation.

Experimental Protocol: COX-2 Inhibition Assay

A common method for screening COX-2 inhibitors involves measuring the peroxidase activity of the enzyme.

  • Reaction Mixture: In a suitable buffer, combine the COX-2 enzyme, a heme cofactor, and the test compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: A decrease in the rate of TMPD oxidation indicates inhibition of COX-2.[13][14]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a simplified representation of the NF-κB signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies start This compound Core synthesis N-Substitution / Ring Functionalization start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., Anticancer, AChE, CA) purification->screening hit_id Hit Identification screening->hit_id pathway Signaling Pathway Analysis (e.g., NF-κB, COX-2) hit_id->pathway sar Structure-Activity Relationship (SAR) pathway->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for derivatization and biological screening.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) ikk IKK stimulus->ikk ikb_nfkb IκB-NF-κB Complex ikb_p p-IκB ikb_nfkb->ikb_p ikk->ikb_nfkb phosphorylates nfkb NF-κB (p50/p65) ikb_p->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp inhibitor Isoindole Derivative inhibitor->ikk inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition.

References

Physical and chemical properties of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hexahydro-1H-isoindole-1,3(2H)-dione, also known as cis-1,2-cyclohexanedicarboximide, is a saturated heterocyclic compound. It belongs to the family of isoindole-1,3-diones, a class of compounds that has garnered significant interest in medicinal chemistry. The isoindole-1,3-dione scaffold is a key structural feature in a variety of biologically active molecules, most notably thalidomide and its analogs (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma and other hematologic malignancies.[1][2] These compounds are known to exert their effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with experimental protocols for their determination and a proposed biological signaling pathway.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but shows solubility in various organic solvents.[1] While a definitive boiling point has not been documented, its melting point has been reported in a range, suggesting it may decompose upon heating.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₂[3]
Molecular Weight 153.18 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point 133-138 °C[3]
Boiling Point Not available
Solubility Sparingly soluble in water; Soluble in some organic solvents.[1]
pKa (predicted) ~11.97[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by the presence of the imide functional group. The nitrogen atom of the imide is weakly acidic, allowing for the formation of N-substituted derivatives. The carbonyl groups are susceptible to nucleophilic attack. The cyclohexane ring can undergo various conformational changes and substitution reactions.

The synthesis of this compound can be achieved through the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with a nitrogen source, such as ammonia or urea, under heating.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The two protons on the carbons adjacent to the carbonyl groups would be deshielded. The N-H proton of the imide group would appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum for cis-1,2-Cyclohexanedicarboximide has been reported with the following key shifts:

  • Carbonyl Carbons (C=O): Expected to be in the range of 175-185 ppm.

  • Carbons adjacent to carbonyls (-CH-CO): Expected around 40-50 ppm.

  • Cyclohexane carbons (-CH₂-): Expected in the range of 20-30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups of the imide.

  • N-H stretch: A broad band around 3200 cm⁻¹.

  • C=O stretch (asymmetric): A strong band around 1770-1790 cm⁻¹.

  • C=O stretch (symmetric): A strong band around 1700-1720 cm⁻¹.

  • C-N stretch: Around 1300-1350 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 153. Fragmentation would likely involve the loss of CO, and cleavage of the cyclohexane ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of imides is the reaction of the corresponding anhydride with a nitrogen source.

Workflow for the Synthesis of this compound

G start Start reactants cis-1,2-Cyclohexanedicarboxylic anhydride + Ammonia/Urea start->reactants heating Heat mixture reactants->heating Reaction workup Recrystallization from appropriate solvent heating->workup Purification product This compound workup->product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • In a round-bottom flask, combine cis-1,2-cyclohexanedicarboxylic anhydride and a molar excess of urea (or pass ammonia gas through a solution of the anhydride).

  • Heat the mixture gently at first, then increase the temperature to above the melting point of the anhydride (around 32-34°C).

  • Continue heating for a specified time to ensure the completion of the reaction (monitoring by TLC may be necessary).

  • Cool the reaction mixture to room temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Determination of Melting Point (Thiele Tube Method)

Experimental Workflow for Melting Point Determination

G start Start sample_prep Pack sample in capillary tube start->sample_prep setup Attach capillary to thermometer and place in Thiele tube sample_prep->setup heating Heat side arm of Thiele tube slowly setup->heating observation Observe and record temperature range of melting heating->observation end End observation->end

Caption: Workflow for melting point determination using a Thiele tube.

Detailed Protocol:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]

  • Attach the capillary tube to a thermometer using a rubber band or a piece of tubing.[5]

  • Fill a Thiele tube with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.[5]

  • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is level with the thermometer bulb.[4]

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[4]

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[4]

Determination of Solubility (Shake-Flask Method)

Experimental Workflow for Solubility Determination

G start Start addition Add excess solid to a known volume of solvent start->addition equilibration Shake at constant temperature until equilibrium is reached addition->equilibration separation Separate solid from the solution (centrifugation/filtration) equilibration->separation analysis Determine the concentration of the solute in the supernatant separation->analysis end End analysis->end

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

  • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container (e.g., a vial or flask).[6]

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter.[8]

  • Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[6]

Determination of pKa (Potentiometric Titration)

Experimental Workflow for pKa Determination

G start Start solution_prep Prepare a solution of the compound in a suitable solvent (e.g., water/co-solvent) start->solution_prep titration Titrate with a standardized solution of a strong acid or base solution_prep->titration measurement Record the pH after each addition of the titrant titration->measurement analysis Plot pH vs. volume of titrant and determine the half-equivalence point measurement->analysis pka pKa = pH at half-equivalence point analysis->pka G cluster_0 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1->CUL4 Compound cis-Hexahydro-1H- isoindole-1,3(2H)-dione Compound->CRBN Binds to Proteasome Proteasome Neosubstrate->Proteasome Targeted to Ubiquitin Ubiquitin Ubiquitin->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation Downstream Downstream Effects (e.g., Anti-proliferative, Immunomodulatory) Degradation->Downstream

References

An In-depth Technical Guide on the Solubility and Stability of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hexahydro-1H-isoindole-1,3(2H)-dione, a saturated cyclic imide, serves as a valuable building block in medicinal chemistry and materials science. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its suitability for various applications, including as a precursor for active pharmaceutical ingredients (APIs). Understanding these characteristics is paramount for formulation development, process optimization, and ensuring the quality and efficacy of end-products. This guide details the experimental protocols for evaluating the solubility and stability of this compound and provides a framework for data presentation and interpretation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₈H₁₁NO₂--INVALID-LINK--
Molecular Weight 153.18 g/mol --INVALID-LINK--
CAS Number 7506-66-3--INVALID-LINK--
Appearance Solid (e.g., Powder or Flakes)--INVALID-LINK--
Melting Point 129-133 °C--INVALID-LINK--
pKa (Predicted) 11.69 ± 0.20--INVALID-LINK--

Solubility Assessment

The solubility of an API is a critical factor influencing its bioavailability and formulation design. The following sections describe the methodologies to determine the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Common Solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate, Phosphate Buffer pH 7.4)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visible to ensure saturation.

  • Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to permit the sedimentation of the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the dilution factor.

Data Presentation: Solubility Data Table

The results from the solubility studies should be presented in a clear and concise table.

Table 1: Illustrative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Method
WaterData to be determinedData to be determinedShake-Flask
EthanolData to be determinedData to be determinedShake-Flask
MethanolData to be determinedData to be determinedShake-Flask
AcetoneData to be determinedData to be determinedShake-Flask
DMSOData to be determinedData to be determinedShake-Flask
AcetonitrileData to be determinedData to be determinedShake-Flask
Ethyl AcetateData to be determinedData to be determinedShake-Flask
Phosphate Buffer (pH 7.4)Data to be determinedData to be determinedShake-Flask

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 Shake-Flask Method sep1 Sedimentation/Centrifugation equil1->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability studies are crucial for determining the shelf-life of a compound and identifying potential degradation products. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent for the compound (e.g., Methanol or Acetonitrile)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

For each condition, a control sample (without the stressor) should be analyzed in parallel. Samples should be analyzed at different time points to monitor the extent of degradation. The analysis is performed using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Data Presentation: Stability Data Table

The results of the forced degradation studies should be summarized in a table.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay of Parent (%)% DegradationNumber of Degradants
0.1 M HCl (60 °C)24 hData to be determinedData to be determinedData to be determined
0.1 M NaOH (60 °C)24 hData to be determinedData to be determinedData to be determined
3% H₂O₂ (RT)24 hData to be determinedData to be determinedData to be determined
Thermal (80 °C)48 hData to be determinedData to be determinedData to be determined
Photolytic7 daysData to be determinedData to be determinedData to be determined
Visualization: Potential Degradation Signaling Pathway

The imide ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would be a primary degradation pathway.

G Compound This compound Degradant cis-Hexahydro-1H-isoindole-1,3(2H)-dicarboxylic acid Compound->Degradant Hydrolysis (Acid/Base)

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

The solubility and stability of this compound are fundamental properties that must be thoroughly characterized to support its use in research and drug development. This guide provides the necessary experimental frameworks for generating this critical data. The application of standardized protocols, such as the shake-flask method for solubility and forced degradation studies for stability, will ensure the generation of high-quality, reproducible data. This information is indispensable for formulation scientists and medicinal chemists to advance compounds from the laboratory to clinical applications.

References

Methodological & Application

Application Notes & Protocols for N-substitution of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-substitution of cis-hexahydro-1H-isoindole-1,3(2H)-dione, a valuable scaffold in medicinal chemistry. The N-substituted derivatives of this core structure have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The protocols outlined below cover several common and effective methods for introducing a variety of substituents onto the imide nitrogen, including alkyl, aryl, and other functional groups.

Overview of Synthetic Strategies

The substitution on the nitrogen atom of this compound can be achieved through several synthetic routes. The choice of method depends on the nature of the desired substituent and the starting materials available. The primary methods covered in these notes are:

  • Direct Synthesis from Anhydride: A straightforward approach involving the condensation of cis-1,2,3,6-tetrahydrophthalic anhydride or its hydrogenated form with a primary amine or a related derivative.

  • N-Alkylation with Alkyl Halides: A versatile method for introducing alkyl groups onto the pre-formed imide using a suitable base and solvent.

  • Mitsunobu Reaction: An efficient method for the N-alkylation of the imide with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the N-arylation of the imide with aryl halides.

The general workflow for the synthesis and characterization of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound or cis-1,2,3,6-Tetrahydrophthalic Anhydride Method Select N-Substitution Method: - N-Alkylation - Mitsunobu Reaction - Buchwald-Hartwig - Direct Synthesis Start->Method Reaction Perform Chemical Reaction Method->Reaction Quench Quench Reaction & Solvent Removal Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography, Recrystallization) Extract->Purify Characterize Spectroscopic Characterization (NMR, IR, MS) Purify->Characterize Purity Purity Assessment (e.g., HPLC, mp) Characterize->Purity Final N-Substituted Product Purity->Final

Caption: General experimental workflow for N-substitution.

Experimental Protocols

Protocol 1: Direct Synthesis from Anhydride and Hydrazide

This protocol describes the synthesis of an N-substituted derivative by reacting cis-1,2,3,6-tetrahydrophthalic anhydride with a hydrazide derivative.[1]

Materials:

  • cis-1,2,3,6-Tetrahydrophthalic anhydride

  • 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide

  • Glacial acetic acid

  • Isopropanol or ethanol for recrystallization

Procedure:

  • Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (1.0 eq) in glacial acetic acid.

  • Add a solution of cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) in glacial acetic acid to the reaction mixture.

  • Stir the mixture and reflux for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from isopropanol or ethanol.

Expected Outcome:

  • This method has been reported to yield N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide with a yield of 74%.[1]

Protocol 2: N-Alkylation with Alkyl Halides

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide and a base.[3]

Caption: N-Alkylation of the imide with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 20-70°C, depending on the reactivity of the alkyl halide. Microwave irradiation can also be employed to accelerate the reaction.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols

This protocol is suitable for the N-alkylation using primary or secondary alcohols.[4][5][6] It is particularly useful for substrates that are sensitive to basic conditions or for achieving stereochemical inversion.

Caption: Mitsunobu reaction for N-alkylation with an alcohol.

Materials:

  • This compound (1.2 eq)

  • Alcohol (primary or secondary) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[4]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Protocol 4: Buchwald-Hartwig Amination for N-Arylation

This protocol details the palladium-catalyzed N-arylation of this compound with an aryl halide.[7][8]

Caption: Buchwald-Hartwig amination for N-arylation.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction mixture to 80-110°C for 12-24 hours, or until TLC analysis indicates completion.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the N-substitution of this compound and related cyclic imides.

Table 1: N-Alkylation of Cyclic Imides - Reaction Conditions and Yields

Imide SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhthalimideBenzyl BromideK₂CO₃DMF70295[3]
SuccinimideEthyl IodideKOHIonic LiquidRT192[3]
cis-1,2,3,6-Tetrahydrophthalimide2-Hydroxyethyl tosylateK₂CO₃AcetonitrileReflux1285[9]
This compoundBenzyl BromideCs₂CO₃DMF605~90 (expected)[10]

Table 2: Spectroscopic Data for a Representative N-Substituted Product

Compound: N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide[1]

Analysis TypeData
¹H NMR (DMSO-d₆, δ ppm)11.08 (s, 1H, NH), 8.10 (d, 1H), 7.81 (t, 1H), 7.61 (d, 1H), 7.50 (t, 1H), 5.02 (s, 2H), 3.07 (m, 2H), 2.45 (s, 3H), 1.20–1.80 (m, 8H)
¹³C NMR (DMSO-d₆, δ ppm)Data available in supplementary materials of the cited reference.
FT-IR (cm⁻¹)Data available in supplementary materials of the cited reference.
Melting Point (°C)283.5–286

Note: The provided spectroscopic data is for a specific derivative and will vary depending on the substituent. Researchers should perform full characterization for any newly synthesized compound.

References

Application of cis-Hexahydro-1H-isoindole-1,3(2H)-dione in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold, a saturated derivative of phthalimide, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the discovery of novel anticancer agents. These compounds, often referred to as norcantharimide analogues, have garnered considerable attention due to their potent cytotoxic effects against a variety of cancer cell lines. The structural modifications on the isoindole core, particularly at the nitrogen atom and on the cyclohexane ring, allow for the fine-tuning of their pharmacological properties, including potency, selectivity, and drug-like characteristics.

This document provides a comprehensive overview of the application of this compound and its derivatives in anticancer drug discovery. It includes a summary of their in vitro and in vivo activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action, including the induction of apoptosis and interference with key cellular signaling pathways.

Mechanism of Action

While the precise mechanisms of action for all derivatives are still under investigation, current research suggests that this compound analogues exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is often accompanied by the modulation of key signaling pathways that regulate cell survival, proliferation, and differentiation.

Some isoindole-1,3-dione derivatives have been identified as potential inhibitors of protein phosphatase 1 and 2A (PP1 and PP2A) and tyrosine kinases.[1][2] The disruption of these signaling cascades can lead to cell cycle arrest and the initiation of the apoptotic process. The induction of apoptosis has been confirmed in various cancer cell lines through assays that detect the externalization of phosphatidylserine and the activation of caspases.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Isoindole-1,3-dione Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7 (azide and silyl ether derivative)A549 (Lung Carcinoma)19.41 ± 0.01[3]
N-benzylisoindole-1,3-dione (Compound 3)A549-Luc (Lung Carcinoma)114.25[2]
N-benzylisoindole-1,3-dione (Compound 4)A549-Luc (Lung Carcinoma)116.26[2]
Trisubstituted isoindole derivativeHeLa (Cervical Cancer)Varies[1]
Trisubstituted isoindole derivativePC-3 (Prostate Cancer)Varies[1]
Trisubstituted isoindole derivativeCaco-2 (Colorectal Adenocarcinoma)Varies[1]
Trisubstituted isoindole derivativeMCF-7 (Breast Cancer)Varies[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of these derivatives starts from 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.[3][4] The core structure can be further modified through reactions such as epoxidation followed by nucleophilic ring-opening to introduce diverse functional groups.[4]

Diagram 1: General Synthesis Workflow

G General Synthesis Workflow for this compound Derivatives start 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione epoxidation Epoxidation start->epoxidation ring_opening Nucleophilic Ring Opening epoxidation->ring_opening derivatives This compound Derivatives ring_opening->derivatives

Caption: A simplified workflow for the synthesis of target compounds.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • 96-well plates

    • This compound derivatives

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. BrdU (5-bromo-2'-deoxyuridine) Cell Proliferation Assay

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • 96-well plates

    • Test compounds

    • BrdU labeling solution

    • Fixing/Denaturing solution

    • Anti-BrdU antibody

    • HRP-conjugated secondary antibody

    • Substrate (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with test compounds as in the MTT assay.

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.

    • Remove the labeling solution, and fix and denature the cells.

    • Add the anti-BrdU antibody and incubate for 1 hour.

    • Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.

    • Wash the wells, add the substrate, and incubate until color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

Diagram 2: In Vitro Experimental Workflow

G Workflow for In Vitro Anticancer Activity Screening cell_culture Cancer Cell Culture treatment Treatment with Isoindole Derivatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay proliferation_assay Cell Proliferation Assay (e.g., BrdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis

Caption: A generalized workflow for evaluating the in vitro efficacy of test compounds.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Harvest the cells after treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Diagram 3: Apoptosis Signaling Pathway

G Potential Apoptosis Induction Pathway compound Isoindole Derivative pathway Signaling Pathway Inhibition (e.g., PI3K/Akt, MAPK) compound->pathway bcl2_family Modulation of Bcl-2 family proteins pathway->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: The cis-Hexahydro-1H-isoindole-1,3(2H)-dione Scaffold for Potent PARP Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-hexahydro-1H-isoindole-1,3(2H)-dione core is a versatile and synthetically accessible scaffold that has emerged as a promising starting point for the development of potent enzyme inhibitors. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the strategic placement of functional groups to interact with enzyme active sites. A particularly promising application of this scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical targets in oncology.

PARP enzymes, especially PARP1 and PARP2, are key players in the cellular response to DNA damage. They are integral to the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. The isoindolinone scaffold, a close analog of the this compound core, has been identified as a "privileged scaffold" for PARP1 inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This mimicry allows for competitive inhibition at the enzyme's catalytic site.

Recent advancements have demonstrated that isoindolinone derivatives can exhibit potent PARP inhibitory activity with IC50 values in the low nanomolar range. Furthermore, this class of compounds has shown potential for favorable pharmacokinetic profiles, including the ability to penetrate the central nervous system, opening avenues for treating brain cancers.

These application notes provide a comprehensive overview of the use of the this compound scaffold in developing PARP inhibitors. Included are representative data on the inhibitory potency of analogous compounds, detailed protocols for the synthesis of a derivative and for robust enzymatic and cellular assays to evaluate inhibitor efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the inhibitory potency of a representative isoindolinone-based PARP1 inhibitor, designated here as "Isoindolinone-A," which is structurally related to the this compound scaffold. This data is essential for determining the appropriate concentration range for in vitro and cellular assays.

Compound IDTarget EnzymeAssay TypeIC50 (nM)Cell-Based AssayCell LineCellular IC50 (nM)
Isoindolinone-APARP1Enzymatic8PAR ReductionHeLa25
Isoindolinone-APARP2Enzymatic15PAR ReductionHeLa45
Olaparib (Control)PARP1Enzymatic5PAR ReductionHeLa15
Olaparib (Control)PARP2Enzymatic1PAR ReductionHeLa8

Mandatory Visualizations

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Recognition cluster_PARylation PARylation Cascade cluster_Repair DNA Repair Machinery Recruitment cluster_Inhibition Inhibitor Action DNA_SSB Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds to DNA PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes No_PAR No PAR Chains PARP1_active->No_PAR PAR synthesis blocked NAD NAD+ NAD->PARP1_active substrate Repair_Proteins XRCC1, DNA Ligase III, DNA Polymerase β PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Genomic_Stability Genomic Stability SSB_Repair->Genomic_Stability maintains Inhibitor cis-Hexahydro-1H-isoindole- 1,3(2H)-dione Derivative Inhibitor->PARP1_active competitively inhibits (binds to NAD+ pocket) Repair_Failure SSB Repair Failure No_PAR->Repair_Failure leads to DSB_Formation Double-Strand Break (DSB) Repair_Failure->DSB_Formation leads to (during replication) Cell_Death Cell Death DSB_Formation->Cell_Death in BRCA-deficient cells (Synthetic Lethality)

Caption: PARP1 signaling pathway in DNA repair and mechanism of inhibition.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro PARP1 Enzymatic Assay (e.g., Chemiluminescent) Purification->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cell-Based PARylation Assay (e.g., ELISA) IC50_Determination->Cellular_Assay Potent Compounds Cellular_IC50 Cellular IC50 Determination Cellular_Assay->Cellular_IC50 Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_IC50->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Preclinical Candidate Lead_Optimization->End Successful Candidate

Caption: General experimental workflow for inhibitor development.

Scaffold_Relationship Scaffold cis-Hexahydro-1H-isoindole- 1,3(2H)-dione Scaffold Derivative_1 Derivative 1 (e.g., with arylpiperazine) Scaffold->Derivative_1 functionalized Derivative_2 Derivative 2 (e.g., with carboxamide) Scaffold->Derivative_2 functionalized Derivative_N Derivative N (...) Scaffold->Derivative_N functionalized PARP1 PARP1 Enzyme Derivative_1->PARP1 inhibits Derivative_2->PARP1 inhibits Derivative_N->PARP1 inhibits

Caption: Logical relationship of scaffold to its derivatives and target.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a representative PARP inhibitor based on the this compound scaffold.

Materials and Reagents:

  • This compound

  • 1-(2-Pyrimidinyl)piperazine

  • 1,4-Dibromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation of the Scaffold: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 1,4-dibromobutane (1.2 eq).

  • Stir the reaction mixture at 60°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Coupling with Piperazine Moiety: To a solution of the crude intermediate from the previous step in DMF, add 1-(2-pyrimidinyl)piperazine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80°C overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final pure compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a sensitive chemiluminescent assay to determine the IC50 value of a test compound against PARP1.[1][2][3]

Materials and Reagents:

  • 96-well white opaque plates, high-binding

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Activated DNA (sonicated salmon sperm DNA)

  • Biotinylated NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • PBST (Phosphate-buffered saline with 0.05% Tween-20)

  • Test inhibitor and positive control (e.g., Olaparib) dissolved in DMSO

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.[2]

    • Wash the plate three times with PBST.[3]

    • Block the plate with Blocking Buffer for 90 minutes at room temperature.[1][3]

    • Wash the plate three times with PBST.[1][3]

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test compound and a positive control (e.g., Olaparib) in PARP Assay Buffer. Ensure the final DMSO concentration is ≤1%.

  • Enzymatic Reaction:

    • Prepare a reaction master mix containing PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add the test inhibitor dilutions or vehicle (for control wells) to the plate.[1]

    • Add the reaction master mix to all wells.

    • Initiate the reaction by adding diluted PARP1 enzyme to all wells except the "blank" (no enzyme) controls.[2]

    • Incubate the plate for 1 hour at room temperature.[1][2]

  • Detection:

    • Wash the plate three times with PBST.

    • Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.[1][2]

    • Wash the plate three times with PBST.[1][3]

    • Add the chemiluminescent HRP substrate to each well.[2]

    • Immediately measure the luminescence using a microplate reader.[1]

  • Data Analysis:

    • Subtract the average signal of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 3: Cellular PARylation Assay (ELISA-based)

This protocol describes a cell-based ELISA to quantify the inhibition of PARP activity within cells.

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

  • Complete cell culture medium

  • Test inhibitor

  • DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Cell lysis buffer (e.g., RIPA buffer with protease and PARP inhibitors)

  • BCA Protein Assay Kit

  • Commercially available PAR ELISA Kit

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Induction of DNA Damage:

    • Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubating for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 15-20 minutes.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • PAR ELISA:

    • Follow the manufacturer's protocol for the PAR ELISA kit. This typically involves:

      • Adding the normalized cell lysates to the antibody-coated wells of the ELISA plate.

      • Incubating to allow capture of PAR.

      • Washing the plate.

      • Adding a detection antibody.

      • Washing the plate.

      • Adding a secondary HRP-conjugated antibody.

      • Washing the plate.

      • Adding a colorimetric or chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Read the absorbance or luminescence on a microplate reader.

    • Generate a standard curve using the provided PAR standards.

    • Calculate the concentration of PAR in each sample.

    • Determine the cellular IC50 value by plotting the PAR concentration against the log of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel and potent PARP inhibitors. The provided protocols offer robust methods for synthesizing derivatives and evaluating their enzymatic and cellular activity. By leveraging this scaffold and these methodologies, researchers can advance the development of next-generation targeted therapies for cancer treatment.

References

Application Note: Evaluating the In Vitro Cytotoxicity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold is a core structure in a variety of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] Evaluating the in vitro cytotoxicity of novel derivatives is a critical first step in the drug discovery process to determine their potential as therapeutic agents and to understand their mechanisms of action. This document provides detailed protocols for three common and robust assays used to quantify cytotoxicity: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/PI apoptosis assay for identifying the mode of cell death.

Overview of Cytotoxicity Evaluation Workflow

The general workflow for assessing the cytotoxicity of this compound derivatives involves treating cultured cells with the compounds and subsequently measuring cell viability or death through various assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Seeding & Culture (e.g., A549, HeLa, MCF-7) compound_prep 2. Compound Dilution (Derivative Stock Solutions) treatment 3. Cell Treatment (Incubate with derivatives for 24-72h) cell_culture->treatment compound_prep->treatment MTT MTT Assay (Metabolic Activity) treatment->MTT LDH LDH Assay (Membrane Integrity) treatment->LDH Apoptosis Annexin V/PI Assay (Mode of Cell Death) treatment->Apoptosis data_acq 4. Data Acquisition (Spectrophotometer / Flow Cytometer) MTT->data_acq LDH->data_acq Apoptosis->data_acq data_analysis 5. Analysis (% Viability, IC50 Calculation) data_acq->data_analysis MTT_Principle Principle of the MTT Assay cluster_viable Viable Cell Mitochondrion Mitochondrion Enzymes Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT MTT (Yellow, Soluble) MTT->Enzymes Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solution Purple Solution DMSO->Solution Reader Measure Absorbance (~570 nm) Solution->Reader LDH_Principle Principle of the LDH Release Assay cluster_healthy Viable Cell (Intact Membrane) cluster_lysed Lysed Cell (Compromised Membrane) LDH_in LDH LDH_out LDH Medium Culture Medium LDH_out->Medium Released Assay LDH Assay Reagent (Enzymatic Reaction) Medium->Assay Sample Signal Colorimetric/Fluorometric Signal Assay->Signal Proportional to LDH Apoptosis_Principle cluster_viable Viable Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis cluster_key Legend viable Annexin V (-) PI (-) early Annexin V (+) PI (-) viable->early PS Translocation late Annexin V (+) PI (+) early->late Membrane Damage key_annexin Annexin V (+) = PS Exposed key_pi PI (+) = Membrane Permeable

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Isoindole-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindole-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antibacterial properties. This document provides a detailed experimental framework for assessing the in vitro antibacterial activity of novel or modified isoindole-diones. The protocols herein describe standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against a panel of clinically relevant bacteria. Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the preclinical evaluation of new antibacterial agents. The mechanism of action for isoindole-diones can be complex and is not always fully elucidated, though it is often attributed to the inhibition of essential cellular processes through interaction with biomolecular targets such as proteins or nucleic acids.

Data Presentation

Quantitative data from the antibacterial assays should be summarized for clear comparison. The following tables provide a template for presenting MIC and MBC results.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoindole-dione Derivatives

Compound IDTest OrganismStrain IDMIC (µg/mL)
ISO-001Staphylococcus aureusATCC 2921316
ISO-001Escherichia coliATCC 2592232
ISO-002Staphylococcus aureusATCC 292138
ISO-002Escherichia coliATCC 2592216
Control AbStaphylococcus aureusATCC 292131
Control AbEscherichia coliATCC 259222

Control Ab: A standard antibiotic used as a positive control.

Table 2: Minimum Bactericidal Concentration (MBC) of Isoindole-dione Derivatives

Compound IDTest OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
ISO-001S. aureusATCC 2921316322Bactericidal
ISO-001E. coliATCC 2592232>128>4Bacteriostatic
ISO-002S. aureusATCC 292138162Bactericidal
ISO-002E. coliATCC 2592216644Bactericidal

Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 is considered bacteriostatic.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol determines the lowest concentration of an isoindole-dione that visibly inhibits the growth of a microorganism.[2][3][4][5][6][7]

Materials:

  • Isoindole-dione compounds

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Isoindole-dione Stock Solutions:

    • Dissolve the isoindole-dione compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions (e.g., 256 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate for each compound to be tested.

    • Add 200 µL of the starting concentration of the isoindole-dione solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (contains CAMHB and inoculum but no compound).

    • Well 12 will serve as the sterility control (contains CAMHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoindole-dione at which there is no visible growth of the bacteria. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC is determined and establishes the lowest concentration of an isoindole-dione that kills 99.9% of the initial bacterial inoculum.[1][8][9][10]

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the isoindole-dione that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Data Analysis Compound_Prep Isoindole-dione Stock Preparation Serial_Dilution Serial Dilution in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculation Inoculation of Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h at 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual Inspection) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Data_Presentation Tabulate MIC & MBC Values Read_MIC->Data_Presentation Incubation_MBC Incubation (18-24h at 35°C) Subculture->Incubation_MBC Read_MBC Read MBC (Colony Counting) Incubation_MBC->Read_MBC Read_MBC->Data_Presentation Interpretation Determine Bactericidal/ Bacteriostatic Activity Data_Presentation->Interpretation

Caption: Experimental workflow for antibacterial assessment.

Antibacterial_Mechanisms cluster_bacterium Bacterial Cell Isoindole-dione Isoindole-dione Cell_Wall_Synthesis Cell Wall Synthesis Isoindole-dione->Cell_Wall_Synthesis Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Isoindole-dione->Protein_Synthesis Inhibition DNA_Replication DNA Replication & Repair Isoindole-dione->DNA_Replication Interference Folic_Acid_Metabolism Folic Acid Metabolism Isoindole-dione->Folic_Acid_Metabolism Inhibition Cell_Membrane Cell Membrane Integrity Isoindole-dione->Cell_Membrane Disruption

Caption: Potential antibacterial mechanisms of action.

References

Application Notes and Protocols for High-Throughput Screening of a cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold, a saturated analog of phthalimide, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant interest due to a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel lead compounds for drug discovery programs.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of a this compound derivative library against common biological targets. The protocols are designed to be adaptable for academic and industrial research settings.

I. Target-Based High-Throughput Screening: Acetylcholinesterase (AChE) Inhibition

Application Note:

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. Derivatives of the related 1H-isoindole-1,3(2H)-dione core have shown potent AChE inhibitory activity. This protocol describes a robust and automated HTS assay to identify AChE inhibitors within a this compound library. The assay is based on the colorimetric Ellman's method, which is highly amenable to HTS formats.

Signaling Pathway: Cholinergic Neurotransmission

AChE_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_release ACh Release ACh_release->ACh Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor cis-Hexahydro-1H-isoindole -1,3(2H)-dione Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic neurotransmission and the inhibitory action of a library compound on AChE.

Experimental Protocol: AChE Inhibition HTS Assay

1. Materials and Reagents:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Donepezil or Galantamine (Positive Control)

  • DMSO (Vehicle Control)

  • This compound derivative library (in DMSO)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader capable of measuring absorbance at 412 nm

2. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • AChE Solution: Dilute human recombinant AChE in Assay Buffer to a final concentration that yields a linear reaction rate for at least 15 minutes.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water. Dilute in Assay Buffer for the final working concentration.

  • DTNB Solution: Prepare a stock solution of DTNB in Assay Buffer.

  • Compound Plates: Serially dilute the compound library in DMSO to create stock plates. Further dilute in Assay Buffer to the desired screening concentrations.

3. HTS Workflow:

HTS_Workflow_AChE start Start plate_prep Prepare Compound Plates (384-well format) start->plate_prep dispense_compounds Dispense Compounds and Controls (e.g., 50 nL) plate_prep->dispense_compounds dispense_enzyme Add AChE Solution (e.g., 10 µL) dispense_compounds->dispense_enzyme pre_incubation Pre-incubation (5 min at RT) dispense_enzyme->pre_incubation dispense_substrate Add ATCI/DTNB Mix (e.g., 10 µL) pre_incubation->dispense_substrate kinetic_read Kinetic Read at 412 nm (10 min) dispense_substrate->kinetic_read data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Z'-factor calculation kinetic_read->data_analysis hit_id Hit Identification (Threshold: >50% inhibition) data_analysis->hit_id end End hit_id->end

Caption: High-throughput screening workflow for identifying AChE inhibitors.

4. Data Analysis and Presentation:

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of vehicle control well)] * 100

The results should be summarized in a table. The following is an illustrative example based on data from screening of related phthalimide derivatives.

Compound IDStructureConcentration (µM)% InhibitionIC50 (µM)
HHI-001R1=H, R2=Phenyl1085.20.85
HHI-002R1=H, R2=4-Cl-Phenyl1092.10.42
HHI-003R1=H, R2=4-MeO-Phenyl1078.51.5
HHI-004R1=CH3, R2=Phenyl1065.33.2
Donepezil-198.50.05
DMSO--0-

II. Cell-Based Phenotypic Screening: Anticancer Activity

Application Note:

Phenotypic screening is a powerful approach to discover compounds with novel mechanisms of action by assessing their effects on cellular phenotypes. This protocol outlines a high-content screening (HCS) assay to identify compounds from the this compound library that induce apoptosis in a cancer cell line (e.g., HeLa or A549). The assay utilizes fluorescent dyes to simultaneously measure cell viability, nuclear morphology (indicative of apoptosis), and cell cycle arrest.

Experimental Workflow: High-Content Phenotypic Screen

HCS_Workflow start Start seed_cells Seed Cancer Cells in 384-well plates start->seed_cells cell_adhesion Allow Cell Adhesion (24 hours) seed_cells->cell_adhesion add_compounds Add Library Compounds (e.g., 10 µM) cell_adhesion->add_compounds incubation Incubate (48 hours) add_compounds->incubation stain_cells Stain Cells: - Hoechst 33342 (Nuclei) - Annexin V (Apoptosis) - Propidium Iodide (Necrosis) incubation->stain_cells image_acquisition Automated High-Content Imaging stain_cells->image_acquisition image_analysis Image Analysis: - Cell count - Nuclear condensation - Annexin V intensity image_acquisition->image_analysis hit_selection Hit Selection based on Apoptotic Phenotype image_analysis->hit_selection end End hit_selection->end

Caption: Workflow for a high-content phenotypic screen for anticancer compounds.

Experimental Protocol: Cell-Based Apoptosis Assay

1. Materials and Reagents:

  • HeLa or A549 human cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative library (in DMSO)

  • Staurosporine or Paclitaxel (Positive Control for apoptosis)

  • Hoechst 33342 stain

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 384-well black, clear-bottom imaging plates

  • High-content imaging system

2. Assay Procedure:

  • Cell Seeding: Seed cells into 384-well imaging plates at a density that ensures they are in a logarithmic growth phase at the time of imaging.

  • Compound Addition: After 24 hours, add the library compounds, positive controls, and vehicle controls to the plates using an automated liquid handler.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Staining: Add a cocktail of Hoechst 33342, Annexin V-FITC, and Propidium Iodide to each well and incubate according to the manufacturer's instructions.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye.

  • Image Analysis: Use image analysis software to quantify cell number, nuclear size and intensity, and the intensity of Annexin V and PI staining per cell.

3. Data Presentation:

The quantitative data from the image analysis should be presented in a structured table. The following is a representative table of potential results.

Compound IDConcentration (µM)Viable Cell Count (% of Control)Apoptotic Cells (%)Necrotic Cells (%)
HHI-0051045.635.25.1
HHI-0061098.22.11.5
HHI-0071032.855.86.3
HHI-0081075.110.52.4
Staurosporine125.468.98.2
DMSO-1002.51.8

III. Target-Based High-Throughput Screening: Cyclooxygenase (COX) Inhibition

Application Note:

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Given the anti-inflammatory potential of related phthalimide derivatives, screening the this compound library against COX-1 and COX-2 can identify novel anti-inflammatory agents with potentially improved selectivity and safety profiles. This protocol describes a fluorometric HTS assay for COX inhibitors.

Signaling Pathway: Prostaglandin Synthesis

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain Prostanoids->Inflammation Inhibitor cis-Hexahydro-1H-isoindole -1,3(2H)-dione Derivative Inhibitor->COX2 Inhibits

Caption: The cyclooxygenase pathway and the site of inhibition by a library compound.

Experimental Protocol: Fluorometric COX Inhibition HTS Assay

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (Substrate)

  • Fluorometric COX probe

  • COX assay buffer

  • Celecoxib (Selective COX-2 inhibitor, Positive Control)

  • Indomethacin (Non-selective COX inhibitor, Positive Control)

  • DMSO (Vehicle Control)

  • This compound derivative library (in DMSO)

  • 384-well black, solid-bottom microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

2. Assay Procedure:

  • Compound Plating: Dispense library compounds and controls into 384-well plates.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plates for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a reaction mix containing the fluorometric probe and arachidonic acid to all wells to start the reaction.

  • Fluorescence Reading: Immediately begin kinetic measurement of fluorescence intensity for 10-15 minutes.

3. Data Analysis and Presentation:

Calculate the percentage of inhibition based on the reaction rates. Determine the IC50 values for the hit compounds against both COX-1 and COX-2 to assess selectivity.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
HHI-00925.81.221.5
HHI-010>508.5>5.9
HHI-0115.67.30.77
HHI-012>50>50-
Celecoxib15.20.08190
Indomethacin0.11.50.07

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of a this compound derivative library. These assays can be adapted to different specific research needs and instrumentation. Successful implementation of these screening strategies will enable the identification of promising hit compounds for further lead optimization and development of novel therapeutics.

Application Notes and Protocols for Testing the Anticancer Efficacy of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds, including some with significant anticancer properties.[1][2] Derivatives of this structure have demonstrated cytotoxic effects against a range of cancer cell lines.[3][4] This document provides detailed application notes and experimental protocols for evaluating the anticancer efficacy of a specific analog, cis-Hexahydro-1H-isoindole-1,3(2H)-dione.

These guidelines will enable researchers to screen the compound for its cytotoxic and apoptotic potential against relevant cancer cell lines. The protocols provided are for standard assays used in preclinical cancer research: the MTT assay for cell viability, Annexin V/Propidium Iodide staining for apoptosis detection, and cell cycle analysis.

Recommended Cell Lines

Based on studies of structurally related isoindole-1,3-dione derivatives, the following human cancer cell lines are recommended for initial screening of this compound:

  • HeLa (Cervical Cancer): A widely used and well-characterized cell line.

  • A549 (Lung Cancer): Representative of non-small cell lung cancer.[3][5]

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[2]

  • PC-3 (Prostate Cancer): A prostate cancer cell line that is androgen-independent.

  • Caco-2 (Colorectal Cancer): A human colorectal adenocarcinoma cell line.[2]

  • HepG2 (Liver Cancer): A human liver cancer cell line.[6]

  • HCT-116 (Colon Cancer): A human colon cancer cell line.[6]

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how to summarize experimental results.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Cell LineIC50 (µM) after 48h Treatment
HeLa45.2 ± 3.1
A54962.8 ± 4.5
MCF-738.5 ± 2.9
PC-375.1 ± 5.2

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Apoptosis Induction by this compound in MCF-7 cells (48h treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.1 ± 0.31.5 ± 0.2
2015.7 ± 1.85.4 ± 0.6
4032.4 ± 2.512.8 ± 1.1
8048.9 ± 3.225.6 ± 2.3

Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound (48h treatment)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)65.2 ± 4.120.5 ± 2.214.3 ± 1.9
4078.9 ± 5.310.1 ± 1.511.0 ± 1.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cells.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add varying concentrations of the compound incubation_24h->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add solubilization solution incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol details the detection of apoptosis using flow cytometry.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells and treat with compound harvest_cells Harvest and wash cells seed_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with this compound for the desired time.

  • Harvesting: Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the effect of the compound on the cell cycle.

Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_fixation Fixation cluster_staining Staining & Analysis treat_cells Treat cells with compound harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash cells fix_cells->wash_cells rnase_treatment Treat with RNase A wash_cells->rnase_treatment pi_staining Stain with Propidium Iodide rnase_treatment->pi_staining flow_analysis Analyze by flow cytometry pi_staining->flow_analysis

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time.

  • Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 2 hours at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be elucidated, related isoindole-1,3-dione derivatives, such as thalidomide and its analogs, are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis, anti-angiogenic effects, and immunomodulatory activities. Further research could explore the impact of this compound on key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and VEGF pathways.

Hypothesized Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway compound cis-Hexahydro-1H- isoindole-1,3(2H)-dione cell_stress Cellular Stress compound->cell_stress caspase_activation Caspase Cascade Activation cell_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A simplified, hypothetical pathway of apoptosis induction.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Novel Hexahydroisoindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Novel hexahydroisoindole compounds represent a promising class of molecules with potential therapeutic applications. A key aspect of their preclinical evaluation is the characterization of their antioxidant capacity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Compounds with the ability to scavenge free radicals or modulate cellular antioxidant defense mechanisms are therefore of significant interest.

These application notes provide detailed protocols for a panel of assays to comprehensively evaluate the antioxidant capacity of novel hexahydroisoindole derivatives. The described methods range from chemical-based assays that measure radical scavenging activity to cell-based assays that assess the cytoprotective effects in a biologically relevant context.

Overview of Antioxidant Capacity Assays

A multi-assay approach is recommended to obtain a comprehensive profile of the antioxidant activity of a novel compound. This is because different assays reflect different aspects of antioxidant action.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A rapid and straightforward method to assess the radical scavenging capacity of a compound. It measures the ability of the antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another widely used radical scavenging assay that is applicable to both hydrophilic and lipophilic compounds.[3][4][5]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6][7] It is considered to reflect a hydrogen atom transfer (HAT) mechanism.

  • Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the compound.[8][9][10]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[2]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve the hexahydroisoindole compound in a suitable solvent (e.g., DMSO, methanol).

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution in methanol.

    • Positive Control: Prepare a stock solution and serial dilutions of a known antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank (control), add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[1]

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[1]

ABTS Radical Cation Decolorization Assay

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[3][4]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

    • Test Compound and Positive Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or positive control (Trolox) to the wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared with Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect a fluorescent probe (fluorescein) from oxidative degradation is monitored. The decay of fluorescence is followed over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[6][7]

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • Test Compound and Positive Control (Trolox): Prepare serial dilutions in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black plate format):

    • Add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the different concentrations of the test compound, Trolox, or buffer (blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated injector.

    • Measure the fluorescence kinetically every minute for at least 60 minutes with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the test compound, expressed as Trolox equivalents, from the standard curve.[12][13]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[8][10] DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. Antioxidants can reduce the fluorescence by scavenging the ROS.[9]

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HepG2, human liver cancer cells) in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom plate and grow until they reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the hexahydroisoindole compound and a positive control (e.g., Quercetin) for 1 hour.

    • Add the DCFH-DA probe (e.g., 25 µM) to the cells and incubate for 1 hour.

    • Wash the cells again with PBS to remove the extracellular probe.

    • Induce oxidative stress by adding a peroxyl radical generator like AAPH (e.g., 600 µM).

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the control and compound-treated wells.

    • Calculate the CAA units using the formula:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as Quercetin Equivalents (QE) by comparing the CAA units of the test compound to a standard curve of Quercetin.

Data Presentation

Quantitative data from the antioxidant assays should be summarized in clear and concise tables for easy comparison of the activity of different hexahydroisoindole compounds.

Table 1: Radical Scavenging Activity of Hexahydroisoindole Compounds

CompoundDPPH IC50 (µM)ABTS IC50 (µM)TEAC (µM Trolox/µM compound)
HHI-115.2 ± 1.88.5 ± 0.91.2 ± 0.1
HHI-225.7 ± 2.514.2 ± 1.50.8 ± 0.1
HHI-310.1 ± 1.25.9 ± 0.61.8 ± 0.2
Ascorbic Acid5.5 ± 0.53.1 ± 0.32.5 ± 0.2
Trolox8.2 ± 0.74.6 ± 0.41.0

Data are presented as mean ± standard deviation (n=3).

Table 2: Oxygen Radical Absorbance Capacity and Cellular Antioxidant Activity

CompoundORAC (µM Trolox Equivalents/µM compound)CAA (µmol QE/µmol compound)
HHI-12.1 ± 0.215.5 ± 1.7
HHI-21.5 ± 0.19.8 ± 1.1
HHI-33.5 ± 0.322.1 ± 2.4
Quercetin4.7 ± 0.41.0

Data are presented as mean ± standard deviation (n=3).

Mandatory Visualizations

Experimental Workflow for Antioxidant Capacity Assessment

G Experimental Workflow for Antioxidant Capacity Assessment cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assay cluster_2 Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC ORAC Assay ORAC_val ORAC Value Calculation ORAC->ORAC_val CAA Cellular Antioxidant Assay CAA_val CAA Value Calculation CAA->CAA_val Compound Novel Hexahydroisoindole Compounds Compound->DPPH Compound->ABTS Compound->ORAC Compound->CAA

Caption: Workflow for evaluating the antioxidant capacity of novel compounds.

Nrf2 Signaling Pathway in Cellular Antioxidant Response

G Nrf2 Signaling Pathway in Antioxidant Response cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates Proteasome Proteasomal Degradation Ub->Proteasome HHI Hexahydroisoindole Compound (Antioxidant) ROS Oxidative Stress (ROS) HHI->ROS scavenges ROS->Keap1 inactivates sMaf sMaf Nrf2_nuc->sMaf heterodimerizes with ARE Antioxidant Response Element (ARE) sMaf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: Nrf2 pathway activation by an antioxidant compound.

Logical Relationship of Antioxidant Assays

G Logical Relationship of Antioxidant Assays cluster_0 Mechanism cluster_1 Assay Total_AOX Total Antioxidant Capacity ET Electron Transfer (ET) Total_AOX->ET HAT Hydrogen Atom Transfer (HAT) Total_AOX->HAT Cellular Cellular Activity Total_AOX->Cellular DPPH DPPH ET->DPPH ABTS ABTS ET->ABTS HAT->ABTS ORAC ORAC HAT->ORAC CAA CAA Cellular->CAA

Caption: Interrelationship of common antioxidant capacity assays.

References

Application Notes and Protocols for the Synthesis and Evaluation of Halogenated cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of halogenated derivatives of cis-hexahydro-1H-isoindole-1,3(2H)-dione and the evaluation of their enhanced biological activity, particularly as potential anticancer agents. The introduction of halogen atoms to the isoindole-1,3-dione scaffold has been shown to significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide outlines the synthetic strategies, characterization methods, and in vitro protocols to assess the cytotoxic effects of these novel derivatives.

Introduction

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules, including the well-known immunomodulatory drug thalidomide and its analogs. Halogenation is a common medicinal chemistry strategy to enhance the therapeutic potential of lead compounds by altering their lipophilicity, metabolic stability, and binding interactions with biological targets. Studies have indicated that the introduction of halogens, such as chlorine and bromine, to the isoindole-1,3-dione moiety can lead to increased antimicrobial, antileishmanial, and anticancer activities.[1] Notably, brominated derivatives have often been reported to exhibit superior potency compared to their chlorinated counterparts, which may be attributed to differences in electronegativity, atomic radii, and the polarity of the resulting molecules.[2]

The anticancer activity of isoindole-1,3-dione derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways. Analogs of thalidomide, for instance, are known to exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors and subsequent downstream effects on cell growth and survival.[3][4]

These application notes provide a systematic approach for the synthesis of halogenated this compound derivatives and the subsequent evaluation of their anticancer properties, offering a valuable resource for researchers in the field of drug discovery and development.

Data Presentation: In Vitro Cytotoxicity of Isoindole-1,3-dione Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC50) values for various isoindole-1,3-dione derivatives against a panel of human cancer cell lines. This data is compiled from multiple sources to provide a comparative overview of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Unsubstituted Analog
Norcantharidin Analog 3HT29 (Colon)14[5]
Norcantharidin Analog 3SJ-G2 (Glioblastoma)15[5]
Halogenated Derivatives
Brominated Isoindoledione 13Caco-2 (Colon)> Cisplatin[1]
Brominated Isoindoledione 13MCF-7 (Breast)> Cisplatin[1]
Brominated Isoindoledione 16Caco-2 (Colon)> Cisplatin[1]
Brominated Isoindoledione 16MCF-7 (Breast)> Cisplatin[1]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic myelogenous leukemia)3.81 µg/mL[6]
Other Derivatives
Isoindoledione with azide and silyl ether 7A549 (Lung)19.41[7]
Norcantharidin Analog 16HT29 (Colon)19[5]
Norcantharidin Analog 16SJ-G2 (Glioblastoma)21[5]
Norcantharidin Analog 28BE2-C (Neuroblastoma)9[5]

Experimental Protocols

Protocol 1: Synthesis of Halogenated Derivatives of this compound

This protocol describes a two-step synthesis of halogenated this compound derivatives, proceeding through an epoxide intermediate.

Step 1: Epoxidation of 2-Alkyl/Aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

  • Dissolve the starting material, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (1 equivalent), in a suitable solvent such as dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding epoxide.

Step 2: Ring Opening of the Epoxide with Hydrohalic Acid

  • Dissolve the purified epoxide (1 equivalent) in a suitable solvent such as diethyl ether (Et2O) or dioxane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrobromic acid (HBr) or hydrochloric acid (HCl) in acetic acid or as a concentrated aqueous solution (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO3.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired halogenated this compound derivative.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, C6, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized halogenated derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the 96-well plate with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Halogenated Derivatives cluster_evaluation Biological Evaluation Start This compound Step1 Step 1: Halogenation Start->Step1 N-Halosuccinimide or other halogenating agents Step2 Purification Step1->Step2 Column Chromatography/ Recrystallization Eval1 In Vitro Cytotoxicity Assays (e.g., MTT Assay) Step2->Eval1 Characterized Halogenated Derivatives Eval2 Determination of IC50 Values Eval1->Eval2

Caption: Synthetic and evaluation workflow for halogenated derivatives.

Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Targets & Pathways Drug Halogenated Isoindoledione Derivative CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Drug->CRBN Binds to and modulates activity Wnt Wnt/β-catenin Pathway Drug->Wnt Modulates NFkB NF-κB Pathway Drug->NFkB Modulates IKZF IKZF1/IKZF3 (Transcription Factors) CRBN->IKZF Targets for ubiquitination Proteasome Proteasomal Degradation IKZF->Proteasome Degraded Apoptosis Apoptosis Proteasome->Apoptosis Leads to CellCycle Cell Cycle Arrest Proteasome->CellCycle Leads to Wnt->CellCycle NFkB->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of cis-Hexahydro-1H-isoindole-1,3(2H)-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (Intermediate) 1. Hydrolysis of Maleic Anhydride: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which is less reactive in the Diels-Alder reaction.[1] 2. Loss of 1,3-Butadiene: If generating 1,3-butadiene in situ from 3-sulfolene, vigorous heating can cause the gaseous diene to escape before it can react.[2] 3. Low Reaction Temperature: The Diels-Alder reaction requires sufficient thermal energy to proceed at a reasonable rate. 4. Impure Reactants: Contaminants in the starting materials can interfere with the reaction.1. Ensure all glassware is thoroughly dried. Use a fresh, high-purity grade of maleic anhydride and keep the container tightly sealed.[1] 2. Heat the reaction mixture gently and gradually to reflux to ensure the controlled release and reaction of 1,3-butadiene.[2] 3. Maintain the reaction at a gentle reflux in a high-boiling solvent like xylene (approx. 140°C).[2] 4. Use purified reactants. Check the melting point of maleic anhydride to ensure its purity.
Formation of Polymeric By-products An excess of free 1,3-butadiene can lead to dimerization and polymerization.Control the rate of 1,3-butadiene generation from 3-sulfolene by maintaining a steady and gentle reflux. This minimizes the concentration of unreacted diene in the reaction mixture.
Low Yield of this compound (Final Product) 1. Incomplete Reaction with Ammonia/Amine: The reaction of the anhydride with the nitrogen source may not have gone to completion. 2. Side Reactions during Imide Formation: High temperatures can sometimes lead to side reactions. 3. Product Loss during Work-up and Purification: The product may be partially soluble in the wash solvents or lost during transfers.1. Ensure a molar excess of the ammonia or amine source. Increase the reaction time or consider using a catalyst if applicable. 2. Optimize the reaction temperature and time for the imide formation step. 3. Carefully select wash solvents to minimize product loss. Ensure efficient extraction and minimize the number of transfers.
Difficulty in Product Purification/Crystallization 1. Presence of Impurities: Unreacted starting materials or by-products can inhibit crystallization.[2] 2. Inappropriate Solvent System for Recrystallization: The chosen solvent or solvent mixture may not be ideal for obtaining pure crystals.1. Wash the crude product to remove unreacted starting materials. For instance, unreacted maleic anhydride can be removed with water.[2] 2. Use a mixed solvent system for recrystallization, such as xylene (good solvent) and petroleum ether (poor solvent), to achieve optimal crystal growth.[3]
Product Decomposition Overheating the reaction mixture, especially after the initial Diels-Alder reaction, can lead to decomposition of the anhydride product.[1]Carefully control the heating of the reaction. Once the reflux is established, maintain a gentle boil. Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route involves a two-step process. The first step is a Diels-Alder reaction between a conjugated diene, typically 1,3-butadiene, and a dienophile, maleic anhydride, to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. The 1,3-butadiene is often generated in situ by the thermal decomposition of 3-sulfolene for easier handling.[1][2] The second step is the reaction of the resulting anhydride with an ammonia source or a primary amine to form the final imide product, this compound.

Q2: Why is 3-sulfolene used instead of 1,3-butadiene gas?

A2: 1,3-Butadiene is a gas at room temperature, which makes it difficult to handle and measure accurately in a laboratory setting. 3-Sulfolene is a stable, non-hygroscopic solid that, upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide in a controlled manner directly within the reaction mixture.[1] This in situ generation is safer and more convenient.

Q3: What is the optimal temperature for the Diels-Alder reaction step?

A3: The reaction is typically carried out at the reflux temperature of a high-boiling solvent like xylene, which is around 140°C.[2] This temperature is sufficient to promote the decomposition of 3-sulfolene and facilitate the Diels-Alder cycloaddition. It's important to note that at very high temperatures, the Diels-Alder reaction can be reversible, which could potentially lower the yield of the desired product.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Diels-Alder reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the maleic anhydride spot. For the in situ generation of 1,3-butadiene from 3-sulfolene, the evolution of sulfur dioxide gas can be tested with wet pH paper, which will turn acidic.[1]

Q5: What are the key considerations for the purification of the final product?

A5: Recrystallization is a common and effective method for purifying this compound. A mixed solvent system is often employed. For example, dissolving the crude product in a "good" solvent like hot xylene and then adding a "poor" solvent like petroleum ether until the solution becomes cloudy, followed by slow cooling, can yield high-purity crystals.[3] It is crucial to allow the crystals to form slowly to minimize the inclusion of impurities.[3]

Experimental Protocols

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This protocol is adapted from procedures utilizing the in situ generation of 1,3-butadiene from 3-sulfolene.

Materials:

  • 3-sulfolene

  • Maleic anhydride

  • Xylene (anhydrous)

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask equipped with a stir bar and a reflux condenser, combine 3-sulfolene and maleic anhydride in a 1.1:1 molar ratio.

  • Add a sufficient amount of anhydrous xylene to dissolve the reactants upon heating.

  • Gently heat the mixture to reflux with continuous stirring. A temperature of approximately 140°C should be maintained.[2]

  • Continue the reflux for at least 30-60 minutes. Monitor the reaction for the consumption of maleic anhydride using TLC.

  • After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Once at room temperature, slowly add petroleum ether to the solution with swirling until a slight cloudiness persists.

  • Gently heat the mixture until it becomes clear again, then allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether to remove any residual xylene.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature. The expected yield of the anhydride is typically high, in the range of 85-95%.

Step 2: Synthesis of this compound

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Aqueous ammonia (e.g., 28-30%) or an appropriate primary amine

  • Round-bottom flask

  • Heating mantle

  • Stir bar

Procedure:

  • Place the synthesized cis-4-cyclohexene-1,2-dicarboxylic anhydride in a round-bottom flask.

  • Add an excess of aqueous ammonia or the primary amine.

  • Heat the mixture with stirring. The reaction temperature and time will depend on the specific amine used. For aqueous ammonia, heating to 100-120°C for 1-2 hours is a general guideline.

  • After the reaction is complete, cool the mixture. The product may precipitate upon cooling.

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, the product may need to be extracted with an appropriate organic solvent after neutralization (if necessary).

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

The yield of this compound is highly dependent on the successful execution of both the Diels-Alder and the subsequent imidation step. Below is a table summarizing typical yields reported in the literature for the initial anhydride formation.

ReactantsSolventReaction TimeTemperatureYield of Anhydride
1,3-Butadiene and Maleic AnhydrideBenzene2-2.5 hours70-75°C93-97%[5]
3-Sulfolene and Maleic AnhydrideXylene30 minutesReflux (~140°C)~85%[2]

Note: The yield of the final this compound will be lower than the anhydride yield due to the second reaction step and purification losses.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Imide Formation cluster_purification Purification 3-Sulfolene 3-Sulfolene Diels_Alder Diels-Alder Reaction (Xylene, Reflux) 3-Sulfolene->Diels_Alder Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Diels_Alder Anhydride_Intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Diels_Alder->Anhydride_Intermediate Imidation Imidation (Heating) Anhydride_Intermediate->Imidation Ammonia Ammonia/Amine Ammonia->Imidation Final_Product cis-Hexahydro-1H-isoindole- 1,3(2H)-dione Imidation->Final_Product Recrystallization Recrystallization Final_Product->Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_step1_troubleshooting Diels-Alder Troubleshooting cluster_step2_troubleshooting Imidation Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Step1 Check Diels-Alder Step Low_Yield->Check_Step1 Is anhydride yield low? Check_Step2 Check Imidation Step Low_Yield->Check_Step2 Is final imide yield low? Check_Purification Review Purification Low_Yield->Check_Purification Suspect loss during workup? Moisture Moisture present? (Hydrolysis of Maleic Anhydride) Check_Step1->Moisture Temperature Incorrect Temperature? (Loss of Diene/Slow Reaction) Check_Step1->Temperature Purity Impure Reactants? Check_Step1->Purity Incomplete_Reaction Incomplete Reaction? Check_Step2->Incomplete_Reaction Side_Reactions Side Reactions Occurring? Check_Step2->Side_Reactions Solvent_Choice Incorrect Recrystallization Solvent? Check_Purification->Solvent_Choice Handling_Loss Mechanical Losses? Check_Purification->Handling_Loss

Caption: A logical diagram for troubleshooting low yield issues in the synthesis.

References

Troubleshooting guide for the synthesis of N-substituted hexahydroisoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-substituted hexahydroisoindoles. The content is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-substituted hexahydroisoindoles?

A1: The two main strategies for synthesizing N-substituted hexahydroisoindoles are:

  • Diels-Alder Reaction: This involves the [4+2] cycloaddition of a suitable diene with an N-substituted maleimide to form the hexahydroisoindole core. This method is advantageous for establishing the core heterocyclic structure in a single, often stereocontrolled, step.

  • N-Alkylation of Hexahydroisoindole: This approach starts with the parent hexahydroisoindole, which is then N-substituted through various alkylation or arylation methods. This is a versatile method for introducing a wide range of substituents onto the nitrogen atom.

Q2: How do I choose between the Diels-Alder and N-alkylation routes?

A2: The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

  • Diels-Alder is preferred when:

    • The desired N-substituent is compatible with the cycloaddition conditions.

    • Specific stereochemistry of the hexahydroisoindole ring is required, as the Diels-Alder reaction is stereospecific.

  • N-Alkylation is advantageous when:

    • A variety of N-substituents are to be explored, as numerous alkylating and arylating agents can be used.

    • The parent hexahydroisoindole is readily available or easily synthesized.

Troubleshooting Guide: Diels-Alder Synthesis of Hexahydroisoindoles

This section addresses common issues encountered during the synthesis of N-substituted hexahydroisoindoles via the Diels-Alder reaction.

Issue 1: Low or No Product Yield

Q: My Diels-Alder reaction is giving a low yield or no product at all. What are the possible reasons and how can I improve it?

A: Low yields in Diels-Alder reactions for forming hexahydroisoindoles can arise from several factors related to the reactants' electronics, steric hindrance, or reaction conditions.

Troubleshooting Workflow for Low Yield in Diels-Alder Synthesis

cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Poor Diene/Dienophile Reactivity Problem->Cause1 Cause2 Unfavorable Reaction Conditions Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1a Use electron-donating groups on diene Cause1->Solution1a Solution1b Use electron-withdrawing groups on N-substituted maleimide Cause1->Solution1b Solution2a Optimize Solvent Cause2->Solution2a Solution2b Increase Temperature Cause2->Solution2b Solution2c Use Lewis Acid Catalyst Cause2->Solution2c Solution3 Use less bulky reactants Cause3->Solution3

Caption: Troubleshooting workflow for low yield in Diels-Alder synthesis.

Potential Solutions:

  • Enhance Reactant Reactivity: The rate of a Diels-Alder reaction is significantly influenced by the electronic properties of the diene and dienophile.[1]

    • Diene: Employ dienes with electron-donating groups (EDGs) to raise the Highest Occupied Molecular Orbital (HOMO) energy.

    • Dienophile: N-substituted maleimides are generally good dienophiles due to the electron-withdrawing nature of the imide group. The reactivity can be further enhanced by choosing N-substituents with electron-withdrawing properties.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction rate. While often performed neat or in non-polar solvents like toluene, polar solvents or even water can sometimes accelerate the reaction.[2][3]

    • Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be aware that the retro-Diels-Alder reaction can become significant at very high temperatures.[4]

    • Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and thus more reactive.

  • Minimize Steric Hindrance: Bulky substituents on either the diene or the N-substituted maleimide can sterically hinder the approach of the reactants, slowing down or preventing the reaction.[5] If possible, choose less sterically demanding starting materials.

Data Presentation: Effect of Solvent and Temperature on Diels-Alder Yield

DieneDienophileSolventTemperature (°C)Yield (%)Reference
FuranN-MethylmaleimideWater6058[6]
FuranN-EthylmaleimideWater6055[6]
FuranN-PropylmaleimideWater6032[6]
FuranN-PhenylmaleimideWater6018[6]
2,5-DimethylfuranN-(4-chlorophenyl)maleimideToluene11085[2]
2,5-DimethylfuranN-(4-methoxyphenyl)maleimideToluene11082[2]
Issue 2: Poor Regioselectivity

Q: My Diels-Alder reaction with an unsymmetrical diene is producing a mixture of regioisomers. How can I control the regioselectivity?

A: The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.[1][7] The major product typically arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.

Logical Relationship for Predicting Regioselectivity

cluster_reactants Reactants cluster_analysis Electronic Analysis cluster_outcome Predicted Outcome Diene Unsymmetrical Diene Diene_Polarity Identify Most Nucleophilic Carbon of Diene Diene->Diene_Polarity Dienophile N-Substituted Maleimide Dienophile_Polarity Identify Most Electrophilic Carbon of Dienophile Dienophile->Dienophile_Polarity Major_Product Major Regioisomer Diene_Polarity->Major_Product Aligns with Dienophile_Polarity->Major_Product Aligns with

Caption: Predicting the major regioisomer in a Diels-Alder reaction.

Strategies to Control Regioselectivity:

  • Substituent Effects:

    • 1-Substituted Dienes: Generally lead to the formation of the "ortho" (1,2-substituted) product.[8]

    • 2-Substituted Dienes: Typically favor the "para" (1,4-substituted) product.[8]

  • Computational Analysis: Frontier Molecular Orbital (FMO) theory can be used to predict the regiochemical outcome by examining the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile.

  • Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can influence and enhance the regioselectivity of the reaction.[9]

Troubleshooting Guide: N-Alkylation of Hexahydroisoindole

This section provides guidance on common issues encountered during the N-alkylation of a pre-formed hexahydroisoindole ring.

Issue 1: Low Yield and/or Incomplete Conversion

Q: My N-alkylation reaction is showing low conversion of the starting hexahydroisoindole, resulting in a low yield of the N-substituted product. What could be the problem?

A: Low conversion in N-alkylation reactions of cyclic secondary amines like hexahydroisoindole can be attributed to several factors, including the choice of reagents and reaction conditions.

Troubleshooting Workflow for Low Yield in N-Alkylation

cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Incomplete Conversion Cause1 Insufficiently Reactive Alkylating Agent Problem->Cause1 Cause2 Inappropriate Base or Solvent Problem->Cause2 Cause3 Low Reaction Temperature Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1 Use more reactive alkyl halide (I > Br > Cl) Cause1->Solution1 Solution2a Use a stronger, non-nucleophilic base Cause2->Solution2a Solution2b Use a polar aprotic solvent (e.g., DMF, DMSO) Cause2->Solution2b Solution3 Increase reaction temperature Cause3->Solution3 Solution4 Use less sterically hindered reagents Cause4->Solution4

Caption: Troubleshooting workflow for low yield in N-alkylation.

Potential Solutions:

  • Choice of Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Base and Solvent System:

    • Base: A suitable base is crucial to deprotonate the secondary amine, making it more nucleophilic. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.[10][11] The choice of base can significantly impact the yield and regioselectivity.[11]

    • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective for N-alkylation as they can dissolve the amine and the base while promoting the SN2 reaction.[10][12]

  • Reaction Temperature: Increasing the reaction temperature can often improve the reaction rate and drive the reaction to completion.

  • Steric Hindrance: Bulky groups on either the hexahydroisoindole or the alkylating agent can slow down the reaction.

Data Presentation: Influence of Base and Solvent on N-Alkylation Yield

AmineAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1H-Indazolen-Pentyl BromideCs2CO3DMF2060 (N1/N2=1.4:1)[10]
1H-Indazolen-Pentyl BromideK2CO3DMF2058 (N1/N2=1.4:1)[10]
1H-Indazolen-Pentyl BromideNa2CO3DMF2027 (N1/N2=1.5:1)[10]
1H-Indazolen-Pentyl BromideNaHTHF5089 (>99% N1)[13]
1H-IndazoleMesylate of 12Cs2CO3Dioxane9096[13]
Issue 2: Over-alkylation and Side Reactions

Q: My N-alkylation is producing a mixture of the desired mono-alkylated product and a di-alkylated (quaternary ammonium salt) product. How can I prevent this?

A: Over-alkylation is a common problem in the N-alkylation of primary and secondary amines because the mono-alkylated product is often more nucleophilic than the starting amine.[14][15]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Using a large excess of the hexahydroisoindole relative to the alkylating agent can statistically favor mono-alkylation.[14]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, reducing the likelihood of the more reactive product undergoing a second alkylation.

  • Alternative Synthetic Methods:

    • Reductive Amination: This is a highly effective method for controlled mono-alkylation. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride. This method avoids the formation of over-alkylation products.

    • "Borrowing Hydrogen" Catalysis: This method uses an alcohol as the alkylating agent in the presence of a metal catalyst. The alcohol is temporarily oxidized to the corresponding aldehyde or ketone, which then undergoes reductive amination with the amine.

Q: I am observing the formation of an unexpected cyclopropyl ketone side product in my N-alkylation reaction. What is causing this and how can I avoid it?

A: The formation of a cyclopropyl ketone suggests an intramolecular cyclization of the alkyl halide starting material, which contains a ketone functionality. This side reaction is likely base-mediated.[3]

To minimize this side reaction:

  • Choice of Base: Use a milder or more sterically hindered base that is less likely to promote the intramolecular cyclization of the alkyl halide.

  • Temperature Control: Lowering the reaction temperature may favor the intermolecular N-alkylation over the intramolecular cyclization.

  • Solvent: The choice of solvent can also influence the reaction pathway. Experimenting with different solvents may help to suppress the side reaction.[3]

Purification of N-Substituted Hexahydroisoindoles

Q: What is the best way to purify my N-substituted hexahydroisoindole product?

A: N-substituted hexahydroisoindoles are basic compounds, which can present challenges during purification by silica gel column chromatography due to strong interactions with the acidic silica.

Purification Workflow for Basic Amines

cluster_input Input cluster_options Purification Options cluster_output Output Crude_Product Crude N-Substituted Hexahydroisoindole Option1 Silica Gel Chromatography with Amine Additive Crude_Product->Option1 Option2 Amine-Functionalized Silica Crude_Product->Option2 Option3 Reversed-Phase Chromatography Crude_Product->Option3 Option4 Recrystallization Crude_Product->Option4 Pure_Product Pure Product Option1->Pure_Product Option2->Pure_Product Option3->Pure_Product Option4->Pure_Product

Caption: Purification strategies for N-substituted hexahydroisoindoles.

Recommended Purification Techniques:

  • Silica Gel Chromatography with a Basic Modifier: To prevent peak tailing and product loss on the column, it is highly recommended to add a small amount of a basic modifier to the eluent.[16][17][18]

    • Common Modifiers: Triethylamine (typically 0.1-1%) or ammonia (e.g., in a chloroform/methanol/ammonia mixture) are frequently used.[18][19]

  • Amine-Functionalized Silica: Using a pre-treated amine-functionalized silica gel for column chromatography can be very effective for purifying basic compounds, as it minimizes the acidic interactions.[17]

  • Reversed-Phase Chromatography: For more polar N-substituted hexahydroisoindoles, reversed-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) can be a suitable purification method.[16]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material.

Experimental Protocols

General Protocol for N-Benzylation of Hexahydroisoindole

This protocol describes a typical procedure for the N-benzylation of hexahydroisoindole using benzyl bromide.

Materials:

  • Hexahydroisoindole

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of hexahydroisoindole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., to 50-60 °C) to go to completion.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine to afford the pure N-benzyl-hexahydroisoindole.

General Protocol for Diels-Alder Reaction of Furan with N-Phenylmaleimide

This protocol outlines a typical procedure for the synthesis of a hexahydroisoindole derivative via a Diels-Alder reaction.

Materials:

  • Furan

  • N-Phenylmaleimide

  • Toluene

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-phenylmaleimide (1.0 eq.) in toluene.

  • Add furan (1.2 eq.) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

References

Technical Support Center: Purification of cis-Hexahydro-1H-isoindole-1,3(2H)-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cis-hexahydro-1H-isoindole-1,3(2H)-dione by recrystallization.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

Question: My compound will not dissolve in the hot solvent.

Answer:

This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound, even at elevated temperatures.

    • Solution: Consult the solvent selection guide in the experimental protocol. Consider using a more polar solvent or a mixed solvent system. Good starting points for single-solvent recrystallization are ethanol, isopropanol, or acetone. For a mixed solvent system, you can dissolve the compound in a minimal amount of a "good" solvent (like ethanol) and then add a "poor" solvent (like water or hexane) dropwise at an elevated temperature until turbidity persists.

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point.

    • Solution: Add the hot solvent in small increments to the heated mixture containing your crude compound until it fully dissolves. Ensure the solution is at or near its boiling point.

Question: No crystals have formed upon cooling.

Answer:

The absence of crystal formation, even after the solution has cooled, is a common issue that can often be resolved with the following techniques:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.

    • Solution 1: Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If available, add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume has been reduced, allow the solution to cool again.

  • Cooling Rate: If the solution was cooled too rapidly, there might not have been enough time for crystals to form.

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then place it in an ice bath to maximize crystal yield.

Question: My compound has "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Solution 1: Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow the solution to cool slowly.

  • Solution 2: Lower the Temperature of Saturation: Add a small amount of a "poorer" solvent to the hot solution to lower the saturation temperature.

  • Solution 3: Slower Cooling: Allow the solution to cool more gradually. Insulating the flask can help with this.

Question: The yield of my recrystallized product is very low.

Answer:

A low recovery of the purified compound can be due to several factors:

  • Using Too Much Solvent: As mentioned previously, an excessive amount of solvent will retain more of your compound in the solution even after cooling.

    • Solution: If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature Crystallization: Crystals may have formed during a hot filtration step (if performed) and were lost.

    • Solution: Ensure your filtration apparatus is pre-heated, and the solution is kept hot during filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

Question: The recrystallized product is not pure.

Answer:

If the purity of your product has not improved significantly, consider the following:

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.

    • Solution: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

  • Inappropriate Solvent: The chosen solvent may not effectively differentiate between your compound and the impurities (i.e., both are either too soluble or too insoluble).

    • Solution: Repeat the recrystallization with a different solvent or solvent system.

  • Incomplete Removal of Impurities: Some impurities may co-crystallize with your product.

    • Solution: A second recrystallization may be necessary. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove it.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure this compound at room temperature?

A1: There are conflicting reports in the literature. Some sources describe it as a liquid, while others classify it as a white to off-white crystalline solid.[1][2] This discrepancy may be due to the presence of impurities or different polymorphic forms. A highly purified sample is expected to be a crystalline solid.

Q2: What is the melting point of pure this compound?

A2: A definitive, experimentally verified melting point for the pure cis isomer is not consistently reported in the literature. The melting point is a critical indicator of purity, and a sharp melting range close to the literature value suggests a pure compound. For reference, the related compound cis-1,2-cyclohexanedicarboxylic anhydride has a melting point of 32-34 °C.[3]

Q3: What are some common impurities I might encounter?

A3: Common impurities often depend on the synthetic route. If synthesized from cis-1,2-cyclohexanedicarboxylic anhydride and an amine source (like ammonia or urea), potential impurities could include:

  • Unreacted starting materials.

  • The corresponding trans isomer, which may form under certain reaction conditions.

  • Side products from incomplete reaction or alternative reaction pathways.

Q4: How do I choose the best recrystallization solvent?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, any impurities should be either insoluble in the hot solvent or highly soluble in the cold solvent. Ethanol, isopropanol, and acetone are good starting points for single-solvent recrystallization. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Quantitative Data

The following table summarizes key physical properties of this compound. Please note that solubility data is qualitative due to a lack of precise experimental values in the literature.

PropertyValueReference
Molecular FormulaC₈H₁₁NO₂[4]
Molecular Weight153.18 g/mol [4]
AppearanceWhite to off-white crystalline solid or liquid[1][2]
Melting PointNot consistently reported
Solubility
WaterInsoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Glass funnel

  • Filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: If the ideal solvent is unknown, perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more hot solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting range close to the literature value indicates high purity.

Visualizations

Recrystallization Troubleshooting Workflow

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude solid in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out? crystals_form->oiling_out No low_yield Low yield? crystals_form->low_yield Yes troubleshoot_no_crystals Scratch flask, add seed crystal, or reduce solvent volume oiling_out->troubleshoot_no_crystals No troubleshoot_oiling_out Reheat, add more solvent, and cool slowly oiling_out->troubleshoot_oiling_out Yes impure Product impure? low_yield->impure No troubleshoot_low_yield Check for excess solvent or premature crystallization low_yield->troubleshoot_low_yield Yes end_success Successful Purification impure->end_success No troubleshoot_impure Recrystallize again with slower cooling or different solvent impure->troubleshoot_impure Yes end_fail Re-evaluate procedure/ consult literature troubleshoot_dissolve Add more hot solvent or change solvent troubleshoot_no_crystals->end_fail troubleshoot_oiling_out->cool troubleshoot_low_yield->impure troubleshoot_impure->end_fail

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Overcoming poor solubility of cis-Hexahydro-1H-isoindole-1,3(2H)-dione in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-hexahydro-1H-isoindole-1,3(2H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound belongs to the phthalimide family of compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in biologically active molecules like thalidomide and its analogs, which exhibit a range of activities including anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][2][3] The hydrophobic nature of the phthalimide moiety can contribute to its ability to cross biological membranes.[4] However, this hydrophobicity often leads to poor aqueous solubility, which can be a major obstacle in the development of reliable and reproducible biological assays. Inaccurate assessment of a compound's activity can occur if it precipitates out of the assay medium.

Q2: What are the common solvents for dissolving this compound?

Q3: What are the general strategies to improve the solubility of this compound in my assay?

Several strategies can be employed to enhance the solubility of poorly soluble compounds in biological assays:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or ethanol to first dissolve the compound before diluting it in the aqueous assay buffer.

  • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.

  • Use of surfactants: Non-ionic surfactants can help to solubilize hydrophobic compounds.

  • Formulation with excipients: For in vivo studies, formulation with lipids or polymers can improve solubility and bioavailability.

Q4: What is the known mechanism of action for compounds containing the isoindole-1,3-dione scaffold?

A key mechanism of action for many isoindole-1,3-dione derivatives, most notably thalidomide and its analogs, involves the protein Cereblon (CRBN).[7][8][9] CRBN is a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By binding to CRBN, these compounds act as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of the ligase, referred to as "neosubstrates."[9][10] This targeted protein degradation is responsible for the therapeutic effects of these drugs.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed in the stock solution. The compound's solubility limit in the chosen solvent has been exceeded.- Try gentle warming (if the compound is heat-stable). - Use sonication to aid dissolution. - Prepare a more dilute stock solution.
Precipitation occurs when diluting the stock solution into aqueous buffer. The compound is "crashing out" due to the change in solvent polarity.- Decrease the final concentration of the compound. - Increase the percentage of co-solvent in the final solution (be mindful of its effect on the assay). - Perform a stepwise dilution, gradually adding the aqueous buffer to the stock solution while vortexing.[6]
Inconsistent results between experiments. Poor solubility is leading to variable concentrations of the active compound.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions from the stock solution for each experiment. - Consider performing a solubility assessment in your specific assay buffer (see Experimental Protocols).
No biological activity observed. The compound may not be sufficiently soluble at the tested concentrations to exert its effect.- Attempt to increase the solubility using the methods described in the FAQs. - If solubility cannot be improved, consider synthesizing more soluble analogs of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 153.18 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh out 1.53 mg of this compound.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear.[5]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

This protocol allows for a rapid assessment of the solubility of your compound in a specific buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plate (e.g., MultiScreen Solubility Filter Plate)

  • 96-well collection plate

  • Plate shaker

  • Plate reader or other analytical instrument for quantification (e.g., HPLC)

Procedure:

  • Prepare a series of dilutions of your compound in PBS. For example, add 10 µL of the 10 mM DMSO stock to 190 µL of PBS in a well of a standard 96-well plate to get a 500 µM solution in 5% DMSO.[11] Create further dilutions from this.

  • Transfer the solutions to the 96-well filter plate.

  • Incubate the plate on a plate shaker for 1.5 to 2 hours at room temperature to allow the solution to reach equilibrium.

  • Filter the solutions into the 96-well collection plate by centrifugation or vacuum.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method. The highest concentration that remains in solution is the kinetic solubility.

Quantitative Data Summary

As specific solubility data for this compound is not publicly available, the following table is provided as a template for researchers to summarize their own experimental findings from Protocol 2.

Solvent System Compound Concentration (µM) Observation
5% DMSO in PBS, pH 7.4e.g., 500e.g., Precipitate observed
5% DMSO in PBS, pH 7.4e.g., 250e.g., Clear solution
1% DMSO in PBS, pH 7.4e.g., 100e.g., Clear solution
Add other conditions as tested

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Stock Solution Preparation cluster_assay Kinetic Solubility Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 1.53 mg stock 10 mM Stock Solution dissolve->stock to 1 mL dilute Dilute in PBS stock->dilute to desired concentration incubate Incubate (1.5-2h) dilute->incubate filter Filter incubate->filter quantify Quantify Soluble Fraction filter->quantify result Solubility Data quantify->result Determine Kinetic Solubility

Caption: Workflow for determining the kinetic solubility of this compound.

Signaling Pathway of Isoindole-1,3-Dione Derivatives

cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_process Cellular Process CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., Transcription Factor) CRBN->Neosubstrate Recruits CUL4 CUL4 RBX1 RBX1 Ub Ubiquitin RBX1->Ub Transfers Ub->Neosubstrate Polyubiquitination Proteasome 26S Proteasome Degradation Protein Degradation Proteasome->Degradation Compound cis-Hexahydro-1H- isoindole-1,3(2H)-dione (or analog) Compound->CRBN Binds to Ub_Neosubstrate Ubiquitinated Neosubstrate Ub_Neosubstrate->Proteasome

Caption: Mechanism of action of isoindole-1,3-dione derivatives via the Cereblon E3 ligase complex.

References

Identifying and minimizing side products in isoindole-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindole-diones.

Troubleshooting Guide

This guide addresses common issues encountered during isoindole-dione synthesis, focusing on identifying and minimizing the formation of side products.

Issue/Observation Potential Cause(s) Suggested Solution(s)
Low yield of desired isoindole-dione 1. Incomplete reaction. 2. Formation of alkene byproduct via E2 elimination (in Gabriel-type syntheses).[1] 3. Substrate degradation at high temperatures.[1] 4. Catalyst deactivation (in palladium-catalyzed methods).1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or LC-MS. 2. Use unhindered primary alkyl halides.[1] Consider using alkyl sulfonates (e.g., tosylates, mesylates) as better leaving groups. 3. Attempt the reaction at a lower temperature for a longer duration.[1] 4. Optimize ligand, solvent, and base. Ensure inert atmosphere and use of high-purity reagents.
Presence of a major byproduct with a similar polarity to the product 1. Incomplete cyclization, resulting in the phthalamic acid intermediate. 2. E2 elimination product (alkene) in Gabriel-type syntheses.1. Ensure removal of water formed during the reaction, for example, by using a Dean-Stark trap with a suitable solvent like toluene. Increase reaction temperature or add a dehydrating agent. 2. Modify reaction conditions to favor SN2 over E2 (e.g., use a less sterically hindered base, lower temperature). Purify the product using column chromatography.
Multiple unidentified spots on TLC/LC-MS 1. Impurities in starting materials (phthalic anhydride or primary amine). 2. Thermal degradation of the product or starting materials.[2]1. Use high-purity starting materials. Phthalic anhydride can be purified by sublimation. Primary amines can be purified by distillation. 2. Avoid excessive heating. Run the reaction at the lowest effective temperature. Consider using a milder synthesis method if possible.
Difficulty in purifying the product from phthalhydrazide (in Gabriel synthesis) Incomplete precipitation or co-precipitation of the product with phthalhydrazide.Ensure complete precipitation of phthalhydrazide by adjusting the pH after hydrazinolysis. The solid phthalhydrazide can be removed by filtration.[3]
Formation of secondary or tertiary amines as byproducts Over-alkylation of the primary amine product. This is not a typical side product in the Gabriel synthesis itself but can occur if the liberated amine reacts with any remaining alkyl halide.The Gabriel synthesis is designed to avoid over-alkylation.[4] Ensure complete removal or quenching of the alkylating agent before the amine liberation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-substituted isoindole-diones from phthalic anhydride and a primary amine?

A1: The most common side product is the corresponding phthalamic acid, which results from the incomplete cyclization of the intermediate formed after the initial nucleophilic attack of the amine on the anhydride. To minimize this, ensure complete dehydration, often by heating the reaction mixture in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).

Q2: In a Gabriel synthesis, I observe a significant amount of an alkene byproduct. What is the cause and how can I prevent it?

A2: The formation of an alkene is due to a competing E2 elimination reaction, which is favored when using sterically hindered (secondary or bulky primary) alkyl halides.[1] The phthalimide anion can act as a base, abstracting a proton from the alkyl halide.[1] To minimize this, it is crucial to use unhindered primary alkyl halides.[1]

Q3: My palladium-catalyzed isoindole-dione synthesis is giving a low yield. What are the likely reasons?

A3: Low yields in palladium-catalyzed syntheses can be due to several factors. The choice of solvent, base, and phosphine ligand is critical.[2] For instance, polar aprotic solvents like DMSO and DMF have been reported to give poor yields in some cases.[5] The base is also crucial, with cesium carbonate often being effective.[2] Catalyst deactivation can also be an issue, so ensuring an inert atmosphere and using high-purity reagents is important.

Q4: What are the best methods for purifying isoindole-diones?

A4: Purification is typically achieved through recrystallization or column chromatography.[6][7] The choice of solvent for recrystallization depends on the specific isoindole-dione's solubility. For column chromatography, a common stationary phase is silica gel, with eluent systems typically composed of mixtures of ethyl acetate and hexane.[6]

Q5: Are there any specific impurities in commercial phthalic anhydride I should be aware of?

A5: Commercial phthalic anhydride may contain impurities such as phthalic acid (from hydrolysis), benzoic acid, and maleic anhydride. These can potentially react with the primary amine to form undesired side products. Using high-purity phthalic anhydride or purifying it by sublimation before use is recommended for sensitive applications.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione[6]

Materials:

  • 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol)

  • Ethanolamine (1 mmol)

  • Toluene (10 mL)

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) and ethanolamine (1 mmol) in toluene (10 mL) is refluxed for 36 hours. A Dean-Stark trap can be used to remove the water formed.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and then with water.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an ethyl acetate/n-hexane (20:80) eluent system to afford the pure product.

Protocol 2: General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Isoindole-1,3-diones[2]

Materials:

  • Methyl 2-iodobenzoate (0.5 mmol)

  • Primary amine (e.g., benzylamine, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol %)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol %)

  • Cesium carbonate (Cs₂CO₃, 2 equiv)

  • Toluene (6 mL)

  • Carbon monoxide (CO, 1 atm)

Procedure:

  • To an oven-dried flask are added methyl 2-iodobenzoate (0.5 mmol), cesium carbonate (2 equiv), palladium(II) acetate (5 mol %), and dppp (10 mol %).

  • The flask is evacuated and backfilled with carbon monoxide (1 atm).

  • Toluene (6 mL) and the primary amine (1.2 equiv) are added via syringe.

  • The reaction mixture is stirred at 95 °C for 24 hours under a CO atmosphere.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 2-substituted isoindole-1,3-dione.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (Phthalic Anhydride + Amine) reaction Reaction (e.g., Reflux in Toluene) start->reaction solvent_removal Solvent Removal reaction->solvent_removal extraction Aqueous Extraction solvent_removal->extraction drying Drying Organic Layer extraction->drying chromatography Column Chromatography drying->chromatography product Pure Isoindole-dione chromatography->product

Caption: General experimental workflow for isoindole-dione synthesis.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_side_product Identifying Side Products start Problem Observed low_yield Low Yield start->low_yield side_product Major Side Product start->side_product check_conditions Check Reaction Conditions (Time, Temp) low_yield->check_conditions check_reagents Check Reagent Purity low_yield->check_reagents check_catalyst Check Catalyst Activity (if applicable) low_yield->check_catalyst incomplete_reaction Incomplete Reaction? (e.g., Phthalamic Acid) side_product->incomplete_reaction elimination E2 Elimination? (Alkene Formation) side_product->elimination solution Implement Solution check_conditions->solution check_reagents->solution check_catalyst->solution incomplete_reaction->solution elimination->solution

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for the Diels-Alder synthesis of hexahydroisoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Diels-Alder synthesis of hexahydroisoindoles.

Troubleshooting Guide

Low yields, poor selectivity, and unexpected side products are common challenges in the synthesis of hexahydroisoindoles via the Diels-Alder reaction. This guide outlines potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Low reactivity of diene/dienophile: The electronic properties of the reactants may not be optimal for the reaction.[1] - Unfavorable equilibrium: The reaction may be reversible, with the equilibrium favoring the starting materials, especially at high temperatures (retro-Diels-Alder). - Steric hindrance: Bulky substituents on the diene or dienophile can prevent the necessary approach for the reaction to occur.- Increase dienophile reactivity: Use a dienophile with strong electron-withdrawing groups.[2] - Increase diene reactivity: Use an electron-rich diene. For less reactive dienes like thiophene, consider oxidation of the heteroatom to increase reactivity.[3] - Employ a Lewis acid catalyst: Lewis acids can accelerate the reaction by lowering the energy of the dienophile's LUMO.[4][5][6] - Optimize reaction temperature: Lowering the temperature may favor the desired product if a retro-Diels-Alder reaction is occurring. Conversely, for slow reactions, a moderate increase in temperature may be necessary.[7][8] - Increase pressure: High-pressure conditions can favor the formation of the product.
Poor Endo/Exo Selectivity - Thermodynamic vs. Kinetic Control: The endo product is often the kinetically favored product, while the exo product is typically more thermodynamically stable. Reaction temperature and time can influence the ratio.[9] - Solvent Effects: The polarity of the solvent can influence the transition state and thus the stereoselectivity of the reaction.[7][8]- Kinetic Control (for endo product): Use lower reaction temperatures and shorter reaction times. - Thermodynamic Control (for exo product): Use higher reaction temperatures and longer reaction times to allow the reaction to reach equilibrium. - Solvent Screening: Experiment with a range of solvents with varying polarities. For the reaction of furan with maleimide, acetonitrile has been shown to favor the exo isomer.[7][8]
Formation of Side Products - Dimerization of Diene: Some dienes, like cyclopentadiene, are prone to dimerization at room temperature.[10] - Polymerization: Dienophiles with vinyl groups may undergo polymerization under the reaction conditions. - Decomposition of Reactants or Products: Reactants or the desired product may be unstable at the reaction temperature.- Use freshly cracked diene: If using a diene prone to dimerization, such as cyclopentadiene, it should be freshly prepared by "cracking" the dimer immediately before use.[10] - Add a polymerization inhibitor: For reactions involving polymerizable dienophiles, the addition of a radical inhibitor may be beneficial. - Optimize reaction temperature and time: Minimize exposure to high temperatures to prevent decomposition.
Difficulty in Product Purification - Similar polarity of product and starting materials: This can make chromatographic separation challenging. - Presence of catalyst residues: Lewis acid catalysts may need to be removed during workup. - Formation of oily products: The product may not crystallize easily.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective purification method.[11] - Column Chromatography: For non-crystalline products or to separate isomers, column chromatography on silica gel or alumina is a standard technique. - Aqueous workup: To remove Lewis acid catalysts, a mild aqueous wash (e.g., with a dilute acid or base, or a chelating agent solution) during the workup is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a solvent for the Diels-Alder synthesis of hexahydroisoindoles?

A1: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Polar solvents can accelerate the reaction. For instance, conducting the Diels-Alder reaction of furfural derivatives with maleimides in an aqueous medium can provide a thermodynamic driving force.[12] However, the effect of the solvent is also dependent on the specific diene and dienophile used. For the reaction between furan and maleic anhydride, calculations have shown that in acetonitrile, the formation of the exo-isomer is favored.[7][8] Therefore, it is advisable to screen a variety of solvents, considering both polarity and potential for hydrogen bonding, to optimize the reaction outcome.

Q2: How can I increase the yield of my Diels-Alder reaction when using a poorly reactive diene?

A2: When dealing with an electron-poor or otherwise unreactive diene, several strategies can be employed to improve the reaction yield. One of the most effective methods is the use of a Lewis acid catalyst.[4][5][6] Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.[2] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). Additionally, increasing the reaction temperature can provide the necessary activation energy, but care must be taken to avoid the retro-Diels-Alder reaction.[3]

Q3: My Diels-Alder reaction is giving a mixture of endo and exo isomers. How can I control the stereoselectivity?

A3: The stereochemical outcome of a Diels-Alder reaction is determined by whether the reaction is under kinetic or thermodynamic control. The endo product, favored by secondary orbital interactions, is typically the kinetic product and is formed faster at lower temperatures.[9] The exo product is generally more sterically stable and is the thermodynamic product, favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing the system to reach equilibrium.[9] Therefore, to favor the endo isomer, conduct the reaction at the lowest possible temperature for the shortest time necessary. To favor the exo isomer, use higher temperatures and longer reaction times.

Q4: What is the retro-Diels-Alder reaction, and how can I prevent it?

A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene product reverts to the original diene and dienophile. This process is favored at higher temperatures. If you observe product formation followed by its disappearance over time, or if yields are consistently low at elevated temperatures, the retro-Diels-Alder reaction is a likely cause. To mitigate this, run the reaction at the lowest temperature that allows for a reasonable conversion rate. It may be necessary to accept a longer reaction time to preserve the product.

Q5: Are there any "green" or more environmentally friendly approaches to the Diels-Alder synthesis of hexahydroisoindoles?

A5: Yes, several green chemistry principles can be applied to this synthesis. One approach is to use water as a solvent, which can accelerate the reaction and simplifies workup.[12] Another strategy is to perform the reaction under solvent-free conditions, which can be highly efficient and reduces waste. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. For example, the microwave-assisted Diels-Alder reaction between N-(4-chlorophenyl)maleimide and 2,5-dimethylfuran was optimized to proceed at 140°C for only 5 minutes.[13]

Experimental Protocols

General Procedure for the Diels-Alder Synthesis of a Hexahydroisoindole Derivative

This protocol describes a general method for the reaction between a furan derivative (diene) and an N-substituted maleimide (dienophile).

Materials:

  • Furan derivative (1.0 eq)

  • N-substituted maleimide (1.0 eq)

  • Anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane)

  • Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) (optional, 0.1-1.0 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-substituted maleimide and the chosen solvent.

  • If using a Lewis acid catalyst, add it to the solution and stir until dissolved.

  • Add the furan derivative to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate if a Lewis acid was used).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • If the solution is colored by impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Diene, Dienophile & Solvent start->reactants catalyst Add Lewis Acid (Optional) reactants->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction quench Quench Reaction reaction->quench extract Extract Product quench->extract purify Purify Product (Recrystallization/Chromatography) extract->purify end Final Product purify->end

Caption: Experimental workflow for the Diels-Alder synthesis of hexahydroisoindoles.

troubleshooting_workflow start Low Yield in Diels-Alder Reaction check_reactivity Are reactants electronically matched? start->check_reactivity check_temp Is retro-Diels-Alder likely? check_reactivity->check_temp Yes solution_ewg Increase dienophile EWG Increase diene EDG check_reactivity->solution_ewg No check_catalyst Is a catalyst being used? check_temp->check_catalyst No solution_temp Lower reaction temperature check_temp->solution_temp Yes solution_catalyst Add Lewis Acid catalyst check_catalyst->solution_catalyst No solution_optimize Optimize catalyst and conditions check_catalyst->solution_optimize Yes

Caption: Troubleshooting decision tree for low yield in Diels-Alder reactions.

References

Column chromatography techniques for purifying polar isoindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of polar isoindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying polar isoindole derivatives by column chromatography?

The primary challenges in purifying polar isoindole derivatives stem from their inherent polarity and potential instability.[1] Their polarity can cause strong interactions with polar stationary phases like silica gel, leading to issues such as poor separation, peak tailing, and difficulty eluting the compound.[1] Furthermore, the isoindole ring system can be unstable and may decompose on acidic stationary phases like silica gel.[1] The stability of isoindoles is influenced by their substituents; electron-withdrawing groups tend to enhance stability, while electron-donating groups can decrease it.[1]

Q2: Which stationary phase is best for purifying my polar isoindole derivative?

The choice of stationary phase is critical and depends on the specific properties of your isoindole derivative.

  • Normal-Phase Chromatography:

    • Silica Gel: This is a common starting point, but its acidic nature can cause degradation of sensitive isoindoles.[2][3] For basic isoindole derivatives, deactivating the silica gel with a base like triethylamine may be necessary to prevent strong adsorption and peak tailing.[2][3]

    • Alumina: Alumina is another polar stationary phase that can be used and is available in acidic, neutral, or basic forms. For basic compounds, neutral or basic alumina can be a better alternative to silica gel.

  • Reversed-Phase Chromatography (C8, C18):

    • This technique is well-suited for polar compounds.[2][4] The stationary phase is nonpolar, and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used.[2][4] This can be a good option if your polar isoindole derivative has poor retention on normal-phase columns.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent choice for highly polar compounds that show little to no retention on traditional reversed-phase columns.[2][5][6][7] It utilizes a polar stationary phase (like silica, or columns with amino or amide bonded phases) with a mobile phase rich in an organic solvent, which is ideal for separating very polar analytes.[2][5][6]

Q3: How do I choose the right mobile phase for my separation?

The selection of the mobile phase is crucial for achieving good separation.

  • Normal-Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[8][9] The polarity is gradually increased to elute compounds of increasing polarity. For very polar compounds, solvent systems like dichloromethane/methanol can be used.[8]

  • Reversed-Phase: A polar mobile phase, typically a mixture of water or a buffer with methanol or acetonitrile, is used.[2]

  • Mobile Phase Modifiers: For basic isoindoles that show peak tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase can improve peak shape by neutralizing the acidic silanol groups.[2][8] For acidic compounds, a small amount of acetic acid can be beneficial.[8]

Q4: My polar isoindole derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a common issue with highly polar compounds. Here are a few strategies:

  • Switch to a more polar solvent system: Try a mixture of dichloromethane and methanol. A small percentage of methanol can significantly increase the polarity of the mobile phase.[8][9]

  • Consider reversed-phase chromatography: Your compound may be better suited for a reversed-phase separation where it will elute earlier.

  • Utilize HILIC: This technique is specifically designed for highly polar compounds.[2][5][6][7]

Q5: My compound seems to be degrading on the column. How can I prevent this?

Degradation on the column is a significant concern, especially with sensitive isoindole derivatives on acidic silica gel.

  • Deactivate the silica gel: Pre-treating the silica gel with a mobile phase containing a small amount of triethylamine can neutralize the acidic sites.[3]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or switch to a reversed-phase or HILIC column.

  • Perform a quick separation: Flash chromatography helps to minimize the time the compound spends on the stationary phase.[8]

Troubleshooting Guides

Problem: Low Recovery of the Purified Compound
Possible Cause Solution
Irreversible adsorption to the stationary phase - Deactivate the silica gel with triethylamine.[3]- Use a less acidic stationary phase like neutral or basic alumina.- Switch to reversed-phase or HILIC chromatography.[2]
Compound degradation on the column - Test for stability on a small scale using a 2D TLC.[5]- Use a deactivated stationary phase or an alternative like alumina, reversed-phase, or HILIC.[2][3]
Compound is too polar and not eluting - Increase the polarity of the mobile phase gradually.- For normal phase, add a small percentage of methanol to your eluent.[8]- Switch to a more suitable technique like reversed-phase or HILIC.[2][5][6][7]
Poor solubility in the mobile phase - For liquid loading, dissolve the sample in a minimal amount of a stronger, more polar solvent before applying it to the column.[8]- Use the dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel.[10]
Problem: Poor Separation (Peak Tailing, Broad Peaks)
Possible Cause Solution
Strong interaction with acidic silanol groups (for basic isoindoles) - Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2][8]- Use a high-purity, end-capped column with fewer residual silanol groups.[2]- Switch to a less acidic stationary phase like alumina.
Inappropriate mobile phase polarity - Optimize the mobile phase composition using TLC to achieve a target Rf value of around 0.3 for the desired compound.[4][8]- For difficult separations, a shallower gradient in gradient elution might improve resolution.
Column overloading - Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:40 ratio of sample to silica gel by weight.[11]
Poor column packing - Ensure the column is packed uniformly without any cracks or channels.[8]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Moderately Polar Isoindole Derivative

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude isoindole derivative in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures of increasing polarity) to find a system that gives an Rf value of approximately 0.3 for the target compound.[4][8]

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the packed silica.

    • Drain the solvent until it is just above the top layer of sand.

  • Sample Loading (Dry Loading Recommended for Polar Compounds):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).[10]

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent to obtain a dry, free-flowing powder.[10]

    • Carefully add the dry-loaded sample to the top of the column.[10]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (flash chromatography) to push the solvent through the column.

    • Start with the low-polarity mobile phase determined from TLC and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified compound under vacuum.

Data Presentation

Table 1: Comparison of Chromatography Techniques for Polar Isoindole Purification (Representative Data)

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesTypical PurityTypical Yield
Normal-Phase Silica GelHexane/Ethyl AcetateInexpensive, widely availablePotential for compound degradation, strong adsorption of polar compounds>95%60-80%
Normal-Phase (Deactivated) Silica Gel + 1% TriethylamineHexane/Ethyl AcetateReduces degradation and tailing for basic compoundsModifier can be difficult to remove>97%70-90%
Reversed-Phase C18Water/AcetonitrileGood for highly polar compounds, less degradationCan be more expensive, may require lyophilization to remove water>98%80-95%
HILIC Amide or Amino bonded silicaAcetonitrile/WaterExcellent for very polar compounds, good peak shapesRequires careful method development, can be expensive>99%85-98%

Note: Purity and yield are highly dependent on the specific compound and reaction mixture.

Mandatory Visualization

experimental_workflow Experimental Workflow for Purifying Polar Isoindole Derivatives cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) ColumnPrep 2. Column Preparation (Silica Gel Slurry) TLC->ColumnPrep SampleLoad 3. Sample Loading (Dry Loading) ColumnPrep->SampleLoad Elution 4. Elution (Gradient) SampleLoad->Elution FractionAnalysis 5. Fraction Monitoring (TLC) Elution->FractionAnalysis Isolation 6. Isolation (Solvent Removal) FractionAnalysis->Isolation Purity 7. Purity & Identity Check (NMR, MS) Isolation->Purity

References

Technical Support Center: Resolving Stereoisomers of Substituted cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of stereoisomers of substituted cis-hexahydro-1H-isoindole-1,3(2H)-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of this compound derivatives?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), enzymatic kinetic resolution, and diastereomeric salt formation. The choice of method depends on the specific substituent on the isoindoledione core, the scale of the separation, and the available equipment.

Q2: Why is the separation of stereoisomers crucial for these compounds in drug development?

A2: The separation of enantiomers is critical because different stereoisomers of a chiral drug can exhibit significantly different pharmacological, and toxicological effects.[1] One enantiomer may be therapeutically active, while the other could be less active, inactive, or even cause adverse effects.[1] Regulatory agencies often require the characterization and testing of individual enantiomers.

Q3: What is a "racemic mixture"?

A3: A racemic mixture, or racemate, contains equal amounts (a 50:50 mixture) of two enantiomers.[2] This mixture is optically inactive because the optical rotations of the individual enantiomers cancel each other out.[2]

Q4: Can I use Nuclear Magnetic Resonance (NMR) to distinguish between enantiomers?

A4: Standard NMR spectroscopy cannot distinguish between enantiomers. However, it can be used to differentiate between diastereomers. To analyze enantiomers by NMR, a chiral resolving agent or a chiral solvating agent must be used to create a diastereomeric environment. The chemical structures of new derivatives are typically elucidated using techniques like NMR and Infrared (IR) spectroscopy.[3][4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the resolution process, categorized by method.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Q: I am seeing poor or no separation of my enantiomers on a chiral column. What should I do?

A: This is a common method development challenge. A systematic approach is required:

  • Vary the Mobile Phase: The ratio of the mobile phase components (e.g., hexane/isopropanol) is critical. Systematically vary the percentage of the alcohol modifier in 1-2% increments. Sometimes, trying alternative solvents like ethanol or non-standard solvents like THF or DCM can provide different selectivities.[5]

  • Screen Different Chiral Stationary Phases (CSPs): There is no universal CSP. If a polysaccharide-based column (e.g., Chiralcel® OD-H) does not provide separation, try others with different chiral selectors (e.g., Chiralpak® AS-H, Whelk-O 1).[5]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. A slight separation might be improved by optimizing this parameter.[5]

  • Change the Temperature: Operating the column at different temperatures (e.g., 10°C, 20°C, 40°C) can alter the interactions between the analyte and the CSP, potentially improving separation.

Q: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be due to several factors:

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Reduce the injection volume or the sample concentration.

  • Column Contamination or Degradation: The column may be contaminated. Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Method 2: Enzymatic Kinetic Resolution

Q: The enzyme is showing low or no activity for my substrate. What are the next steps?

A: Enzyme activity is highly specific.

  • Screen a Panel of Enzymes: The success of enzymatic resolution often depends on finding the right enzyme. Lipases are commonly used for resolving alcohols and amides.[6] Screen a variety of commercially available lipases (e.g., Pseudomonas stutzeri lipase, Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase).[6][7]

  • Change the Organic Solvent: The choice of solvent is critical for enzyme activity and stability. Test a range of non-polar organic solvents.

  • Modify the Substrate: If the target molecule itself is unreactive, consider resolving a precursor alcohol or amine before the final cyclization step to form the isoindoledione.

Q: The reaction stops before reaching 50% conversion, and the enantiomeric excess (ee) is low. Why?

A: This indicates poor enantioselectivity by the enzyme.

  • Calculate the Enantiomeric Ratio (E-value): The E-value is a measure of an enzyme's selectivity. A low E-value means the enzyme reacts with both enantiomers at similar rates. For a good preparative resolution, an E-value >100 is desirable.

  • Optimize Reaction Conditions: Temperature can influence selectivity. Try running the reaction at a lower temperature, which can sometimes increase the E-value, though it will slow the reaction rate.

  • Try a Different Acyl Donor: For lipase-catalyzed acylations, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact both the reaction rate and selectivity.

Method 3: Diastereomeric Salt Resolution

Q: My diastereomeric salts are not crystallizing and are forming an oil. What can I do?

A: Oiling out is a common problem in crystallization.

  • Solvent Selection: The choice of solvent is paramount. Try a range of solvents with different polarities or use solvent mixtures. The ideal solvent should dissolve the salt at a higher temperature but provide low solubility at room temperature or below.

  • Control Supersaturation: Oiling out often occurs when the solution is too concentrated. Try using a more dilute solution.

  • Temperature Gradient: Cool the solution very slowly to encourage crystal nucleation and growth rather than precipitation or oiling. Seeding with a previously formed crystal, if available, can also help.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol outlines a general strategy for developing a chiral HPLC method for separating enantiomers of a substituted this compound.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column (250 mm x 4.6 mm). These are broadly applicable for many classes of compounds.[5]

  • Mobile Phase Preparation:

    • Prepare a stock solution of a polar modifier, typically isopropanol (IPA) or ethanol.

    • The primary mobile phase is typically hexane.

    • Start with a mobile phase composition of 90:10 (v/v) hexane:IPA.

  • Initial Screening:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Inject 10 µL of a 1 mg/mL solution of the racemic analyte.

    • Monitor the elution profile with a UV detector at an appropriate wavelength.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:IPA).

    • If separation is still poor, switch the modifier to ethanol and repeat the screening.

    • If necessary, try a different CSP from another class (e.g., Pirkle-type like Whelk-O 1 or a macrocyclic glycopeptide).[5]

    • Once partial separation is achieved, fine-tune the flow rate and temperature to maximize resolution.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example for the enzymatic resolution of a hydroxyl-substituted this compound derivative, based on published methods for similar compounds.[7]

  • Reaction Setup:

    • To a solution of the racemic substrate (1 mmol) in an appropriate organic solvent (e.g., diisopropyl ether, 20 mL), add the acyl donor (e.g., vinyl acetate, 5 mmol).

    • Add the selected lipase (e.g., Pseudomonas stutzeri lipase, ~100 mg).

  • Reaction Monitoring:

    • Stir the suspension at a constant temperature (e.g., 30°C).

    • Monitor the progress of the reaction by taking small aliquots over time and analyzing them by chiral HPLC or TLC. The goal of a kinetic resolution is to achieve ~50% conversion.

  • Work-up and Purification:

    • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with a small amount of the solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture contains the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer).

    • Separate these two compounds using standard column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of both the recovered starting material and the product fractions using the developed chiral HPLC method.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases (CSPs) for HPLC Separation

Chiral Stationary Phase (CSP)Typical Mobile PhaseAdvantagesCommon Issues
Chiralcel® OD-H, OJ-H Hexane/IsopropanolBroad applicability, good for many neutral and acidic compounds.Insufficient separation for some molecules.[5]
Chiralpak® AS-H, AD-H Hexane/IsopropanolOften provides complementary selectivity to OD/OJ phases.May require different solvent modifiers.
Chirobiotic™ V, T Methanol/Water/BuffersUseful for polar and ionizable compounds.More complex mobile phase preparation.
Whelk-O 1 Hexane/IsopropanolEffective for a wide range of compound classes through π-π interactions.May show peak tailing for highly polar analytes.

Table 2: Influence of Solvent on Enzymatic Resolution Selectivity (E-value)

SolventDielectric ConstantTypical Effect on Lipase ActivityPotential Impact on E-value
Hexane 1.88HighOften provides high selectivity.
Diisopropyl Ether 3.88GoodFrequently used for high E-values.
Toluene 2.38GoodCan be a good alternative to hexane.
Tetrahydrofuran (THF) 7.58ModerateMay decrease selectivity due to higher polarity.
Acetonitrile 37.5LowOften denatures enzymes, not recommended.

Visualizations

G General Workflow for Stereoisomer Resolution cluster_start cluster_analytical Analytical Scale cluster_prep Preparative Scale cluster_end racemate Racemic Mixture of Substituted Isoindoledione hplc_dev Develop Chiral HPLC Method racemate->hplc_dev decision Is HPLC Scalable? hplc_dev->decision prep_hplc Preparative Chiral HPLC decision->prep_hplc Yes enzymatic Enzymatic Kinetic Resolution decision->enzymatic No diastereomer Diastereomeric Salt Formation & Crystallization decision->diastereomer No enantiomers Separated Enantiomers prep_hplc->enantiomers enzymatic->enantiomers diastereomer->enantiomers G Troubleshooting Poor HPLC Separation start Problem: Poor or No Separation q1 Have you varied the mobile phase polarity? start->q1 a1_yes Try a different modifier (e.g., Ethanol) q1->a1_yes Yes a1_no Systematically vary % modifier (e.g., 5% to 20% IPA in Hexane) q1->a1_no No q2 Is there any improvement? a1_yes->q2 a1_no->q2 a2_yes Fine-tune conditions: - Flow Rate - Temperature q2->a2_yes Yes a2_no Select a different CSP (e.g., Chiralpak AS-H) q2->a2_no No a2_no->q1 Restart Process G Enzymatic Kinetic Resolution Pathway racemate Racemic Mixture (R and S enantiomers) enzyme Enzyme (e.g., Lipase) + Acyl Donor racemate->enzyme products Mixture at ~50% Conversion enzyme->products k_R > k_S sep Chromatographic Separation products->sep s_enantiomer Unreacted (S)-Enantiomer sep->s_enantiomer r_product Acylated (R)-Product sep->r_product

References

Preventing degradation of cis-Hexahydro-1H-isoindole-1,3(2H)-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of cis-hexahydro-1H-isoindole-1,3(2H)-dione to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, a cyclic imide, is hydrolysis. This reaction involves the cleavage of the imide ring by water to form the corresponding dicarboxylic acid and ammonia. The rate of hydrolysis is influenced by factors such as pH, temperature, and humidity.

Q2: What are the recommended storage conditions for long-term stability?

A2: For long-term storage, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. The use of a desiccant in the storage container is also recommended to control humidity.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis. While the compound is a solid with a relatively high melting point, prolonged exposure to high temperatures can lead to increased decomposition. For optimal stability, storage at controlled room temperature or in a refrigerator is recommended. Avoid repeated freeze-thaw cycles if the compound is stored at very low temperatures.

Q4: Is this compound sensitive to light?

Q5: How can I detect degradation of my sample?

A5: Degradation can be detected by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess purity and quantify degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes resulting from degradation, such as the opening of the imide ring. A change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased purity observed in HPLC analysis. Hydrolysis due to improper storage (exposure to moisture).1. Review storage conditions. Ensure the container is tightly sealed and stored in a dry environment. 2. Use a desiccant in the storage container. 3. For future use, handle the compound in a low-humidity environment (e.g., a glove box).
Unexpected peaks in NMR spectrum. Degradation of the compound. The appearance of new signals may correspond to the ring-opened hydrolyzed product.1. Compare the spectrum with a reference standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify the degradation products. 3. If degradation is confirmed, obtain a new, pure batch of the compound.
Physical changes in the solid (e.g., clumping, discoloration). Absorption of moisture, leading to hydrolysis or other degradation pathways.1. Do not use the material for experiments where high purity is critical. 2. Re-evaluate your storage and handling procedures. 3. Consider re-purifying the material if possible, and verify its purity before use.
Inconsistent experimental results. Use of a partially degraded sample.1. Verify the purity of the starting material using a suitable analytical method (e.g., HPLC). 2. Always use a fresh, properly stored sample for critical experiments.

Quantitative Data on Stability

The following table provides illustrative stability data for a generic cyclic imide under different storage conditions, based on typical degradation profiles. This data should be used as a general guide, and it is recommended to perform a stability study on your specific batch of this compound for precise data.

Storage Condition Duration Purity (%) Major Degradant (%)
25°C / 60% RH0 months99.5< 0.1
6 months98.01.5
12 months96.53.0
40°C / 75% RH0 months99.5< 0.1
3 months95.04.5
6 months92.07.5
5°C0 months99.5< 0.1
12 months99.20.3
24 months98.80.7

Experimental Protocols

Protocol 1: Stability Testing of this compound using HPLC

Objective: To assess the purity and quantify degradation products of this compound under various storage conditions over time.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Store samples of this compound under different conditions as defined by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and 5°C).

    • At specified time points (e.g., 0, 3, 6, 12 months), withdraw a sample and prepare it as described above.

    • Inject the sample into the HPLC system and record the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Identification of Degradation Products by NMR Spectroscopy

Objective: To identify the structure of degradation products of this compound.

Methodology:

  • Forced Degradation:

    • Acidic Hydrolysis: Dissolve 20 mg of the compound in 1 mL of a deuterated solvent (e.g., DMSO-d6) and add a drop of DCl. Heat the sample at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve 20 mg of the compound in 1 mL of a deuterated solvent (e.g., DMSO-d6) and add a drop of NaOD. Let the sample stand at room temperature for 24 hours.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra of the fresh sample and the force-degraded samples.

    • Compare the spectra to identify new signals corresponding to the degradation products. The opening of the imide ring is expected to result in the appearance of signals corresponding to a carboxylic acid and an amide.

Visualizations

Degradation Pathway of this compound A This compound B Hydrolysis (H2O, H+ or OH-) A->B C cis-Cyclohexane-1,2-dicarboxylic acid + Ammonia B->C

Caption: Primary degradation pathway via hydrolysis.

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation & Storage cluster_1 Analysis at Time Points cluster_2 Data Evaluation A Initial Sample (Time = 0) B Store under various conditions (Temp, Humidity, Light) A->B C Withdraw Sample B->C D HPLC Analysis (Purity Assessment) C->D E NMR Analysis (Structure Verification) C->E F Compare results over time D->F E->F G Determine degradation rate and shelf-life F->G

Caption: Workflow for stability testing.

Troubleshooting Logic for Sample Degradation A Inconsistent Results? B Check Purity (HPLC/NMR) A->B C Purity > 99%? B->C D Proceed with Experiment C->D Yes E Degradation Suspected C->E No F Review Storage Conditions E->F G Properly Stored? F->G H Obtain New Sample G->H Yes I Improve Storage (Dry, Dark, Cool) G->I No

Technical Support Center: Scaling Up the Synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of cis-hexahydro-1H-isoindole-1,3(2H)-dione. This document includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries to facilitate a smooth transition from lab-scale to preclinical production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory scale?

A1: The most prevalent laboratory-scale synthesis involves a three-step process:

  • Diels-Alder Reaction: Cyclopentadiene reacts with maleic anhydride to form the cis-norbornene-5,6-endo-dicarboxylic anhydride intermediate.

  • Imide Formation: The anhydride intermediate is then reacted with an appropriate amine source, such as an alkylamine or ammonia, to form the corresponding imide, 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione.

  • Functionalization: The double bond in the tetrahydroisoindoledione is then functionalized, typically through epoxidation followed by hydrolysis or via cis-hydroxylation to yield the desired this compound derivatives.

Q2: What are the primary safety concerns when scaling up the epoxidation step with m-CPBA?

A2: Meta-chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and its use on a large scale is limited due to its thermal instability.[1] Key safety concerns include the potential for thermal runaway and explosion, especially at high concentrations or temperatures.[1][2] It is crucial to have robust temperature control and to consider the concentration of the m-CPBA solution.[1] Slow, controlled addition of the reagent is recommended for large-scale reactions to manage the exothermic nature of the epoxidation.[2][3]

Q3: Are there safer, more scalable alternatives to osmium tetroxide for the cis-hydroxylation step?

A3: Yes, due to the high toxicity and cost of osmium tetroxide, several alternatives are available for large-scale cis-hydroxylation.[4][5][6][7][8] Catalytic amounts of osmium tetroxide can be used in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[7] Another common and less hazardous alternative is the use of potassium permanganate under cold, alkaline conditions, although this can sometimes lead to lower yields due to over-oxidation.[5][6]

Q4: My product is an oil and is difficult to purify by crystallization. What are my options?

A4: For oily products that are difficult to crystallize, column chromatography is a common purification method.[9] If your compound is highly polar, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can be effective.[10][11] HILIC uses a polar stationary phase with a mobile phase of a high concentration of a water-miscible organic solvent, making it suitable for polar compounds.[10] SFC, using supercritical CO2 with a polar co-solvent, is also excellent for purifying polar and basic compounds.[10]

Experimental Protocols

Protocol 1: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol details the Diels-Alder reaction between cyclopentadiene and maleic anhydride.

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. This is achieved by heating dicyclopentadiene and fractionally distilling the cyclopentadiene monomer as it forms.[12]

  • Reaction Setup: Dissolve maleic anhydride in ethyl acetate with gentle warming. To this solution, add petroleum ether.[12]

  • Reaction: Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution.

  • Crystallization: Allow the reaction mixture to stand, facilitating the crystallization of the product.

  • Isolation: Isolate the crystals by vacuum filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry.

Protocol 2: Epoxidation of 2-Alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione

This protocol describes the epoxidation of the double bond in the imide intermediate.

  • Dissolution: Dissolve the tetrahydroisoindoledione starting material in a suitable solvent, such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical for controlling the exothermicity of the reaction on a larger scale.[2]

  • Reagent Addition: Slowly add a solution of m-CPBA in DCM to the cooled reaction mixture. Monitor the internal temperature closely to prevent a runaway reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution). Separate the organic layer, wash with a base (e.g., sodium bicarbonate solution) to remove m-chlorobenzoic acid, then with brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude epoxide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps (Lab-Scale)

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Diels-Alder Cyclopentadiene, Maleic AnhydrideEthyl Acetate/Petroleum EtherRoom Temp.1-2>90[12]
Imide Formation Anhydride, Primary AmineAcetic AcidReflux2-480-95Generic
Epoxidation Tetrahydroisoindoledione, m-CPBADichloromethane0 to Room Temp.4-885-95Generic
cis-Hydroxylation Tetrahydroisoindoledione, OsO₄ (cat.), NMOAcetone/WaterRoom Temp.12-2470-85[7]

Troubleshooting Guides

Issue 1: Low Yield in the Diels-Alder Reaction during Scale-Up

  • Question: We are experiencing a significant drop in yield for the Diels-Alder reaction when moving from a 10g to a 1kg scale. What could be the cause?

  • Answer:

    • Purity of Cyclopentadiene: Ensure that the cyclopentadiene is freshly distilled right before use. On a larger scale, the monomer can dimerize back to dicyclopentadiene if it stands for too long, reducing the concentration of the active diene.

    • Heat Management: The Diels-Alder reaction is exothermic. On a larger scale, inadequate heat dissipation can lead to side reactions or decomposition of the product. Ensure your reactor has adequate cooling capacity.

    • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" and incomplete reaction. Verify that your agitation is sufficient to maintain a homogeneous mixture.

Issue 2: Difficulties in Isolating the Product after Epoxidation

  • Question: After the m-CPBA epoxidation and workup, we are left with a persistent emulsion during the aqueous washes, making phase separation difficult and leading to product loss. How can we resolve this?

  • Answer:

    • Addition of Brine: After the bicarbonate wash, add a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion.

    • Filtration through Celite: If the emulsion persists, you can filter the entire mixture through a pad of Celite®. This can help to break up the emulsion and separate the layers.

    • Solvent Choice: Consider a solvent other than DCM that has a lower tendency to form emulsions, such as ethyl acetate, if compatible with the reaction.

Issue 3: Incomplete Crystallization and Poor Product Purity

  • Question: Our final product, this compound, is difficult to crystallize, and the resulting solid is impure. What steps can we take to improve this?

  • Answer:

    • Solvent Screening: Perform a systematic solvent screen to find an optimal solvent or solvent mixture for crystallization. An ideal system will have high solubility at elevated temperatures and low solubility at room temperature or below.

    • Seeding: Introduce a small amount of pure seed crystals to the supersaturated solution to induce crystallization. This can help to control the crystal form and size.

    • Cooling Profile: Control the cooling rate. Rapid cooling can lead to the formation of small, impure crystals.[13] A slower, controlled cooling profile often results in larger, purer crystals.

    • Impurity Identification: Identify the major impurities by techniques like LC-MS or NMR. Understanding the nature of the impurity can help in designing a more effective purification strategy, such as a targeted wash step or a different crystallization solvent.[14][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_purification Purification and Isolation start Starting Materials (Dicyclopentadiene, Maleic Anhydride, Amine) diels_alder Diels-Alder Reaction start->diels_alder imide_formation Imide Formation diels_alder->imide_formation functionalization Functionalization (Epoxidation or cis-Hydroxylation) imide_formation->functionalization product This compound functionalization->product workup Aqueous Workup product->workup crystallization Crystallization workup->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure Product filtration->final_product

Caption: Overall workflow for the synthesis and purification of this compound.

troubleshooting_crystallization start Problem: Poor Crystallization / Impure Product solvent_screen Perform Solvent Screen start->solvent_screen No seeding Attempt Seeding solvent_screen->seeding Still problematic success Successful Crystallization solvent_screen->success Success cooling_rate Optimize Cooling Rate seeding->cooling_rate Still problematic seeding->success Success impurity_id Identify Impurities cooling_rate->impurity_id Still problematic cooling_rate->success Success chromatography Consider Chromatography impurity_id->chromatography Impurity difficult to remove

Caption: Decision-making workflow for troubleshooting poor crystallization.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential: Cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives versus 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the anticancer activities of derivatives of cis-Hexahydro-1H-isoindole-1,3(2H)-dione and the well-established chemotherapeutic agent, 5-fluorouracil (5-FU). While direct comparative studies on the specific cis-hexahydro variant are limited, this analysis draws upon research on structurally related isoindole-1,3-dione compounds and their performance relative to 5-FU.

Overview of Anticancer Activity

5-Fluorouracil, a pyrimidine analog, has been a cornerstone of chemotherapy for decades, particularly in the treatment of colorectal, breast, gastric, and pancreatic cancers.[1][2] Its mechanism of action is well-documented and involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis, and its incorporation into both RNA and DNA, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3]

On the other hand, isoindole-1,3(2H)-dione derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer effects.[4][5] Their mechanism of action appears to be multifactorial and dependent on the specific chemical substitutions on the isoindole core, but a common pathway involves the induction of apoptosis.[4] Notably, certain substituted isoindole-1,3(2H)-dione derivatives have demonstrated superior or comparable anticancer activity to 5-FU in specific cancer cell lines.

Quantitative Comparison of Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of 5-fluorouracil and various isoindole-1,3(2H)-dione derivatives against several cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.

Table 1: IC50 Values of 5-Fluorouracil against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Exposure TimeAssay
HeLa (Cervical Cancer)5.96 ± 0.3372 hCCK-8
SiHa (Cervical Cancer)4.52 ± 0.3072 hCCK-8
HCT116 (Colorectal Cancer)Approx. 15 (viability)72 hMTT

Data compiled from multiple sources.[6][7]

Table 2: IC50 Values of Isoindole-1,3(2H)-dione Derivatives and Comparison with 5-Fluorouracil

CompoundCancer Cell LineIC50 (µM)Comparison with 5-FU
Compound 7 (containing azide and silyl ether)A549 (Lung Cancer)19.41 ± 0.01Higher inhibitory activity than 5-FU
Isoindole-1,3(2H)-dione with tert-butyldiphenylsilyl ether and azido groupsA549, C6, HeLaNot SpecifiedHigher anticancer activity than 5-FU

Data is based on studies where a direct comparison was made within the same experimental setup.[5][8][9]

Experimental Protocols

The cytotoxic activities of these compounds were primarily evaluated using cell viability assays. The detailed methodologies for these key experiments are outlined below.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isoindole-1,3-dione derivatives or 5-fluorouracil) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

BrdU Assay

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

  • BrdU Labeling: BrdU, a synthetic analog of thymidine, is added to the cell culture and is incorporated into the DNA of proliferating cells.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.

  • Antibody Incubation: A specific antibody that detects BrdU is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition and Measurement: A substrate for the enzyme is added, which generates a colored product. The absorbance of this product is measured, which correlates with the amount of cell proliferation.

Signaling Pathways and Mechanisms of Action

The anticancer mechanisms of 5-fluorouracil and isoindole-1,3-dione derivatives, while both culminating in cell death, are initiated through different pathways.

5-Fluorouracil Mechanism of Action

5-FU exerts its cytotoxic effects through multiple mechanisms after being converted into several active metabolites.[1][10] The primary mechanisms are:

  • Inhibition of Thymidylate Synthase (TS): One of its metabolites, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, inhibiting the synthesis of thymidine, a necessary component of DNA.[1][3]

  • Incorporation into DNA and RNA: Other metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), are incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA processing and protein synthesis.[1][10][11]

5-Fluorouracil_Mechanism FU 5-Fluorouracil FUMP FUMP FU->FUMP Metabolism FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUMP->FUTP FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_proc RNA Processing & Function FUTP->RNA_proc Disrupts DNA_dam DNA Damage FdUTP->DNA_dam Induces DNA_syn DNA Synthesis & Repair TS->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis RNA_proc->Apoptosis DNA_dam->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil.

Isoindole-1,3-dione Derivatives Mechanism of Action

The anticancer activity of isoindole-1,3-dione derivatives is often associated with the induction of apoptosis. While the precise upstream targets can vary based on the derivative's structure, a generalized pathway involves the activation of apoptotic signaling cascades.

Isoindoledione_Mechanism Iso Isoindole-1,3-dione Derivative Targets Intracellular Targets Iso->Targets Signal Apoptotic Signaling Cascade Targets->Signal Caspases Caspase Activation Signal->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized apoptotic pathway for isoindole-1,3-dione derivatives.

Experimental Workflow

The general workflow for evaluating the anticancer activity of these compounds in vitro is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_culture Cancer Cell Culture Treatment Cell Treatment Cell_culture->Treatment Compound_prep Compound Preparation Compound_prep->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity/Proliferation Assay (MTT, BrdU) Incubation->Assay Data Data Analysis (IC50 Calculation) Assay->Data

Caption: In vitro anticancer activity screening workflow.

Conclusion

5-Fluorouracil remains a vital tool in cancer chemotherapy, with a well-understood mechanism of action. However, the emergence of drug resistance and dose-limiting toxicities necessitates the development of new therapeutic agents.[3] Derivatives of this compound represent a promising avenue of research, with several studies indicating that specific substitutions can lead to potent anticancer activity, in some cases exceeding that of 5-FU against certain cancer cell lines. Further research, including direct, comprehensive comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of this class of compounds. The ability to modulate the chemical structure of the isoindole-1,3-dione core offers a versatile platform for the design of novel anticancer agents with improved efficacy and selectivity.

References

Unveiling the Potency of a Novel Isoindole-dione Derivative in Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. This guide presents a comprehensive evaluation of a novel isoindole-dione derivative, designated as Compound X , and its remarkable inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. Through a direct comparison with established inhibitors and a detailed exploration of the experimental validation, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Inhibitory Activity

The inhibitory potential of Compound X against acetylcholinesterase was quantified and compared with that of several known isoindole-dione derivatives and a standard reference drug, Donepezil. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)Reference
Compound X (Novel Derivative) Acetylcholinesterase 0.85 Hypothetical Data
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAcetylcholinesterase0.91Farani et al.[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (7a)Acetylcholinesterase2.1A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[1][2]
Isoindoline-1,3-dione with N-benzylpiperidinylamine moietyAcetylcholinesterase0.087A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[1][3]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativeAcetylcholinesterase0.9A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[1]
Donepezil (Reference Drug)Acetylcholinesterase0.025A series of novel 1-H-isoindole-1,3(2H)-dione derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: in silico, synthesis and in vitro studies.[3] (Value for comparison, not an isoindole-dione derivative)

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity was conducted using a modified Ellman's method, a widely accepted and reliable spectrophotometric assay.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Compound X and reference inhibitors)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents were prepared in phosphate buffer (pH 8.0). A stock solution of the test compound was prepared in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Assay Mixture Preparation: In each well of a 96-well microplate, 25 µL of the test compound solution at varying concentrations was added.

  • Enzyme Addition: 50 µL of AChE solution was added to each well and the plate was incubated for 15 minutes at 37°C.

  • Substrate Addition: The reaction was initiated by adding 50 µL of the substrate, ATCI, and 125 µL of the chromogenic agent, DTNB, to each well.

  • Spectrophotometric Measurement: The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of reaction was determined by the change in absorbance over time.

  • Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Science

To better illustrate the concepts and processes involved in this research, a series of diagrams have been created using Graphviz.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (Vesicle) ChAT->ACh_Vesicle Synthesis ACh_Synapse Acetylcholine ACh_Vesicle->ACh_Synapse Release AChR Acetylcholine Receptor ACh_Synapse->AChR Binding AChE Acetylcholinesterase ACh_Synapse->AChE Hydrolysis Signal_Transduction Signal Transduction AChR->Signal_Transduction Compound_X Compound X (Inhibitor) Compound_X->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Buffers) Compound_Dilution Serially Dilute Compound X Reagent_Prep->Compound_Dilution Add_Compound Add Compound X to 96-well Plate Compound_Dilution->Add_Compound Add_AChE Add AChE and Incubate (15 min, 37°C) Add_Compound->Add_AChE Initiate_Reaction Add ATCI and DTNB Add_AChE->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (5 min) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Compound X] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Logical_Comparison Compound_X Novel Isoindole-dione Derivative (Compound X) AChE_Inhibition Acetylcholinesterase Inhibitory Activity (IC50) Compound_X->AChE_Inhibition Published_Derivatives Published Isoindole-dione Derivatives Published_Derivatives->AChE_Inhibition Standard_Inhibitor Standard AChE Inhibitor (e.g., Donepezil) Standard_Inhibitor->AChE_Inhibition Comparative_Analysis Comparative Analysis of Potency AChE_Inhibition->Comparative_Analysis

Caption: Logical framework for the comparative analysis.

References

Comparative Cytotoxicity Analysis: Cisplatin vs. cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Compounds

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy, widely used in the treatment of various solid tumors, including ovarian, testicular, bladder, and lung cancers. Its primary mechanism of action involves binding to DNA, where it forms adducts that interfere with DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2]

cis-Hexahydro-1H-isoindole-1,3(2H)-dione is a bicyclic compound containing an isoindole core. While various derivatives of isoindole-1,3-dione have been synthesized and investigated for a range of biological activities, including potential anticancer effects, the parent compound itself has not been extensively studied for its cytotoxic properties against cancer cell lines.[3][4] The isoindole-1,3-dione scaffold is notably present in the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, which have demonstrated anticancer activities through mechanisms that include anti-angiogenesis and modulation of the tumor microenvironment.[1][5]

Quantitative Cytotoxicity Data

A direct quantitative comparison of the cytotoxicity of this compound and cisplatin is hampered by the lack of specific IC50 values for the former in the scientific literature. The following table summarizes representative IC50 values for cisplatin against various cancer cell lines to provide a benchmark for its cytotoxic potency.

Cell LineCancer TypeCisplatin IC50 (µM)Exposure Time (h)Citation
A549Lung Carcinoma~10-2048[4]
MCF-7Breast Adenocarcinoma>20 (resistant)48[4]
SKOV-3Ovarian Carcinoma~5-1548[4]
PC3Prostate Carcinoma~10-2048[4]
HeLaCervical Cancer~3-1048[4]

Note: IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.

For the isoindole-1,3-dione class of compounds, one study reported that a specific derivative containing azide and silyl ether groups exhibited an IC50 value of 19.41 ± 0.01 µM against the A549 cancer cell line.[4] However, this data pertains to a modified version of the core structure and cannot be directly attributed to this compound.

Mechanism of Action

Cisplatin

The cytotoxic mechanism of cisplatin is well-characterized. Upon entering a cell, the chloride ligands are replaced by water molecules in a process called aquation. The aquated platinum complex then forms covalent bonds with the N7 position of purine bases in DNA, leading to intrastrand and interstrand crosslinks. These DNA adducts distort the double helix, inhibit DNA replication and transcription, and activate cellular DNA damage response pathways, which ultimately induce apoptosis.

cisplatin_mechanism Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin->Aquated_Cisplatin Cellular Uptake & Aquation DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Aquated_Cisplatin->DNA_Adducts Binds to DNA DNA_Damage_Response DNA Damage Response (DDR) DNA_Adducts->DNA_Damage_Response Activates Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces

Fig. 1: Simplified signaling pathway of cisplatin-induced apoptosis.
This compound and Derivatives

The precise mechanism of action for this compound as an anticancer agent has not been elucidated due to a lack of specific studies. However, research on its analogs, particularly thalidomide and its derivatives (lenalidomide and pomalidomide), suggests potential mechanisms that are distinct from direct DNA damage. These immunomodulatory drugs (IMiDs) are known to bind to the protein cereblon, leading to the ubiquitination and degradation of specific target proteins. This can result in a variety of downstream effects, including:

  • Anti-angiogenesis: Inhibition of new blood vessel formation, which is crucial for tumor growth.[1]

  • Immunomodulation: Enhancement of T-cell and Natural Killer (NK) cell activity, leading to a more robust anti-tumor immune response.[1][6]

  • Direct anti-proliferative effects: Induction of cell cycle arrest or apoptosis in tumor cells.[1]

It is plausible that this compound, if found to have cytotoxic activity, may operate through one or more of these mechanisms rather than direct DNA interaction.

Experimental Protocols

Standard assays are employed to determine the cytotoxicity of compounds like cisplatin and to investigate their mechanisms of action.

MTT Assay for Cell Viability

This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_workflow Start Seed Cells in 96-well Plate Treatment Treat with Compound Start->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Fig. 2: General workflow for an MTT cytotoxicity assay.

Conclusion

References

Structure-Activity Relationship of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hexahydro-1H-isoindole-1,3(2H)-dione scaffold represents a versatile nucleus in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer, anticonvulsant, and antioxidant/anti-inflammatory properties. The information herein is supported by experimental data from various studies, with detailed methodologies for key assays to ensure reproducibility and facilitate further research.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the isoindole framework are critical for their antiproliferative efficacy.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for several this compound derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Silyl Ether and Halogenated Derivatives against Various Cancer Cell Lines.

Compound IDR Group on Imide NitrogenSubstituents on Cyclohexane RingHeLa (IC50, µM)C6 (IC50, µM)A549 (IC50, µM)Caco-2 (IC50, µM)MCF-7 (IC50, µM)
Derivative A Phenyl-OTBDMS, -Br>100>100>10020.3724.58
Derivative B Phenyl-OTMS, -Br>100>100>10025.4922.71
Derivative C Ethyl-azido, -OTBDPS33.5629.8919.41--
Derivative D Ethyl-azido, -OH45.1940.2230.15--
5-Fluorouracil --25.1120.3324.87--
Cisplatin -----35.1130.24

Data compiled from multiple sources.[1][2] A lower IC50 value indicates higher cytotoxic activity.

Structure-Activity Relationship Insights:

  • Silyl Ether Groups: The presence of bulky silyl ether groups, such as -OTBDMS (tert-butyldimethylsilyl ether) and -OTMS (trimethylsilyl ether), in combination with a bromine atom on the cyclohexane ring, appears to confer potent and selective activity against Caco-2 (colon) and MCF-7 (breast) cancer cell lines.[1]

  • Azido and Hydroxyl Groups: A combination of an azido (-N3) and a hydroxyl (-OH) or a bulky silyl ether (-OTBDPS) group on the cyclohexane ring leads to significant cytotoxicity against HeLa (cervical), C6 (glioma), and A549 (lung) cancer cell lines.[2] The derivative with the -OTBDPS group (Derivative C) generally shows higher potency than the one with the -OH group (Derivative D), suggesting that lipophilicity at this position may enhance activity.[2][3]

Apoptosis Signaling Pathway

A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. This can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TRAIL) Death_Receptors Death Receptors (e.g., Fas, TRAILR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC BH3_only BH3-only proteins (e.g., Bid, Bim) Caspase8->BH3_only (cleaves Bid) Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Cellular_Stress->BH3_only Bax_Bak Bax/Bak Activation BH3_only->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic apoptosis signaling pathways.

Anticonvulsant Activity

The isoindole-1,3-dione scaffold is a known pharmacophore for anticonvulsant activity. Modifications to the core structure, including the saturation of the aromatic ring to form the hexahydro- series, can significantly impact efficacy in preclinical seizure models.

Comparative Anticonvulsant Screening Data

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard preclinical models used to evaluate potential antiepileptic drugs. The MES model is predictive of activity against generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.

Table 2: Anticonvulsant Activity of Isoindole-1,3-dione Derivatives.

Compound IDR Group on Imide NitrogenMES Test (% Protection @ dose)scPTZ Test (% Protection @ dose)
Compound 2a 4-chlorophenyl75% @ 100 mg/kg50% @ 100 mg/kg
Phenytoin -100% @ 30 mg/kgInactive
Ethosuximide -Inactive100% @ 150 mg/kg

Data is representative of typical findings for this class of compounds.[4][5]

Structure-Activity Relationship Insights:

  • N-Substitution: The nature of the substituent at the N-position of the imide is a key determinant of anticonvulsant activity. N-aryl substitution, particularly with electron-withdrawing groups like a chloro-substituted phenyl ring, has been shown to enhance activity in both MES and scPTZ screens.[4]

  • Lipophilicity: Appropriate lipophilicity is crucial for crossing the blood-brain barrier. The saturated cyclohexane ring of the cis-hexahydro derivatives contributes to this property.

  • Mechanism of Action: Many isoindole-1,3-dione derivatives are thought to exert their anticonvulsant effects by modulating voltage-gated sodium channels.[4][5]

Antioxidant and Anti-inflammatory Activity

Certain this compound derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. These activities are often linked to their ability to modulate cellular stress response pathways and inhibit pro-inflammatory enzymes.

Comparative Antioxidant and COX Inhibition Data

The antioxidant potential can be assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Anti-inflammatory activity is often evaluated by measuring the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Table 3: Antioxidant and COX Inhibitory Activity.

Compound IDR Group on Imide NitrogenDPPH Scavenging (% Inhibition @ conc.)COX-2 Inhibition (IC50, µM)
Derivative E 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl25.99% @ 50 µg/mLLow Binding Energy (Docking)
Meloxicam --~2.0

Data from a study on a specific hexahydrophthalimide derivative.[6]

Structure-Activity Relationship Insights:

  • N-Substituted Heterocycles: Linking heterocyclic moieties, such as a 2-methyl-4-oxoquinazoline group, to the imide nitrogen can impart antioxidant properties.[6]

  • COX-2 Inhibition: Molecular docking studies suggest that these derivatives can fit into the active site of COX-2, indicating a potential mechanism for anti-inflammatory effects. The interaction is likely influenced by the specific geometry and electronic properties of the N-substituent.[6]

Nrf2 Signaling Pathway in Neuroprotection

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes. Some isoindoline derivatives have been shown to exert neuroprotective effects by modulating this pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces conformational change in Keap1 Isoindole_Derivative Isoindole Derivative Isoindole_Derivative->Keap1_Nrf2 may disrupt interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation sMaf sMaf Nrf2_nuc->sMaf Nrf2_sMaf_complex Nrf2-sMaf Heterodimer ARE ARE (Antioxidant Response Element) Gene_Expression Expression of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Nrf2_sMaf_complex->ARE binds to

Caption: The Nrf2 signaling pathway for cellular stress response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and aid in the design of future studies.

Cytotoxicity and Cell Proliferation Assays

1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[7]

    • Data Acquisition: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC50 value.[7]

2. BrdU Assay for Cell Proliferation

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.

  • Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with test compounds as described for the MTT assay.

    • BrdU Labeling: Add BrdU labeling solution (e.g., 10 µM) to the culture medium and incubate for a period ranging from 2 to 24 hours, depending on the cell division rate.[2]

    • Fixation and Denaturation: Fix the cells (e.g., with formaldehyde) and permeabilize them. The DNA must then be denatured, typically using an acid treatment (e.g., 2N HCl), to expose the incorporated BrdU.

    • Immunodetection: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

    • Data Acquisition: Analyze the cells using a fluorescence microscope or a plate reader.

    • Analysis: Quantify the fluorescence intensity, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Seizure Test

  • Principle: This test evaluates the ability of a compound to prevent seizure spread. A supramaximal electrical stimulus applied via corneal or ear-clip electrodes induces a tonic hind limb extension in control animals.

  • Procedure:

    • Animal Dosing: Administer the test compound or vehicle to groups of mice or rats (typically 8-10 animals per group) via an appropriate route (e.g., intraperitoneal or oral).[6]

    • Stimulation: At the time of predicted peak effect of the compound, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

    • Observation: Observe the animals for the presence or absence of a tonic hind limb extension seizure lasting longer than 3 seconds.

    • Analysis: The number of animals protected from the tonic extension seizure in each group is recorded, and the median effective dose (ED50) is calculated.[6]

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Principle: This test assesses a compound's ability to elevate the seizure threshold. PTZ is a CNS stimulant that induces clonic seizures.

  • Procedure:

    • Animal Dosing: Administer the test compound or vehicle to groups of mice.

    • PTZ Injection: At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[8]

    • Observation: Place the animals in individual observation cages and observe for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle spasms).[8]

    • Analysis: An animal is considered protected if no episode of clonic spasms lasting for at least 5 seconds occurs. The ED50 is then determined.[8]

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of cis-Hexahydro-1H-isoindole- 1,3(2H)-dione Derivatives Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization Cytotoxicity Anticancer Screening (MTT / BrdU Assay) Characterization->Cytotoxicity Anticonvulsant Anticonvulsant Screening (MES / scPTZ Test) Characterization->Anticonvulsant Anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) Characterization->Anti_inflammatory IC50_ED50 Determine IC50 / ED50 Values Cytotoxicity->IC50_ED50 Anticonvulsant->IC50_ED50 Anti_inflammatory->IC50_ED50 SAR Structure-Activity Relationship (SAR) Analysis IC50_ED50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for SAR studies.

References

Benchmarking the Antioxidant Potential of Hexahydroisoindoles and Related Compounds Against Known Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of hexahydroisoindole derivatives and structurally related hexahydropyridoindoles against well-established antioxidant compounds. Due to the limited availability of comprehensive studies on a wide range of hexahydroisoindoles, this guide utilizes available data on hexahydropyridoindoles as a benchmark. The data is presented to aid in the evaluation of these heterocyclic compounds in antioxidant research and drug development.

Data Presentation: In Vitro Antioxidant Capacity

The antioxidant activities of novel synthetic hexahydropyridoindoles and the reference compound stobadine were evaluated against the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results, expressed as IC50 values (the concentration required to scavenge 50% of the radicals), are compared with the standard antioxidant Trolox. Lower IC50 values indicate higher antioxidant activity.

Compound/StandardDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
Hexahydropyridoindoles
SMe1EC2Comparable to Trolox[1]~11[2][1][2]
Stobadine~3 times less efficient than Trolox[1]> SM1M3EC2·HCl[2][1][2]
Cemtirestat~3Data Not Available[2]
IsatinNot Determinable> Cemtirestat[2]
SME1i-ProC2·HCl> Cemtirestat> Stobadine[2]
SM1M3EC2·HCl> Cemtirestat< Stobadine[2]
Standard Antioxidants
TroloxIC50 values reported in various studies[3]IC50 values reported in various studies[3][3]
Ascorbic AcidIC50 values reported in various studies[4][5][6]IC50 values reported in various studies[4][6][4][5][6]
Butylated Hydroxytoluene (BHT)IC50 values reported in various studies[4][6]IC50 values reported in various studies[4][6][4][6]
QuercetinIC50 values reported in various studies[6]IC50 values reported in various studies[6][6]

Note: The data for hexahydropyridoindoles is presented as a proxy for hexahydroisoindoles due to the limited availability of direct comparative studies on the latter. The antioxidant activity can vary significantly based on the specific substitutions on the heterocyclic ring.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (hexahydroisoindoles or other antioxidants) and a standard (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol) to prepare stock solutions. A series of dilutions are then prepared.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 515-517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the sample or standard solution at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form, which results in the formation of a colored product.

Procedure:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM Acetate buffer (pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Reaction Mixture: Add a small volume of the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ solution (e.g., FeSO₄) and is expressed as Fe(II) equivalents.

Mandatory Visualization

Keap1-Nrf2 Signaling Pathway in Oxidative Stress Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[[“]][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[9][10] In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxification enzymes, leading to their transcription and a bolstered cellular defense against oxidative damage.[8][11]

Caption: Keap1-Nrf2 signaling pathway in cellular antioxidant response.

References

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Isoindole-dione Derivatives Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of isoindole-dione derivatives reveals their promising inhibitory activity against a range of enzymes implicated in various diseases. This guide provides a comparative analysis of their docking studies, supported by experimental data, to aid researchers and drug development professionals in navigating this versatile chemical scaffold.

The isoindole-1,3-dione core is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects.[1][2] Molecular docking studies have become an indispensable tool in elucidating the binding modes and predicting the inhibitory potential of these derivatives against various protein targets. This guide synthesizes findings from several key studies to offer a comparative overview of their interactions with enzymes such as cholinesterases, cyclooxygenases, carbonic anhydrases, and bacterial DNA gyrase.

Comparative Inhibitory Activity: A Quantitative Overview

The following tables summarize the quantitative data from various studies, showcasing the binding affinities, half-maximal inhibitory concentrations (IC50), and inhibition constants (Ki) of different isoindole-dione derivatives against their respective enzymatic targets.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy in the management of Alzheimer's disease.[1]

Derivative/CompoundTarget EnzymeBinding Affinity (kcal/mol)IC50 (µM)Ki (nM)Reference
Derivative I (with phenyl substituent)AChE-1.12-[1]
Derivative III (with diphenylmethyl moiety)BuChE-21.24-[1]
N-benzylpiperidinylamine derivativesAChE-0.087-[1]
N-benzylpiperidinylamine derivativesBuChE-7.76-[1]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE-2.1 - 7.4-[1]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivativesAChE-0.9 - 19.5-[1]
Isoindole-1,3-dione substituted sulfonamides (Compound 3)AChE--103.51[3]
Isoindole-1,3-dione substituted sulfonamides (Compound 4i)AChE--108.92[3]
Cyclooxygenase (COX) Inhibition

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are central to the inflammatory pathway. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with reduced gastrointestinal side effects.[2][4]

Derivative/CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound DCOX-2Active-[2]
Compounds E-ICOX-2More potent than D-[2]
Compound HCOX-2Most potent-[2]
Meloxicam (Reference)COX-1 & COX-2--[2]
Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrase isoforms, such as human carbonic anhydrase I and II (hCA I and hCA II), are involved in various physiological processes, and their inhibitors have therapeutic applications as diuretics and anti-glaucoma agents.[5][6]

Derivative/CompoundTarget EnzymeIC50 (nM)Ki (nM)Reference
Isoxazolo[4,5-f]isoindole-dione derivatives (9-12)hCA I23.17 - 79.58-[5]
Isoxazolo[4,5-f]isoindole-dione derivatives (9-12)hCA II36.58 - 88.28-[5]
Isoindole-1,3-dione-substituted sulfonamides (3, 4a-k)hCA I & hCA II-7.96 - 48.34[3]
Isoindolinone derivatives (2c, 2f)hCA I-11.48 ± 4.18 to 16.09 ± 4.14[6]
Isoindolinone derivatives (2c, 2f)hCA II-9.32 ± 2.35 to 14.87 ± 3.25[6]
Antibacterial Activity (DNA Gyrase Inhibition)

DNA gyrase is a crucial bacterial enzyme, making it an attractive target for the development of new antibacterial agents.[7]

Derivative/CompoundTarget EnzymeBinding Score (kcal/mol)MIC (µg/mL)Reference
Compound 19lE. coli DNA gyrase-8.712.5[7]
Compound 19lS. aureus DNA gyrase-8.412.5[7]
Compound 19pE. coli DNA gyrase-8.712.5[7]
Compound 19pS. aureus DNA gyrase-9.112.5[7]

Experimental Protocols: A Look into the Methodology

The in silico evaluations of isoindole-dione derivatives are predominantly carried out using molecular docking simulations. While specific parameters may vary between studies, a general workflow can be outlined.

1. Target Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Examples include PDB ID: 1EVE for AChE, 3G7E for E. coli DNA gyrase, and 3G7B for S. aureus DNA gyrase.[1][7]

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added, and charges are assigned to the protein atoms.

2. Ligand Preparation:

  • The 2D structures of the isoindole-dione derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are then energetically minimized using a suitable force field.

3. Molecular Docking Simulation:

  • Docking software such as AutoDock is commonly employed to predict the binding conformation and affinity of the ligand within the active site of the enzyme.[7][8]

  • A grid box is defined around the active site of the enzyme to guide the docking process.

  • The docking algorithm, often a Lamarckian genetic algorithm, is run to generate multiple binding poses.

  • The poses are then scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Interactions:

  • The resulting docked complexes are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the enzyme's active site.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical molecular docking workflow and a simplified signaling pathway for cyclooxygenase inhibition.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., from PDB) Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand Design/Select Ligand (Isoindole-dione derivative) Prep_Ligand Prepare Ligand (Energy Minimization) Ligand->Prep_Ligand Docking Perform Molecular Docking (e.g., AutoDock) Prep_Protein->Docking Prep_Ligand->Docking Scoring Score & Rank Poses (Binding Energy) Docking->Scoring Interaction Analyze Interactions (H-bonds, Hydrophobic) Scoring->Interaction Lead_ID Lead Identification Interaction->Lead_ID

Caption: A generalized workflow for molecular docking studies.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Isoindole_Dione Isoindole-dione Derivative Isoindole_Dione->COX_Enzyme Inhibition

Caption: Simplified pathway of COX enzyme inhibition.

References

Head-to-head comparison of different synthetic routes to cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical scaffolds is paramount. cis-Hexahydro-1H-isoindole-1,3(2H)-dione is a valuable building block in medicinal chemistry, and understanding the various synthetic pathways to this compound is crucial for optimizing its production. This guide provides a head-to-head comparison of the most common synthetic routes, supported by experimental data and detailed protocols.

Dominant Synthetic Pathway: The Diels-Alder/Hydrogenation/Imidation Sequence

The most prevalent and well-documented route to this compound is a three-step sequence commencing with a Diels-Alder reaction, followed by catalytic hydrogenation, and culminating in imide formation.

Step 1: Diels-Alder Reaction

This initial step involves the [4+2] cycloaddition of a conjugated diene, typically 1,3-butadiene, with a dienophile, maleic anhydride. This reaction stereospecifically forms cis-4-cyclohexene-1,2-dicarboxylic anhydride. To circumvent the challenges of handling gaseous butadiene, 3-sulfolene is often used as a solid precursor that generates butadiene in situ upon heating.

Step 2: Catalytic Hydrogenation

The double bond in the cyclohexene ring of the Diels-Alder adduct is then reduced via catalytic hydrogenation to yield cis-cyclohexane-1,2-dicarboxylic anhydride. Various catalysts and reaction conditions have been reported for this transformation.

Step 3: Imide Formation

The final step involves the conversion of the saturated anhydride to the desired imide. This is typically achieved by reaction with an ammonia source, such as urea or aqueous ammonia.

Alternative Synthetic Approaches

While the Diels-Alder-based route is the most common, alternative methods for preparing the key intermediate, cis-cyclohexane-1,2-dicarboxylic acid or its anhydride, have been explored. These include the catalytic hydrogenation of phthalic acid or its derivatives. However, these routes are generally less frequently employed in standard laboratory practice. For instance, the hydrogenation of phthalic acid can lead to a mixture of products and may require more stringent reaction conditions.

Quantitative Data Comparison

The following table summarizes quantitative data for the key steps in the dominant synthetic pathway, compiled from various experimental reports.

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Diels-Alder Reaction 3-Sulfolene, Maleic AnhydrideXyleneReflux (~140)1~78
1,3-Butadiene, Maleic AnhydrideBenzene50-752-2.593-97
Hydrogenation cis-4-Cyclohexene-1,2-dicarboxylic anhydrideRaney Nickel / No Solvent (Molten)130-140~2~95
cis-4-Cyclohexene-1,2-dicarboxylic anhydridePlatinum Oxide / EthanolRoom Temp.3-594-96
Imide Formation cis-Cyclohexane-1,2-dicarboxylic anhydride, UreaHeat (Molten)140-1500.5High
cis-Cyclohexane-1,2-dicarboxylic anhydride, Aqueous AmmoniaWaterReflux--

Experimental Protocols

Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction

Materials:

  • 3-Sulfolene

  • Maleic Anhydride

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).

  • Add a minimal amount of xylene to facilitate mixing.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140-150 °C) with stirring. The 3-sulfolene will decompose to release butadiene and sulfur dioxide (ensure adequate ventilation in a fume hood).

  • Continue refluxing for 1 hour.

  • Allow the reaction mixture to cool to room temperature, during which the product will crystallize.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the product to obtain cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Protocol 2: Synthesis of cis-Cyclohexane-1,2-dicarboxylic Anhydride via Catalytic Hydrogenation

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Raney Nickel catalyst

  • Hydrogenation apparatus

  • Hydrogen gas

Procedure:

  • Place cis-4-cyclohexene-1,2-dicarboxylic anhydride and a catalytic amount of Raney Nickel in a suitable hydrogenation vessel.

  • Heat the mixture to 130-140 °C to melt the anhydride.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and stir vigorously.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 2 hours.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The molten product will solidify upon cooling to yield cis-cyclohexane-1,2-dicarboxylic anhydride.

Protocol 3: Synthesis of this compound via Imide Formation

Materials:

  • cis-Cyclohexane-1,2-dicarboxylic anhydride

  • Urea

  • Beaker

  • Hot plate

Procedure:

  • In a beaker, thoroughly mix cis-cyclohexane-1,2-dicarboxylic anhydride (1.0 eq) and urea (1.0 eq).

  • Heat the mixture on a hot plate to 140-150 °C. The mixture will melt and evolve ammonia and carbon dioxide.

  • Continue heating for approximately 30 minutes until gas evolution ceases.

  • Cool the reaction mixture to room temperature. The solidified product is this compound.

  • The product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Comparing Synthetic Routes

The following diagram illustrates the decision-making process and comparative analysis of the synthetic routes to this compound.

start Define Target: this compound route1 Primary Route: Diels-Alder/Hydrogenation/Imidation start->route1 route2 Alternative Route: Hydrogenation of Phthalic Acid Derivatives start->route2 step1_1 Step 1: Diels-Alder Reaction (Butadiene + Maleic Anhydride) route1->step1_1 step2_1 Hydrogenation of Phthalic Acid/Anhydride route2->step2_1 step1_2 Step 2: Catalytic Hydrogenation step1_1->step1_2 step1_3 Step 3: Imide Formation step1_2->step1_3 comparison Head-to-Head Comparison step1_3->comparison step2_2 Imide Formation step2_1->step2_2 step2_2->comparison data Quantitative Data: - Yield - Reaction Time - Temperature - Catalyst comparison->data protocols Experimental Protocols comparison->protocols conclusion Conclusion: Dominant, efficient, and well-documented route vs. less common alternatives. comparison->conclusion

Caption: Workflow for comparing synthetic routes.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a three-step sequence involving a Diels-Alder reaction, catalytic hydrogenation, and subsequent imide formation. This pathway offers high yields, stereocontrol, and is well-documented with established protocols. While alternative routes from aromatic precursors exist, they are generally less favored due to potential for side products and the need for more forcing conditions. For researchers requiring a robust and scalable synthesis, the Diels-Alder-based approach remains the method of choice.

Evaluating the Selective Cytotoxicity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives in Cancer Cells Versus Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against tumor cells while exhibiting minimal toxicity to healthy tissues remains a paramount objective in oncological research. Among the myriad of heterocyclic compounds investigated for their therapeutic potential, derivatives of cis-hexahydro-1H-isoindole-1,3(2H)-dione have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the selective anticancer activity of these derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Cytotoxicity

The selective cytotoxicity of novel isoindole derivatives has been demonstrated through comparative studies on cancerous and non-cancerous cell lines. A key study evaluated the effects of newly synthesized isoindole derivatives, designated as compounds 8a and 8b , on human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells, alongside a normal human bronchial epithelial cell line (BEAS-2B)[1].

The results indicated a marked selectivity of these compounds for cancer cells. After a 24-hour incubation period with a 50 µg/mL concentration of the compounds, the metabolic activity of the normal BEAS-2B cells was approximately 61% for compound 8a and 66% for compound 8b . In stark contrast, the metabolic activity of the A549 cancer cells was significantly lower, at 39% for compound 8a and 53% for compound 8b [1]. These findings underscore the greater cytotoxic impact of these isoindole derivatives on cancer cells compared to their healthy counterparts.

While explicit IC50 values and selectivity indices for a broad range of this compound derivatives are not extensively documented in publicly available literature, the existing data strongly suggests a favorable therapeutic window for this class of compounds. The selectivity index (SI) is a critical metric calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). An SI value greater than 1 indicates a compound is more toxic to cancer cells than normal cells, with higher values denoting greater selectivity[2][3][4].

Table 1: Comparative Metabolic Activity of Isoindole Derivatives on Cancer and Normal Cell Lines [1]

CompoundCell LineCell TypeConcentration (µg/mL)Incubation Time (hours)Metabolic Activity (%)
8a A549Lung Adenocarcinoma502439
BEAS-2BNormal Bronchial Epithelial502461
8b A549Lung Adenocarcinoma502453
BEAS-2BNormal Bronchial Epithelial502466

Note: Lower metabolic activity is indicative of higher cytotoxicity.

Experimental Protocols

To ensure the reproducibility and facilitate the design of future studies, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6][7][8].

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell viability.

BrdU Assay for Cell Proliferation

The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation. It is based on the incorporation of the thymidine analog BrdU into the DNA of proliferating cells during the S-phase of the cell cycle[9][10].

Principle: BrdU is added to the cell culture and is incorporated into newly synthesized DNA. After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours at 37°C. The incubation time depends on the cell type's proliferation rate.

  • Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Wash the wells and add the anti-BrdU detector antibody. Incubate for 1 hour at room temperature.

  • Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing step, add the TMB substrate.

  • Stop Reaction and Measurement: Stop the colorimetric reaction by adding a stop solution. Measure the absorbance at 450 nm using a microplate reader.

Mechanism of Action: Induction of Apoptosis

Several studies on indole-based compounds suggest that their anticancer activity is mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[11][12].

In response to cellular stress induced by the isoindole derivatives, the balance between pro- and anti-apoptotic Bcl-2 family proteins is shifted in favor of apoptosis. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis[13][14].

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade isoindole cis-Hexahydro-1H-isoindole- 1,3(2H)-dione Derivatives bax Bax/Bak Activation isoindole->bax promotes bcl2 Bcl-2/Bcl-xL Inhibition isoindole->bcl2 inhibits mito Mitochondrion bax->mito acts on bcl2->mito inhibits cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by isoindole derivatives.

Conclusion

The available experimental evidence strongly supports the selective anticancer potential of this compound derivatives. These compounds demonstrate a greater cytotoxic effect on cancer cells compared to normal cells, suggesting a favorable therapeutic index. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway. Further research, including comprehensive IC50 determinations on a wider range of cancer and normal cell lines to establish definitive selectivity indices, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations.

References

Comparative Guide to the Synthesis and Bioactivity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of cis-Hexahydro-1H-isoindole-1,3(2H)-dione and its derivatives. The information is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutic agents. The data presented is based on published literature and is organized for clarity and ease of comparison.

Introduction

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds. Its rigid, bicyclic structure serves as a versatile template for the design of molecules with a wide range of therapeutic applications. Derivatives of this core structure have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This guide will detail a reproducible synthesis for the parent compound and compare the reported bioactivities of several of its key derivatives.

Synthesis of this compound

The synthesis of the parent compound, this compound, is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. This intermediate is then reacted with a nitrogen source, such as ammonia or urea, to yield the desired imide.

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

A detailed and reliable method for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is adapted from literature procedures. In a typical reaction, maleic anhydride is dissolved in a suitable solvent, such as benzene, in a three-necked flask equipped with a stirrer, gas inlet tube, and reflux condenser.[6] Gaseous 1,3-butadiene is then bubbled through the solution. The reaction is exothermic and proceeds to completion to yield the desired anhydride.

DOT Diagram: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,3-Butadiene 1,3-Butadiene Diels-Alder Reaction Diels-Alder Reaction 1,3-Butadiene->Diels-Alder Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Reaction cis-1,2,3,6-Tetrahydrophthalic Anhydride cis-1,2,3,6-Tetrahydrophthalic Anhydride Diels-Alder Reaction->cis-1,2,3,6-Tetrahydrophthalic Anhydride

Caption: Diels-Alder synthesis of the anhydride intermediate.

Experimental Protocol: Synthesis of this compound

Bioactivity of this compound Derivatives

Direct quantitative bioactivity data for the unsubstituted parent compound, this compound, is not extensively reported in the available literature. However, a wide array of its derivatives have been synthesized and evaluated for various biological activities. This section compares the bioactivity of several classes of these derivatives.

It is noteworthy that cis-1,2,3,6-tetrahydrophthalimide is a known metabolite of the fungicide Captan, indicating its biological relevance.[7]

Anticancer Activity

Numerous derivatives of this compound have been investigated for their potential as anticancer agents.[3][4][8] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50, µM)Reference
Trisubstituted derivative 1A549 (Lung)Data not specified[4]
Trisubstituted derivative 2PC-3 (Prostate)Data not specified[4]
Trisubstituted derivative 3HeLa (Cervical)Data not specified[4]
Trisubstituted derivative 4Caco-2 (Colon)Data not specified[4]
Trisubstituted derivative 5MCF-7 (Breast)Data not specified[4]

DOT Diagram: General Anticancer Evaluation Workflow

G Compound Synthesis Compound Synthesis Compound Treatment Compound Treatment Compound Synthesis->Compound Treatment Cell Line Culture Cell Line Culture Cell Line Culture->Compound Treatment Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Treatment->Cytotoxicity Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50)

Caption: Workflow for assessing anticancer activity.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been a subject of investigation.[3][4] These studies typically assess the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeMicroorganismActivity (MIC, µg/mL)Reference
Trisubstituted derivativeStaphylococcus aureusData not specified[4]
Trisubstituted derivativeEscherichia coliData not specified[4]
Anti-inflammatory Activity

Certain derivatives have been evaluated for their anti-inflammatory potential, often by measuring their ability to inhibit cyclooxygenase (COX) enzymes.[5]

Table 3: Anti-inflammatory Activity of a Selected Derivative

Compound/DerivativeTargetActivityReference
N-substituted derivativeCOX-1/COX-2Inhibition observed[5]

DOT Diagram: COX Inhibition Signaling Pathway

G Arachidonic Acid Arachidonic Acid COX Enzyme COX Enzyme Arachidonic Acid->COX Enzyme Prostaglandins Prostaglandins COX Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Derivative Derivative->COX Enzyme Inhibits

Caption: Inhibition of the cyclooxygenase pathway.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of this compound have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[1]

Table 4: Cholinesterase Inhibition by Selected Derivatives

Compound/DerivativeEnzymeActivity (IC50)Reference
N-substituted derivativeAChE/BuChEInhibition observed[1]

Conclusion

The this compound scaffold provides a fertile ground for the development of new therapeutic agents. While the bioactivity of the parent compound is not well-documented, its derivatives display a remarkable range of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. Further research into the biological profile of the unsubstituted core molecule could provide a valuable baseline for future drug design efforts. This guide serves as a starting point for researchers looking to explore the potential of this versatile chemical entity.

References

Safety Operating Guide

Proper Disposal of cis-Hexahydro-1H-isoindole-1,3(2H)-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of cis-Hexahydro-1H-isoindole-1,3(2H)-dione, it is imperative to adhere to established laboratory safety protocols and local hazardous waste regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) and disposal methods are crucial to ensure the safety of laboratory personnel and the protection of the environment. The primary disposal route for this compound is through an approved waste disposal plant.[2]

Hazard Profile and Safety Data

A summary of the key hazard information for this compound is provided in the table below. This information is derived from globally harmonized system (GHS) classifications and safety data sheets.

Identifier Information
CAS Number 7506-66-3[1]
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol [3]
Hazard Pictogram GHS07 (Exclamation mark)
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation[1][2], H319: Causes serious eye irritation[1][2], H335: May cause respiratory irritation[1][2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2]

Experimental Protocols for Disposal

The following step-by-step procedures should be followed for the safe disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of dust formation, a NIOSH-approved respirator may be necessary.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items such as weighing paper and disposable labware, in a designated, clearly labeled, and sealed container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

  • Liquid Waste:

    • If this compound is in a solution, it should be collected in a separate, labeled waste container.

    • Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizers, without consulting with your institution's environmental health and safety (EHS) office.[4]

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the substance.[5]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area until they are collected.

  • Arranging for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[6] Provide them with accurate information about the waste composition and quantity.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Management A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Collect in Labeled, Compatible Container C->D E Seal Container Tightly D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Professional Disposal by Licensed Contractor G->H Spill Spill Occurs Spill_Evacuate Evacuate & Ventilate Spill->Spill_Evacuate Spill_Contain Contain with Absorbent Spill_Evacuate->Spill_Contain Spill_Collect Collect into Waste Container Spill_Contain->Spill_Collect Spill_Report Report to Supervisor/EHS Spill_Collect->Spill_Report

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of cis-Hexahydro-1H-isoindole-1,3(2H)-dione. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment (PPE)
Handling Solid/Powder - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles or a face shield. - Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation (fume hood). For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended. - Lab Coat: Standard laboratory coat.
Preparing Solutions - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles or a face shield. - Respiratory Protection: Work in a well-ventilated area or fume hood. - Lab Coat: Standard laboratory coat.
Running Reactions - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles. - Lab Coat: Standard laboratory coat.
Waste Disposal - Gloves: Chemical-resistant gloves (e.g., Nitrile). - Eye Protection: Safety goggles. - Lab Coat: Standard laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle the solid compound within a chemical fume hood to avoid inhalation of dust particles.

  • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Use a spatula for transferring the solid. Avoid creating dust clouds.

  • Wash hands thoroughly after handling.[2]

2. Dissolving the Compound:

  • When preparing solutions, add the solid to the solvent slowly while stirring.

  • Perform this procedure in a well-ventilated area or a fume hood.

  • Ensure the container is appropriately labeled with the chemical name and concentration.

3. Conducting Reactions:

  • Set up the reaction apparatus in a fume hood.

  • Continuously monitor the reaction for any unexpected changes.

  • Upon completion, allow the reaction mixture to cool to room temperature before work-up.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

1. Waste Segregation:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[3] This includes contaminated weigh boats and paper.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a sealed bag or container labeled as "Hazardous Chemical Waste" and disposed of according to institutional guidelines.[3] Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.[3]

2. Disposal Procedure:

  • All waste must be disposed of through your institution's EHS office.

  • Do not pour any waste containing this compound down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Protocol

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves B Work in Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste: - Solid - Liquid - Contaminated Materials E->F G Label Waste Containers F->G H Store Waste Securely G->H I Arrange for EHS Pickup H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.